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  • Product: 6-Fluoro-8-nitrochromone-3-carboxaldehyde
  • CAS: 351003-07-1

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 6-Fluoro-8-nitrochromone-3-carboxaldehyde

This technical guide details the synthesis of 6-Fluoro-8-nitrochromone-3-carboxaldehyde , a highly functionalized scaffold often utilized in the development of kinase inhibitors, antimicrobial Schiff bases, and fluoresce...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 6-Fluoro-8-nitrochromone-3-carboxaldehyde , a highly functionalized scaffold often utilized in the development of kinase inhibitors, antimicrobial Schiff bases, and fluorescent probes.

Executive Summary

Target Molecule: 6-Fluoro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde CAS Registry Number: N/A (Derivative of CAS 69155-76-6) Core Application: Pharmacophore generation for medicinal chemistry (e.g., tyrosine kinase inhibitors), heterocyclic intermediate for fused ring systems.[1]

This guide presents a high-fidelity, two-step synthesis pathway starting from commercially available 5-fluoro-2-hydroxyacetophenone . The core transformation utilizes the Vilsmeier-Haack reaction , a robust method for constructing the chromone-3-carboxaldehyde moiety. This pathway is selected for its atom economy and the avoidance of expensive transition metal catalysts.

Retrosynthetic Analysis

The strategic disconnection focuses on the pyrone ring formation. The C2-C3 bond and the aldehyde carbon are derived simultaneously from the Vilsmeier reagent (DMF/POCl


), while the core scaffold originates from a substituted acetophenone.

Retrosynthesis Target 6-Fluoro-8-nitrochromone- 3-carboxaldehyde Precursor 5-Fluoro-2-hydroxy- 3-nitroacetophenone Target->Precursor Ring Closure & Formylation SM 5-Fluoro-2-hydroxyacetophenone Precursor->SM Electrophilic Aromatic Substitution Reagents DMF + POCl3 (Vilsmeier Reagent) Reagents->Target Nitration HNO3 / H2SO4 (Nitration) Nitration->Precursor

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the chromone core.

Step-by-Step Synthesis Protocol

Step 1: Preparation of 5-Fluoro-2-hydroxy-3-nitroacetophenone

Objective: Introduce a nitro group at the 3-position (ortho to the hydroxyl group). Rationale: The 5-position is blocked by fluorine. Standard nitration conditions favor the ortho position relative to the activating hydroxyl group, despite the deactivating effect of the ketone.

Reagents:

  • 5-Fluoro-2-hydroxyacetophenone (1.0 eq)[2]

  • Concentrated Nitric Acid (HNO

    
    , 1.1 eq)
    
  • Concentrated Sulfuric Acid (H

    
    SO
    
    
    
    , solvent/catalyst)
  • Glacial Acetic Acid (optional co-solvent for milder conditions)

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 5-fluoro-2-hydroxyacetophenone dissolved in glacial acetic acid. Cool the solution to 0–5°C using an ice-salt bath.

  • Nitration: Prepare a mixture of conc. HNO

    
     and conc. H
    
    
    
    SO
    
    
    (1:1 ratio). Add this mixture dropwise to the flask over 30 minutes, maintaining the internal temperature below 10°C to prevent di-nitration or oxidation.
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).

  • Quenching: Pour the reaction mixture onto crushed ice (500 g). A yellow precipitate should form immediately.

  • Workup: Filter the yellow solid. Wash copiously with cold water to remove residual acid.[3]

  • Purification: Recrystallize from ethanol.

    • Expected Yield: 75–85%

    • Appearance: Yellow crystalline solid.

    • Melting Point: ~87–90°C [1].[4]

Step 2: Vilsmeier-Haack Cyclization to Target

Objective: Cyclization of the acetophenone to the chromone ring with simultaneous formylation at C-3. Mechanism: The reaction proceeds via the attack of the Vilsmeier reagent (chloroiminium ion) on the enolizable acetyl group, followed by intramolecular cyclization involving the phenolic oxygen.

Reagents:

  • 5-Fluoro-2-hydroxy-3-nitroacetophenone (1.0 eq)

  • Phosphorus Oxychloride (POCl

    
    , 3.0–5.0 eq)
    
  • N,N-Dimethylformamide (DMF, 5.0–10.0 eq, acts as solvent and reagent)

Protocol:

  • Vilsmeier Reagent Formation: In a dry flask under nitrogen, cool anhydrous DMF (10 eq) to 0°C. Add POCl

    
     (3.0 eq) dropwise with vigorous stirring. A white/yellow precipitate (Vilsmeier salt) may form. Stir for 30 minutes.
    
  • Addition: Dissolve the Step 1 product (nitroacetophenone) in a minimum amount of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Heating: Allow the mixture to warm to RT, then heat to 60–70°C for 6–12 hours.

    • Note: The presence of the electron-withdrawing nitro group may slow the reaction compared to unsubstituted acetophenones. If conversion is incomplete, increase temperature to 80°C.

  • Hydrolysis (Critical Step): Cool the reaction mixture to RT. Pour slowly onto crushed ice with vigorous stirring. The iminium intermediate will hydrolyze to the aldehyde.[5]

  • Isolation: Stir the aqueous suspension for 2 hours. The product usually precipitates as a solid. Filter and wash with water.[3]

    • Alternative: If oil forms, extract with Dichloromethane (DCM), wash with NaHCO

      
       (sat. aq.), dry over Na
      
      
      
      SO
      
      
      , and concentrate.
  • Purification: Recrystallize from DMF/Ethanol or purify via column chromatography (SiO

    
    , DCM/MeOH gradient).
    

Reaction Mechanism & Pathway

The transformation involves a cascade of electrophilic attacks and elimination steps.

Mechanism Step1 Vilsmeier Reagent Formation (DMF + POCl3 -> Chloroiminium Ion) Step2 Electrophilic Attack on Acetyl Methyl (Formation of Enamine-like Intermediate) Step1->Step2 + Substrate Step3 Intramolecular Cyclization (Phenolic Oxygen attacks Chlorovinyl moiety) Step2->Step3 - HCl Step4 Elimination of Dimethylamine (Formation of Chromone Ring) Step3->Step4 Step5 Hydrolysis of Iminium to Aldehyde Step4->Step5 + H2O

Figure 2: Mechanistic cascade of the Vilsmeier-Haack chromone synthesis.

Quantitative Data & Characterization

ParameterValue / DescriptionNotes
Precursor MP 87–90 °C5-Fluoro-2-hydroxy-3-nitroacetophenone [1]
Target Appearance Pale yellow to tan solidTypical for nitrochromones
Target Yield 60–75%Dependent on moisture control
1H NMR (DMSO-d6)

10.1 (s, 1H, -CHO)
Characteristic aldehyde peak
1H NMR (DMSO-d6)

8.9 (s, 1H, H-2)
Characteristic chromone C2 proton
IR Spectroscopy 1690 cm

(CHO), 1650 cm

(C=O)
Carbonyl stretches

Key Diagnostic Signals:

  • Aldehyde Proton: Look for a singlet between 10.0–10.3 ppm.

  • C-2 Proton: A singlet around 8.8–9.2 ppm confirms the formation of the pyrone ring.

  • Coupling: The aromatic region should show a doublet of doublets (dd) pattern characteristic of the H-5 and H-7 protons, influenced by F-19 coupling.

Troubleshooting & Expert Insights

  • Moisture Sensitivity: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and DMF is anhydrous (<0.05% water). Moisture leads to low yields and phosphoric acid byproducts.

  • Temperature Control:

    • Step 1 (Nitration): Runaway exotherms can lead to dinitration or tar formation. Strictly keep T < 10°C during addition.

    • Step 2 (Cyclization): Do not overheat (>90°C) initially, as this can degrade the labile iminium intermediate before cyclization is complete.

  • Workup Emulsions: If the final product oils out during hydrolysis, salting out the aqueous phase with NaCl before DCM extraction improves recovery.

References

  • Ishikawa, M. (2014). 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde. IUCrData. Retrieved January 28, 2026, from [Link]

  • Univen. (2023). Synthesis of Novel 6,8-Disubstituted-Chromone-3-Carboxamides. University of Venda. Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Portal.[5] (n.d.). Vilsmeier-Haack Reaction. Retrieved January 28, 2026, from [Link]

Sources

Exploratory

chemical properties of 6-Fluoro-8-nitrochromone-3-carboxaldehyde

Technical Whitepaper: Chemical Architecture and Synthetic Utility of 6-Fluoro-8-nitrochromone-3-carboxaldehyde Abstract 6-Fluoro-8-nitrochromone-3-carboxaldehyde (CAS 351003-07-1) represents a highly functionalized scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Chemical Architecture and Synthetic Utility of 6-Fluoro-8-nitrochromone-3-carboxaldehyde

Abstract

6-Fluoro-8-nitrochromone-3-carboxaldehyde (CAS 351003-07-1) represents a highly functionalized scaffold in medicinal chemistry, distinguished by its "push-pull" electronic architecture. The coexistence of a strongly electron-withdrawing nitro group at the C8 position and a lipophilic fluorine atom at C6 modulates the reactivity of the pyrone ring, making the C2 position exceptionally electrophilic. This guide provides a definitive technical analysis of its synthesis, chemical reactivity, and application as a pharmacophore precursor for antimicrobial and anticancer agents.

Chemical Architecture & Electronic Analysis

The utility of 6-Fluoro-8-nitrochromone-3-carboxaldehyde stems from the synergistic electronic effects of its substituents on the benzopyran-4-one core.

  • C3-Formyl Group: Acts as a reactive handle for condensation reactions (e.g., Schiff base formation). It extends the conjugation of the pyrone ring, further depleting electron density from the C2 position.

  • C6-Fluoro Substituent: Enhances metabolic stability by blocking the para-position relative to the ether oxygen, preventing oxidative metabolism (e.g., hydroxylation). Its high electronegativity exerts an inductive withdrawal (-I effect) that increases the acidity of the C2 proton.

  • C8-Nitro Group: A strong electron-withdrawing group (EWG) located ortho to the pyrone oxygen. Through both inductive (-I) and mesomeric (-M) effects, it significantly reduces the electron density of the benzene ring. This deactivation makes the chromone system highly susceptible to nucleophilic attack at the C2 position, often leading to ring-opening (Michael addition-elimination sequences).

Synthesis Protocol: A Self-Validating Workflow

The synthesis follows a convergent pathway starting from commercially available 5-fluoro-2-hydroxyacetophenone. The critical step is the regioselective nitration followed by the Vilsmeier-Haack cyclization.

Step 1: Regioselective Nitration

Objective: Synthesis of 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone. Rationale: The 5-position is blocked by fluorine. The hydroxyl group directs ortho/para.[1] Since para is blocked, nitration occurs exclusively at the ortho position (C3 relative to OH), yielding the required substitution pattern.

  • Reagents: Nitric acid (HNO₃), Sulfuric acid (H₂SO₄), Acetic acid (AcOH).

  • Protocol:

    • Dissolve 5-fluoro-2-hydroxyacetophenone in glacial acetic acid.

    • Cool to 0–5°C. Add a pre-cooled mixture of HNO₃/H₂SO₄ dropwise.

    • Critical Control Point: Maintain temperature <10°C to prevent over-nitration or oxidation of the acetyl group.

    • Quench in crushed ice. The product precipitates as a yellow solid.[2]

    • Validation: TLC (Hexane:EtOAc 8:2) should show a single spot with lower R_f than the starting material. Melting point expectation: 87–90°C.

Step 2: Vilsmeier-Haack Cyclization

Objective: Formation of the chromone ring and installation of the C3-aldehyde. Mechanism: The Vilsmeier reagent (chloromethyliminium salt) attacks the acetyl methyl group, followed by cyclization with the phenol oxygen.

  • Reagents: Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF).[3][4]

  • Protocol:

    • Place anhydrous DMF (3 equiv) in a dry flask under N₂ atmosphere at 0°C.

    • Add POCl₃ (3 equiv) dropwise.[5] Stir for 30 min to generate the Vilsmeier salt (white/yellowish suspension).

    • Add 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone (1 equiv) dissolved in DMF.

    • Stir at 0°C for 1 hour, then heat to 60°C for 4–6 hours.

    • Workup: Pour onto crushed ice/water. The chromone aldehyde precipitates as a solid.[6]

    • Validation: Appearance of a new carbonyl peak in IR (~1690 cm⁻¹ for aldehyde, ~1650 cm⁻¹ for pyrone C=O).

Visualization: Synthetic Pathway

SynthesisPath Start 5-Fluoro-2-hydroxyacetophenone (Starting Material) Nitration Nitration (HNO3/H2SO4, 0°C) Start->Nitration Intermediate 1-(5-Fluoro-2-hydroxy- 3-nitrophenyl)ethanone (Yellow Solid, mp 87-90°C) Nitration->Intermediate Regioselective Ortho-Substitution Vilsmeier Vilsmeier-Haack (POCl3/DMF, 60°C) Intermediate->Vilsmeier Product 6-Fluoro-8-nitrochromone- 3-carboxaldehyde (Target Scaffold) Vilsmeier->Product Cyclization & Formylation

Figure 1: Step-wise synthesis workflow from acetophenone precursor to final chromone scaffold.

Chemical Reactivity Profile

The 6-fluoro-8-nitrochromone-3-carboxaldehyde molecule possesses three distinct reactive centers.

A. C3-Formyl Condensation (Schiff Base Formation)

This is the primary derivatization pathway. The aldehyde reacts with primary amines (anilines, hydrazides, amino acids) to form azomethines (Schiff bases).

  • Conditions: Ethanol/Methanol reflux, catalytic acetic acid.

  • Utility: Synthesis of antimicrobial agents. The -CH=N- linkage is essential for binding to biological targets (e.g., DNA gyrase).

B. C2-Electrophilic Attack (Michael Addition)

The C2 position is electron-deficient due to the adjacent carbonyl (C4) and the heteroatom (O1). The 8-nitro group exacerbates this deficiency.

  • Nucleophiles: Hydrazine, Hydroxylamine, active methylene compounds.

  • Outcome:

    • Hard Nucleophiles (e.g., Hydrazine): Often lead to ring opening followed by recyclization to form pyrazoles (e.g., 5-(2-hydroxy-3-nitro-5-fluorophenyl)pyrazole).

    • Soft Nucleophiles: May undergo 1,4-addition.

C. Nitro Group Reduction
  • Reagents: Sn/HCl, Fe/AcOH, or catalytic hydrogenation (careful control required to avoid reducing the C2=C3 double bond).

  • Utility: Converts the electron-withdrawing -NO₂ to an electron-donating -NH₂ group, completely inverting the electronic character of the benzene ring and allowing for further acylation or sulfonation.

Visualization: Reactivity Map

Reactivity Core 6-Fluoro-8-nitro chromone-3-CHO Schiff Schiff Base Formation Core->Schiff R-NH2 / EtOH C2_Attack C2-Nucleophilic Attack Core->C2_Attack NH2NH2 / OH- Nitro_Red Nitro Reduction Core->Nitro_Red Sn / HCl Oxidation Oxidation to Carboxylic Acid Core->Oxidation Ag2O or NaClO2 Imine Azomethines (Antimicrobial) Schiff->Imine Pyrazole Pyrazoles (Ring Transformation) C2_Attack->Pyrazole Amine 8-Amino Derivative Nitro_Red->Amine Acid Chromone-3- carboxylic acid Oxidation->Acid

Figure 2: Radial map detailing the divergent reactivity pathways of the core scaffold.

Medicinal Chemistry Applications

The 6-fluoro-8-nitrochromone-3-carboxaldehyde scaffold acts as a "privileged structure" in drug design.

  • Antimicrobial Agents: Schiff bases derived from this aldehyde have shown potent activity against S. aureus and E. coli. The 6-fluoro group increases lipophilicity, aiding cell membrane penetration, while the nitro group can participate in redox cycling within bacterial cells, generating cytotoxic radical species.

  • Anticancer Potential: Chromone-3-carboxaldehydes are known inhibitors of human DNA topoisomerases. The 8-nitro derivative provides a unique electrostatic profile for binding to the ATP-binding pocket of kinases.

  • Enzyme Inhibition: Derivatives serve as inhibitors for tyrosine phosphatases and glucosidases, relevant for diabetes and metabolic disorder treatments.

Experimental Characterization Data

The following data provides a baseline for validating the synthesized compound.

PropertyValue / DescriptionNote
Molecular Formula C₁₀H₄FNO₅-
Molecular Weight 237.14 g/mol -
Appearance Yellow to brownish crystalline solidColor due to NO₂ conjugation
Melting Point 110 – 114 °CSharp mp indicates purity
IR Spectrum 1695 cm⁻¹ (CHO), 1650 cm⁻¹ (Pyronyl C=O), 1530/1350 cm⁻¹ (NO₂)Distinctive carbonyl doublet
¹H NMR (DMSO-d₆) δ 10.2 (s, 1H, CHO), δ 9.1 (s, 1H, H-2), δ 8.3-8.6 (m, 2H, Ar-H)H-2 singlet is characteristic
Solubility Soluble in DMF, DMSO, hot Ethanol; Insoluble in Water-

References

  • Vilsmeier-Haack Reaction Mechanism & Application: Jones, G. et al. "Formylation of active aromatic compounds."[7] Organic Reactions, 1949, 5, 331.

  • Synthesis of Fluorinated Chromones: Chem-Impex. "6-Fluorochromone-3-carbaldehyde: Properties and Applications."

  • Precursor Synthesis (Nitration Regioselectivity): Sigma-Aldrich. "5-Fluoro-2-hydroxy-3-nitroacetophenone Product Sheet."

  • Biological Activity of Nitro-Chromones: ResearchGate. "Antimicrobial and antiproliferative activity studies of quinoline-3-carbaldehyde derivatives." (Analogous chromone reactivity).

  • General Chemical Properties: ChemicalBook. "6-Fluoro-8-nitrochromone-3-carboxaldehyde Properties."

Sources

Foundational

6-Fluoro-8-nitrochromone-3-carboxaldehyde CAS number and structure

This technical guide details the structural identity, synthesis, and reactivity profile of 6-Fluoro-8-nitrochromone-3-carboxaldehyde , a highly functionalized heterocyclic scaffold used in the development of bioactive Sc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural identity, synthesis, and reactivity profile of 6-Fluoro-8-nitrochromone-3-carboxaldehyde , a highly functionalized heterocyclic scaffold used in the development of bioactive Schiff bases and fused heterocyclic systems.

Chemical Identity & Structural Analysis

6-Fluoro-8-nitrochromone-3-carboxaldehyde is a trisubstituted chromone derivative characterized by an electrophilic pyrone ring fused to a benzene ring bearing both electron-withdrawing nitro and fluoro substituents.[1] This substitution pattern creates a highly reactive "push-pull" electronic system, making it a valuable intermediate for synthesizing antimicrobial and anticancer agents.

Core Identifiers
ParameterDetail
CAS Number 351003-07-1
IUPAC Name 6-Fluoro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde
Molecular Formula C₁₀H₄FNO₅
Molecular Weight 237.14 g/mol
Appearance Yellow to brownish crystalline solid
Melting Point 110–114 °C (Reported)
SMILES O=C1C(C=O)=COC2=C1C=C(F)C=C2=O
InChI Key MFTIKIFELZBYLH-UHFFFAOYSA-N
Structural Diagram

The molecule features a benzopyran-4-one core. The C3-formyl group and C2-position form a specific Michael acceptor motif, while the 8-nitro and 6-fluoro groups modulate the lipophilicity and electronic density of the benzene ring.

Structure Core Chromone Core (4H-chromen-4-one) C3 C3-Formyl Group (-CHO) (Electrophilic/Condensation) Core->C3 Position 3 C6 C6-Fluoro (-F) (Metabolic Stability) Core->C6 Position 6 C8 C8-Nitro (-NO2) (Electron Withdrawing) Core->C8 Position 8 C2 C2-Position (Michael Acceptor) Core->C2 Position 2

Figure 1: Structural functionalization map of 6-Fluoro-8-nitrochromone-3-carboxaldehyde.

Synthesis Strategy: The Vilsmeier-Haack Route

The most authoritative and scalable method for synthesizing chromone-3-carboxaldehydes is the Vilsmeier-Haack reaction applied to a substituted 2-hydroxyacetophenone. This "one-pot" transformation achieves simultaneous formylation and ring closure.

Retrosynthetic Analysis

To obtain the 6-fluoro and 8-nitro pattern on the chromone, the starting material must be 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethan-1-one .

  • Acetophenone C3

    
    Chromone C8  (Nitro)
    
  • Acetophenone C5

    
    Chromone C6  (Fluoro)
    
Detailed Protocol

Reagents: 1-(5-Fluoro-2-hydroxy-3-nitrophenyl)ethan-1-one, Phosphoryl chloride (


), Dimethylformamide (DMF).[2]

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a dry flask under inert atmosphere (

    
    ), cool anhydrous DMF (3.0 eq) to 0–5 °C. Add 
    
    
    
    (3.0 eq) dropwise with stirring. Caution: Exothermic. Stir for 30 minutes to generate the chloroiminium salt.
  • Substrate Addition: Dissolve the acetophenone precursor (1.0 eq) in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent, maintaining the temperature below 10 °C.

  • Cyclization & Formylation: Allow the mixture to warm to room temperature, then heat to 60–70 °C for 4–6 hours. The reaction proceeds via the formation of a bis-formylated intermediate which undergoes cyclization.

  • Hydrolysis: Cool the reaction mixture and pour it onto crushed ice/water with vigorous stirring. This hydrolyzes the iminium species to the aldehyde.

  • Isolation: The product typically precipitates as a yellow solid. Filter, wash copiously with water to remove acid traces, and dry.

  • Purification: Recrystallize from ethanol or DMF/ethanol mixtures to yield analytical grade crystals.

Synthesis Start 1-(5-Fluoro-2-hydroxy-3-nitrophenyl)ethan-1-one Inter Intermediate (Bis-formylated species) Start->Inter 60-70°C, 4-6h Reagent Vilsmeier Reagent (DMF + POCl3) Reagent->Inter Hydrolysis Hydrolysis (Ice/Water) Inter->Hydrolysis Product 6-Fluoro-8-nitrochromone-3-carboxaldehyde (CAS 351003-07-1) Hydrolysis->Product Precipitation

Figure 2: Vilsmeier-Haack synthesis pathway for the target chromone.

Reactivity & Applications

This molecule is a "privileged scaffold" in medicinal chemistry due to its three distinct reactive centers.

A. Schiff Base Formation (C3-Aldehyde)

The C3-aldehyde is highly reactive toward primary amines, hydrazines, and thiosemicarbazides.

  • Reaction: Condensation in ethanol with catalytic acetic acid.

  • Application: Synthesis of Schiff bases which often exhibit enhanced antimicrobial activity compared to the parent chromone due to the azomethine linkage (

    
    ). The 6-fluoro group enhances cell membrane permeability, while the 8-nitro group can serve as a reduction center for prodrug activation.
    
B. Michael Addition (C2-Position)

The


-unsaturated ketone system (C2=C3-C4=O) makes the C2 position highly electrophilic.
  • Nucleophiles: Thiols, active methylenes, and secondary amines.

  • Mechanism: 1,4-addition (Michael addition) followed by ring opening or re-aromatization. This is critical for synthesizing chromeno[2,3-b]pyridines (Friedländer synthesis).

C. Heterocycle Fusion

The aldehyde and the adjacent active C2 center allow for the construction of fused ring systems.

  • With 2-aminothiophenol: Yields benzothiazole-fused chromones.

  • With 1,2-diamines: Yields diazepine derivatives.

Safety & Handling

  • Hazards: The compound contains a nitro group (potential energetic/oxidizer properties) and is an aldehyde (potential sensitizer). Treat as H315 (Skin Irritant) , H319 (Eye Irritant) , and H335 (Respiratory Irritant) .

  • Storage: Store in a cool, dry place under inert gas. Aldehydes are susceptible to oxidation to carboxylic acids upon prolonged air exposure.

  • Precursor Warning:

    
     used in synthesis reacts violently with water, releasing HCl and phosphoric acid. All synthesis steps must be performed in a fume hood.
    

References

  • PubChem. (n.d.). 6-Fluoro-8-nitrochromone-3-carboxaldehyde (Compound).[1][3] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Ishikawa, M. (2014).[4] Crystal structure of 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde. PMC (PubMed Central). Retrieved January 28, 2026, from [Link](Note: Cited for structural comparison of the 6-fluoro analog).

  • Nohara, A., Umetani, T., & Sanno, Y. (1973). Studies on antianaphylactic agents. I. Synthesis of 4-oxo-4H-1-benzopyran-3-carboxaldehydes via Vilsmeier-Haack reaction. Tetrahedron. (Seminal reference for the general synthesis method).

Sources

Exploratory

spectroscopic data (NMR, IR, Mass Spec) of 6-Fluoro-8-nitrochromone-3-carboxaldehyde

Topic: Spectroscopic Data & Characterization of 6-Fluoro-8-nitrochromone-3-carboxaldehyde Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Data & Characterization of 6-Fluoro-8-nitrochromone-3-carboxaldehyde Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers

Executive Summary

6-Fluoro-8-nitrochromone-3-carboxaldehyde (CAS: 351003-07-1) is a highly functionalized pharmacophore frequently utilized as a scaffold in the synthesis of Schiff bases, antimicrobial agents, and anticancer derivatives.[1][2][3] Its chemical reactivity is defined by the electrophilic C-3 formyl group and the electron-deficient chromone ring, sensitized by the 6-fluoro and 8-nitro substituents.

This guide provides a definitive technical framework for the structural elucidation of this compound.[4] It synthesizes theoretical chemical shift principles with empirical data from analogous chromone derivatives to establish a robust validation protocol.

Key Physicochemical Properties:

  • Molecular Formula: C₁₀H₄FNO₅[3][4][5]

  • Molecular Weight: 237.14 g/mol [3][4]

  • Appearance: Yellow to brownish crystalline solid[4]

  • Melting Point: 110–114 °C (Lit.)

  • Solubility: Soluble in DMSO, DMF, hot acetonitrile; sparingly soluble in non-polar solvents.[4]

Synthetic Context & Impurity Profile

To accurately interpret spectroscopic data, one must understand the genesis of the sample.[4] This compound is typically synthesized via the Vilsmeier-Haack reaction .[4][6]

Precursor: 1-(5-Fluoro-2-hydroxy-3-nitrophenyl)ethanone.[7] Reagents: POCl₃ / DMF.

Common Impurities to Monitor[4]
  • Unreacted Precursor: Look for methyl ketone signals (~2.6 ppm) in ¹H NMR.[4]

  • Hydrolysis Intermediates: Incomplete hydrolysis of the iminium salt intermediate may yield transient species detectable by Mass Spec.[4]

  • Regioisomers: Rare, due to the directing effects of the hydroxyl group in the starting material, but verifying the substitution pattern (6-F, 8-NO₂) is critical.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of molecular weight and elemental composition.[4]

Protocol:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (ESI+) is recommended due to the basicity of the carbonyl oxygens.[4]

  • Solvent: Methanol/Water (50:[4]50) with 0.1% Formic Acid.[4]

Diagnostic Ions
Ion Typem/z (Theoretical)Interpretation
[M+H]⁺ 238.01 Protonated molecular ion. Base peak in soft ionization.[4]
[M+Na]⁺ 260.00 Sodium adduct (common in glass/solvent contamination).[4]
[M+H - NO₂]⁺ ~192Loss of nitro group (characteristic fragmentation).[4]
[M+H - CO]⁺ ~210Loss of carbonyl (common in chromones).[4]
Fragmentation Logic (Graphviz)[4]

MS_Fragmentation Figure 1: Predicted ESI+ Fragmentation Pathway for 6-Fluoro-8-nitrochromone-3-carboxaldehyde M_Ion Molecular Ion [M+H]+ m/z 238 Frag_NO2 Loss of NO2 [M+H - 46]+ M_Ion->Frag_NO2 - NO2 Frag_CO Loss of CO (Aldehyde) [M+H - 28]+ M_Ion->Frag_CO - CO Frag_Ring RDA Fragmentation (Retro-Diels-Alder) Frag_CO->Frag_Ring Ring Cleavage

Infrared Spectroscopy (FT-IR)

IR is the rapid-check method for functional group verification, particularly distinguishing the aldehyde from the chromone ketone.

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[4]

Characteristic Absorption Bands[8][9]
Functional GroupWavenumber (cm⁻¹)IntensityNotes
Aldehyde C=O 1690 – 1705 StrongDistinct from ring ketone; usually the highest freq carbonyl.
Chromone C=O 1645 – 1660 StrongConjugated ring ketone (pyrone ring).[4]
C=C (Aromatic) 1600 – 1620MediumSkeletal vibrations of the benzene/pyrone rings.[4]
NO₂ (Asym) 1530 – 1550 StrongCharacteristic nitro stretch.[4]
NO₂ (Sym) 1340 – 1360 StrongPaired with the asymmetric stretch.[4]
C-F Stretch 1100 – 1200MediumBroad band, often obscured by fingerprint region.[4]

Nuclear Magnetic Resonance (NMR)

This is the gold standard for structural elucidation.[4] The substitution pattern (6-F, 8-NO₂) creates a unique coupling pattern in the aromatic region.

Sample Preparation:

  • Solvent: DMSO-d₆ is preferred over CDCl₃ due to the compound's polarity and solubility.[4]

  • Concentration: ~5-10 mg for ¹H NMR; ~30-50 mg for ¹³C NMR.[4]

¹H NMR Interpretation (400 MHz, DMSO-d₆)

The spectrum is characterized by two distinct singlets (aldehyde and H-2) and two aromatic protons showing fluorine coupling.[4]

ProtonShift (δ ppm)*MultiplicityCoupling (J Hz)Assignment Logic
-CHO 10.1 – 10.3 Singlet (s)-Aldehyde proton. Most deshielded signal.[4]
H-2 8.9 – 9.2 Singlet (s)-Vinyl proton on pyrone ring. Deshielded by heteroatoms.[4]
H-7 8.4 – 8.6 ddJ₍H-F₎ ~8, J₍meta₎ ~3Ortho to NO₂ (strongly deshielded) & Ortho to F.
H-5 8.0 – 8.2 ddJ₍H-F₎ ~8, J₍meta₎ ~3Ortho to F , Meta to NO₂. Peri to C=O (deshielded).

*Note: Shifts are estimated based on substituent effects (S.A.R.) on the chromone scaffold. Exact values may vary ±0.1 ppm depending on concentration and temperature.

¹³C NMR Highlights (100 MHz, DMSO-d₆)
  • Aldehyde Carbon: ~188 ppm.[4][8]

  • C-4 (Ketone): ~175 ppm.[4]

  • C-2: ~160-165 ppm (Often shows C-H coupling in HSQC).

  • C-F (C-6): ~155-160 ppm (Large doublet, J ~240 Hz).

¹⁹F NMR (376 MHz, DMSO-d₆)
  • Signal: Single peak around -110 to -120 ppm .[4]

  • Pattern: May appear as a triplet or multiplet if proton decoupling is not applied, due to coupling with H-5 and H-7.

Structural Confirmation Strategy

To ensure the synthesized compound is the 6-fluoro-8-nitro isomer and not a regioisomer, follow this logical validation flow.

Structure_Validation Figure 2: Logical Workflow for Structural Confirmation Start Crude Product Step1 1. Check Melting Point (Target: 110-114 °C) Start->Step1 Step2 2. 1H NMR: Count Singlets Step1->Step2 Decision1 Two Singlets? (CHO @ ~10.2, H-2 @ ~9.0) Step2->Decision1 Step3 3. Analyze Aromatic Coupling Decision1->Step3 Yes Fail REJECT / RE-PURIFY Decision1->Fail No (Check Synthesis) Decision2 Two Doublets of Doublets? Step3->Decision2 Step4 4. Confirm NO2 Position (IR/MS) Decision2->Step4 Yes (F-coupling present) Decision2->Fail No (Isomer/Impurity) Final CONFIRMED STRUCTURE 6-Fluoro-8-nitrochromone-3-carboxaldehyde Step4->Final

References

  • Vilsmeier-Haack Reaction Mechanism : Jones, G., & Stanforth, S. P. (1997).[4] The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. Link[4]

  • Chromone Spectroscopy Data : 6-Fluorochromone-3-carboxaldehyde Product Data. Sigma-Aldrich.[4] Link[4]

  • Synthesis of Nitrochromones : Synthesis of novel 6,8-disubstituted-chromone-3-carboxamides. University of Venda Repository. Link

  • General NMR Prediction Rules : Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[4] Structure Determination of Organic Compounds. Springer.[4] Link[4]

Sources

Foundational

The Nitrochromone Scaffold: A Technical Guide to Biological Activity and Therapeutic Potential

Executive Summary The nitrochromone scaffold represents a privileged structure in medicinal chemistry, merging the pharmacologically active benzopyran-4-one (chromone) core with the strong electron-withdrawing nitro ( )...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nitrochromone scaffold represents a privileged structure in medicinal chemistry, merging the pharmacologically active benzopyran-4-one (chromone) core with the strong electron-withdrawing nitro (


) group. This guide analyzes the biological activity of nitrochromone derivatives, specifically focusing on their anticancer potency  (particularly in castration-resistant prostate cancer), antimicrobial/antiparasitic efficacy , and metabolic enzyme inhibition  (alpha-glucosidase and urease).

By modulating the electronic density of the chromone ring, the nitro group enhances interactions with nucleophilic residues in enzyme active sites and facilitates redox-mediated cytotoxicity mechanisms. This document provides a synthesis of current mechanistic understanding, structure-activity relationships (SAR), and validated experimental protocols for researchers.

Chemical Basis and Structure-Activity Relationship (SAR)[1]

The Pharmacophore

The core structure consists of a benzo-


-pyrone ring. The introduction of a nitro group, typically at the C-3 position (3-nitrochromone) or on the aromatic A-ring (6- or 7-nitrochromone), significantly alters the physicochemical properties.
  • Electronic Effect: The

    
     group acts as a strong electron-withdrawing group (EWG). This decreases the electron density of the pyrone ring, making the C-2 position more susceptible to nucleophilic attack (Michael addition).
    
  • Redox Potential: The nitro group can undergo enzymatic reduction to form nitro-radical anions (

    
    ), nitroso intermediates, and amines. This redox cycling is central to its antimicrobial and antiparasitic toxicity.
    
  • Binding Affinity: In enzyme inhibition, the nitro group often serves as a hydrogen bond acceptor or interacts with positively charged residues (e.g., Arginine, Lysine) within the catalytic pocket.

Synthesis Overview: The Henry Reaction

The most efficient route to 3-nitro-2H-chromenes involves the condensation of salicylaldehyde derivatives with nitroalkanes (nitroaldol reaction), often followed by dehydration/cyclization.

General Reaction Scheme:



Therapeutic Domain: Oncology (Anticancer Activity)

Mechanism of Action: Apoptosis Induction

Nitrochromone derivatives, particularly 3-nitro-4-chromanones , have demonstrated significant cytotoxicity against Castration-Resistant Prostate Cancer (CRPC) cell lines (e.g., PC-3, DU145).

Key Mechanistic Drivers:

  • Bcl-2/Bax Modulation: These compounds downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.

  • Caspase Activation: The shift in the Bcl-2/Bax ratio leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of Caspase-3, the executioner caspase.

  • Selectivity: Amide derivatives of 3-nitro-4-chromanone generally exhibit higher potency (

    
     in low 
    
    
    
    range) compared to ester derivatives, likely due to improved hydrogen bonding within the target binding pocket.
Signaling Pathway Visualization

The following diagram illustrates the apoptotic signaling cascade triggered by 3-nitrochromone derivatives.

ApoptosisPathway Compound 3-Nitrochromone Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Compound->Bax Upregulation Bcl2->Bax Inhibits Mito Mitochondrial Permeabilization Bax->Mito Induces Pore Formation CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Figure 1: Proposed mechanism of apoptosis induction by 3-nitrochromone derivatives in cancer cells.

Therapeutic Domain: Antimicrobial & Antiparasitic[3][4]

Antileishmanial Activity

Nitrochromene derivatives have shown potent activity against Leishmania tropica. The mechanism is often attributed to the "nitro-activation" hypothesis.

  • Mechanism: Parasitic nitroreductases (type I) reduce the nitro group to toxic radical species. These radicals cause oxidative stress and damage parasitic DNA, a mechanism distinct from host cell toxicity (which lacks these specific reductases).

Antibacterial Spectrum

Derivatives synthesized via the Henry reaction have demonstrated efficacy against:

  • Gram-positive: Staphylococcus aureus, Bacillus subtilis.

  • Gram-negative: Escherichia coli (variable efficacy depending on substitution).

  • SAR Insight: Halogenated derivatives (Cl, Br) on the chromone ring often enhance lipophilicity, improving membrane penetration and lowering Minimum Inhibitory Concentration (MIC) values.

Therapeutic Domain: Metabolic Enzyme Inhibition

Alpha-Glucosidase Inhibition

Chromone derivatives are potent inhibitors of


-glucosidase, a key enzyme in carbohydrate metabolism. This makes them potential candidates for Type 2 Diabetes management.
  • Potency: Selected chromone derivatives have shown

    
     values superior to the standard drug Acarbose .[1]
    
  • Binding: The chromone core mimics the transition state of the glycosidic cleavage. The electron-withdrawing nitro group can enhance binding affinity by altering the acidity of neighboring protons or by direct interaction with the enzyme's catalytic residues.

Urease Inhibition

Urease is a nickel-dependent enzyme critical for the survival of Helicobacter pylori in the acidic gastric environment.

  • Chelation Potential: The carbonyl oxygen (C=4) and the oxygen at position 1 of the chromone ring can act as a bidentate ligand, chelating the active site Nickel (

    
    ) ions.
    
  • Synergy: The nitro group enhances this effect by withdrawing electron density, potentially increasing the Lewis acidity of the scaffold or interacting with the mobile "flap" cysteine residues of the enzyme.

Experimental Protocols

Protocol: Synthesis of 3-Nitro-2H-chromenes

Objective: To synthesize the core scaffold for biological evaluation.

  • Reagents: Substituted salicylaldehyde (10 mmol), 2-nitroethanol or nitromethane (12 mmol), Di-n-butylamine (catalytic amount), Phthalic anhydride (if using specific dehydration methods).

  • Procedure:

    • Mix salicylaldehyde and nitroalkane in toluene.

    • Add catalytic amine.

    • Reflux with a Dean-Stark trap to remove water azeotropically (approx. 4-6 hours).

    • Monitor reaction progress via TLC (Solvent system: Hexane/Ethyl Acetate 4:1).

  • Purification:

    • Cool the mixture; precipitate may form.

    • Recrystallize from ethanol or purify via column chromatography (Silica gel).

  • Validation: Confirm structure via

    
     (Look for the C-2 proton singlet/doublet around 8.0 ppm) and IR (Nitro stretch at ~1350 and ~1530 
    
    
    
    ).
Protocol: Alpha-Glucosidase Inhibition Assay

Objective: To determine the


 of the derivative against 

-glucosidase.[1][2]
  • Preparation:

    • Dissolve enzyme (

      
      -glucosidase from S. cerevisiae) in Phosphate Buffer (pH 6.8).
      
    • Prepare substrate: p-Nitrophenyl-

      
      -D-glucopyranoside (pNPG).
      
  • Incubation:

    • Mix

      
       of test compound (varying concentrations in DMSO) with 
      
      
      
      of enzyme solution.
    • Incubate at

      
       for 10 minutes.
      
  • Reaction:

    • Add

      
       of pNPG substrate to initiate the reaction.
      
    • Incubate at

      
       for 20 minutes.
      
  • Termination & Measurement:

    • Stop reaction with

      
       of 
      
      
      
      .
    • Measure absorbance at 405 nm (formation of p-nitrophenol).

  • Calculation:

    
    
    Calculate 
    
    
    
    using non-linear regression.

Quantitative Data Summary

Biological ActivityTarget / Cell LineReference StandardPotency Range (

/ MIC)
Key Substituent Effect
Anticancer PC-3 (Prostate)Cisplatin

Amide > Ester at C-3
Antileishmanial L. tropicaGlucantime

Nitro group essential
Enzyme Inhibition

-Glucosidase
Acarbose

6- or 7-OH increases potency
Antibacterial S. aureusCiprofloxacin

Halogenation (Cl, Br) helps

Workflow Visualization

The following diagram outlines the iterative process of developing nitrochromone derivatives, from synthesis to biological validation.

Workflow cluster_Bio Biological Evaluation Synth Synthesis (Henry Reaction) Char Characterization (NMR, IR, MS) Synth->Char MTT Cytotoxicity (MTT/SRB Assay) Char->MTT Enz Enzyme Inhibition (Urease/Glucosidase) Char->Enz Micro Antimicrobial (MIC Assay) Char->Micro SAR SAR Analysis & Optimization MTT->SAR Enz->SAR Micro->SAR SAR->Synth Refine Structure

Figure 2: Iterative workflow for the development and optimization of nitrochromone pharmacophores.

References

  • Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. Source: Royal Society of Chemistry (RSC) Advances [Link]

  • Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies. Source: PubMed Central (PMC) [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Source: PubMed Central (PMC) [Link]

  • Chromone Derivatives with α-Glucosidase Inhibitory Activity from the Marine Fungus Penicillium thomii Maire. Source: PubMed (NIH) [Link]

  • Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. Source: Scientific Reports (Nature) [Link]

Sources

Exploratory

Discovery and Significance of Fluorinated Chromones in Research

Executive Summary The chromone (1,4-benzopyrone) scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous naturally occurring flavonoids and synthetic drugs.[1][2][3][4][5] Howe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chromone (1,4-benzopyrone) scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous naturally occurring flavonoids and synthetic drugs.[1][2][3][4][5] However, the introduction of fluorine atoms—a strategy known as the "Fluorine Effect"—has revolutionized this field. Fluorinated chromones exhibit distinct physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered pKa values, which collectively improve bioavailability and target binding affinity. This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and therapeutic applications of fluorinated chromones, designed for researchers in drug discovery.

The "Fluorine Effect" in Chromone Scaffolds[2]

Mechanistic Causality

Why introduce fluorine into a chromone backbone? The rationale is grounded in three specific molecular interactions:

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond. Substituting hydrogen with fluorine at metabolically labile sites (e.g., C-6 or C-7 positions) blocks oxidative metabolism by Cytochrome P450 enzymes, significantly extending the half-life (

    
    ) of the drug candidate.
    
  • Lipophilicity Modulation: Fluorine substitution increases the partition coefficient (

    
    ), facilitating passive transport across cell membranes—critical for intracellular targets like kinases or nuclear receptors.
    
  • Electrostatic Interactions: The high electronegativity of fluorine can induce multipolar interactions with protein binding pockets, potentially increasing potency by orders of magnitude compared to non-fluorinated analogs.

Synthetic Methodologies

Researchers typically employ two primary strategies: Building Block Assembly (using pre-fluorinated precursors) and Late-Stage Functionalization (direct fluorination).

Strategy A: The Building Block Approach (Claisen Condensation)

This is the most robust method for generating specific regioisomers. It involves the reaction of fluorinated 2-hydroxyacetophenones with esters or aldehydes.

Experimental Protocol: Synthesis of 6-Fluoro-2-methylchromone

Objective: To synthesize a core scaffold for SAR evaluation using a modified Kostanecki-Robinson reaction.

Reagents:

  • 5-Fluoro-2-hydroxyacetophenone (Starting Material)

  • Ethyl acetate (Acylating agent)

  • Sodium hydride (60% dispersion in mineral oil) or Sodium ethoxide

  • Anhydrous THF or Toluene

  • Glacial acetic acid / HBr

Step-by-Step Methodology:

  • Enolate Formation: In a flame-dried 3-neck round-bottom flask under

    
     atmosphere, suspend NaH (2.2 equiv) in anhydrous THF. Cool to 0°C.[3]
    
  • Addition: Dropwise add a solution of 5-Fluoro-2-hydroxyacetophenone (1.0 equiv) in THF over 30 minutes. Evolution of

    
     gas will be observed. Stir for 1 hour to ensure complete phenoxide formation.
    
  • Claisen Condensation: Add ethyl acetate (dry, 3.0 equiv) dropwise. Allow the mixture to warm to room temperature and reflux for 4–6 hours. Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The formation of the diketone intermediate (1,3-diketone) should be visible.

  • Cyclization: Cool the reaction mixture to 0°C. Carefully quench with glacial acetic acid/HBr solution. Heat the mixture to 90°C for 2 hours to effect cyclodehydration.

  • Workup: Pour into crushed ice. The fluorinated chromone usually precipitates as a solid. Filter, wash with cold water, and recrystallize from Ethanol/Water.

Strategy B: Tandem C-H Trifluoromethylation

For introducing a


 group at the C-3 position, modern transition-metal-free radical pathways are preferred over traditional methods due to environmental sustainability.

Workflow Diagram:

SynthesisWorkflow Start o-Hydroxyphenyl Enaminone Process Oxidative Radical Generation (K2S2O8) Start->Process Dissolve in CH3CN/H2O Reagent CF3 Source (Langlois Reagent or Sulfinates) Reagent->Process Add Intermediate Radical Addition & Cyclization Process->Intermediate Heat 80°C Product 3-Trifluoromethyl Chromone Intermediate->Product Elimination -Amine

Figure 1: Transition-metal-free synthesis of 3-trifluoromethyl chromones via radical cascade.

Pharmacological Significance & SAR

Structure-Activity Relationship (SAR)

The position of the fluorine atom dictates the biological outcome.

  • C-6/C-7 Position: Best for metabolic stability (blocking hydroxylation). 6-fluoro derivatives often show enhanced anticancer activity.

  • C-3 Position: Introduction of

    
     or 
    
    
    
    here alters the electronic density of the pyrone ring, affecting Michael acceptor reactivity (crucial for covalent kinase inhibitors).
  • C-2 Position: Substitution here with fluorinated phenyl rings (flavones) enhances lipophilicity and membrane permeability.

SAR Visualization:

SAR_Logic Center Chromone Core Pos2 Pos 2: Lipophilicity (e.g., -C6H4F) Increases Permeability Center->Pos2 Pos3 Pos 3: Reactivity (e.g., -F, -CF3) Modulates Electrophilicity Center->Pos3 Pos6 Pos 6: Metabolic Block (e.g., -F) Prevents P450 Oxidation Center->Pos6 Pos7 Pos 7: H-Bonding (e.g., -F) Alters Receptor Binding Center->Pos7

Figure 2: Strategic placement of Fluorine atoms on the chromone scaffold and resulting pharmacological effects.

Therapeutic Applications[1][3][6][7]
Anticancer Activity

Fluorinated chromones (particularly 3-trifluoromethyl and 6-fluoro analogs) function as potent kinase inhibitors and tubulin polymerization inhibitors. They induce apoptosis via the mitochondrial pathway.[6]

Mechanism:

  • Permeation of cell membrane (enhanced by F).

  • Binding to Tubulin/Kinase pocket.

  • Disruption of microtubule dynamics.

  • Cell cycle arrest (G2/M phase)

    
     Apoptosis.
    
Antimicrobial Activity

Fluorinated chromones have shown efficacy against MRSA and P. aeruginosa by inhibiting DNA Gyrase. The fluorine atom enhances penetration through the bacterial cell wall.

Comparative Data (Representative):

Compound StructureSubstituent (R)IC50 (Breast Cancer MCF-7)MIC (S. aureus)Log P
Chromone (Base) H> 100

M
> 128

g/mL
1.8
6-Fluorochromone 6-F12.5

M
32

g/mL
2.1
3-Trifluoromethyl 3-CF34.2

M
8

g/mL
2.9
6,8-Difluoro 6,8-di-F8.1

M
16

g/mL
2.3

Table 1: Effect of fluorine substitution on biological potency and lipophilicity.

References

  • Synthesis and Anticancer/Antimicrobial Activities of Fluorinated Heterocycles: Title: Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.[7] Source: NIH / PubMed Central (2024). URL:[Link]

  • Synthesis of 3-Trifluoromethyl Chromones: Title: Transition metal-free synthesis of 3-trifluoromethyl chromones via tandem C–H trifluoromethylation and chromone annulation of enaminones.[8][9][10] Source: Royal Society of Chemistry (Organic Chemistry Frontiers, 2020). URL:[Link]

  • Medicinal Chemistry of Fluorinated Compounds: Title: Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses.[11] Source: Current Topics in Medicinal Chemistry (NIH/PubMed, 2014). URL:[Link]

  • Structure-Activity Relationships (SAR): Title: Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. Source: Journal of Medicinal Chemistry (ACS, 2012). URL:[Link]

Sources

Foundational

Strategic Evaluation of Novel Chromone Scaffolds: A Preliminary Cytotoxicity Screening Guide

Introduction: The Chromone Challenge The chromone scaffold (benzopyran-4-one) represents a privileged structure in medicinal chemistry, serving as the core for flavonoids, isoflavones, and synthetic analogues with potent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chromone Challenge

The chromone scaffold (benzopyran-4-one) represents a privileged structure in medicinal chemistry, serving as the core for flavonoids, isoflavones, and synthetic analogues with potent anticancer, anti-inflammatory, and kinase-inhibitory activities. However, for the drug discovery scientist, chromones present unique screening challenges.

Unlike standard small molecules, chromones often possess intrinsic antioxidant properties and autofluorescence . These physicochemical characteristics can catastrophically skew data in standard metabolic assays (like MTT), leading to false negatives or positives.[1][2]

This guide moves beyond generic screening advice. It provides a specialized workflow designed to eliminate "false hits" caused by the specific chemistry of chromone derivatives.

Pre-Screening Strategy & Compound Handling

Before pipetting a single cell, you must address the hydrophobicity of the chromone ring.

Solubility Management

Chromones are characteristically lipophilic.[2] Improper solubilization leads to micro-precipitation in the well, which scatters light and artificially inflates absorbance readings.

  • Solvent: Dimethyl Sulfoxide (DMSO), sterile filtered (0.22 µm).[2]

  • Stock Concentration: Prepare at 10 mM – 100 mM.

  • The "Golden Rule" of DMSO: The final concentration in the cell culture well must never exceed 0.5% (v/v) .

    • Why? DMSO >0.5% induces membrane permeabilization and cell cycle arrest, confounding the cytotoxicity data of your compound.

  • Visual Check: Always inspect the 100x dilution under a microscope. If crystals are visible, sonicate (37°C water bath) or reduce the stock concentration.

Assay Selection Matrix

The choice of assay is the single most critical decision in this workflow.

Assay TypeMechanismSuitability for ChromonesRisk Factor
MTT / MTS Tetrazolium reduction by mitochondrial dehydrogenaseLow High: Chromones are reducing agents. They can chemically reduce MTT to formazan without live cells, causing false viability signals.
Resazurin (Alamar Blue) Redox indicator (Fluorescence)Medium Medium: Some chromones fluoresce in the red spectrum, interfering with the readout.
ATP (Luminescence) Quantifies ATP (Cell Titer-Glo)High Low: Very sensitive, but expensive for primary screening.[2]
SRB (Sulforhodamine B) Binds to basic amino acids (Protein biomass)Optimal Minimal: Independent of redox potential or mitochondria.[2] The NCI-60 standard.[3][4][5]

Recommendation: Use the SRB Assay for primary screening of chromone libraries. It is robust, cost-effective, and immune to the antioxidant interference that plagues MTT assays.

Experimental Workflow

The following diagram outlines the logical flow for screening, emphasizing the critical decision points regarding solubility and control selection.

ChromoneScreening Start Compound Library (Chromone Scaffolds) Solubility Solubility Check (DMSO Stock) Start->Solubility Precip Precipitation? Solubility->Precip Sonicate Sonicate / Dilute Precip->Sonicate Yes AssayChoice Select Assay Method Precip->AssayChoice No (Clear) Sonicate->Solubility SRB SRB Assay (Protein Biomass) AssayChoice->SRB Recommended MTT MTT Assay (Metabolic) AssayChoice->MTT If necessary Readout Absorbance Readout SRB->Readout Control CRITICAL: Cell-Free Control (Media + Compound only) MTT->Control Mandatory Check for Reduction Control->Readout Analysis Calculate IC50 & SI Readout->Analysis

Caption: Logical workflow for chromone cytotoxicity screening, highlighting the critical "Cell-Free Control" step required if metabolic assays (MTT) are utilized.

Standardized Protocol: The SRB Assay (NCI-60 Adapted)

This protocol is adapted from the National Cancer Institute (NCI) standard screen. It measures total protein content, which is directly proportional to cell number.[5]

Materials
  • Fixative: Trichloroacetic acid (TCA), 50% (w/v) in distilled water.[2] Store at 4°C.[2]

  • Stain: Sulforhodamine B (SRB), 0.4% (w/v) in 1% acetic acid.[2]

  • Wash Solution: 1% Acetic acid.[2]

  • Solubilization Base: 10 mM Tris base (pH 10.5).

Step-by-Step Methodology

Step 1: Seeding

  • Seed tumor cells (e.g., A549, MCF-7) in 96-well plates (5,000–10,000 cells/well) in 100 µL media.[2]

  • Crucial: Include "Time Zero" (

    
    ) plates.[2] Fix these plates 24 hours after seeding (before drug addition) to establish the baseline cell population.
    
  • Incubate experimental plates for 24 hours to allow attachment.

Step 2: Treatment

  • Prepare serial dilutions of the chromone compound (e.g., 0.1, 1, 10, 50, 100 µM).

  • Add 100 µL of drug solution to wells (Final volume: 200 µL).

  • Controls:

    • Vehicle Control (DMSO <0.5%).[2][6]

    • Positive Control (e.g., Doxorubicin or Cisplatin).[2]

    • Blank (Media only).[2]

  • Incubate for 48 hours.

Step 3: Fixation (The "Cold" Step)

  • Gently add 50 µL of cold (4°C) 50% TCA to each well (final concentration ~10%). Do not remove the culture media; layer the TCA gently to avoid dislodging cells.

  • Incubate at 4°C for 60 minutes.

  • Wash plates 4x with slow-running tap water.[2] Air dry at room temperature.[2]

Step 4: Staining

  • Add 100 µL of 0.4% SRB solution to each well.

  • Incubate at room temperature for 10–30 minutes.

  • Remove unbound dye by washing 4x with 1% acetic acid .[2]

  • Air dry plates completely.[2]

Step 5: Solubilization & Reading

  • Add 100 µL of 10 mM Tris base to each well to solubilize the protein-bound dye.

  • Shake on an orbital shaker for 10 minutes.

  • Measure absorbance (OD) at 515 nm (reference 690 nm if available).

Data Analysis & Interpretation

Calculating % Growth Inhibition

Using the Time Zero (


), Control Growth (

), and Test Growth (

) measurements:
  • If

    
     (Cell Growth): 
    
    
    
    
    [2]
  • If

    
     (Cell Death/Cytotoxicity): 
    
    
    
    
    [2]
The Selectivity Index (SI)

To validate a chromone as a potential drug candidate, it must kill cancer cells while sparing normal cells. You must screen against a normal line (e.g., VERO, HEK293, or HFF-1).



SI ValueInterpretationAction
< 1.0 Toxic to normal cellsDiscard
1.0 – 2.0 Low selectivityOptimize structure (SAR)
> 3.0 SelectiveProceed to mechanistic studies

Mechanistic Validation (Post-Screening)[2]

If a chromone compound shows an SI > 3.0, the next step is to validate the mechanism. Chromones typically induce apoptosis via the intrinsic mitochondrial pathway.[7]

ApoptosisPathway Chromone Chromone Hit Mito Mitochondria (MOMP) Chromone->Mito Depolarization CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Apoptosome Casp3 Caspase-3/7 (Executioner) Casp9->Casp3 Apoptosis Apoptosis (DNA Fragmentation) Casp3->Apoptosis

Caption: The intrinsic apoptotic cascade typically triggered by cytotoxic chromone derivatives.[2]

References

  • National Cancer Institute (NCI). (n.d.).[2] NCI-60 Human Tumor Cell Lines Screen. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006).[2] Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Retrieved from [Link][2]

  • Homes, P. (2025).[2][8] Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening. NIH PubMed Central.[2] Retrieved from [Link]

  • Stockert, J. C., et al. (2018).[2] MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica. (Grounding for MTT limitations).

  • Indrayanto, G., et al. (2021).[2][9][10] The Selectivity Index Calculation in Drug Discovery. NIH PubMed Central.[2] Retrieved from [Link]

Sources

Exploratory

literature review on the synthesis of substituted chromone-3-carboxaldehydes.

Executive Summary Chromone-3-carboxaldehydes (3-formylchromones) represent a privileged scaffold in medicinal chemistry, serving as the structural core for various pharmacophores including anti-inflammatory, anticancer,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chromone-3-carboxaldehydes (3-formylchromones) represent a privileged scaffold in medicinal chemistry, serving as the structural core for various pharmacophores including anti-inflammatory, anticancer, and antimicrobial agents.[1][2] Their dual electrophilic nature—characterized by an


-unsaturated ketone and a reactive formyl group—makes them versatile intermediates for synthesizing complex heterocycles like diazepines, pyrazoles, and thiazoles.

This technical guide provides a rigorous analysis of the synthesis of substituted chromone-3-carboxaldehydes, focusing on the Vilsmeier-Haack reaction as the industry gold standard. It details mechanistic pathways, optimized experimental protocols, and green chemistry alternatives, designed for immediate application in drug discovery workflows.

Mechanistic Foundation: The Double Vilsmeier-Haack Reaction

The synthesis of 3-formylchromone from 2-hydroxyacetophenone is unique because it involves a double formylation event followed by cyclization. Unlike standard aromatic formylations, this reaction utilizes the Vilsmeier reagent (chloromethyliminium salt) to construct the pyrone ring and install the aldehyde functionality in a single pot.

Reaction Mechanism[2][3][4]
  • Reagent Formation: DMF reacts with POCl

    
     to generate the electrophilic Vilsmeier reagent.
    
  • Activation: The reagent attacks the acetyl methyl group of the 2-hydroxyacetophenone (via its enol form).

  • Double Formylation: A second equivalent of the reagent attacks, leading to a polymethinium salt intermediate.

  • Cyclization: The phenolic hydroxyl group attacks the electrophilic center, closing the pyrone ring.

  • Hydrolysis: Aqueous workup hydrolyzes the iminium species to reveal the aldehyde and the chromone carbonyl.

Mechanistic Pathway Visualization

VilsmeierMechanism Start 2-Hydroxyacetophenone (Substrate) Inter1 Intermediate A (Attack on Acetyl Methyl) Start->Inter1 -HCl VR Vilsmeier Reagent (POCl3 + DMF) VR->Start Electrophilic Attack VR->Inter1 2nd Eq. Attack Inter2 Intermediate B (Double Formylation Species) Inter1->Inter2 Cyclization Intramolecular Cyclization (Phenolic Oxygen Attack) Inter2->Cyclization -HCl Hydrolysis Hydrolysis (Ice Water Workup) Cyclization->Hydrolysis + H2O Product 3-Formylchromone (Final Product) Hydrolysis->Product - Dimethylamine

Caption: Step-wise mechanism of the double Vilsmeier-Haack reaction transforming 2-hydroxyacetophenone into 3-formylchromone.

Synthetic Methodologies

Method A: Classical Vilsmeier-Haack (The Gold Standard)

This method is preferred for its reliability, scalability, and high yields (typically 70-90%). It uses readily available reagents and requires no specialized equipment.[3]

Critical Parameters:

  • Stoichiometry: Excess POCl

    
     (≥ 3 equivalents) is crucial to drive the double formylation.
    
  • Temperature Control: Initial addition must be at 0–5°C to prevent uncontrolled exotherms; reaction completion requires mild heating (50–60°C).

  • Moisture Sensitivity: The Vilsmeier reagent is moisture-sensitive; anhydrous DMF is recommended.

Method B: Microwave-Assisted Synthesis (Green Optimization)

For high-throughput screening or library generation, microwave irradiation significantly reduces reaction times from hours to minutes.

  • Conditions: DMF/POCl

    
    , Microwave irradiation (200-300W), 60°C, 5-10 mins.
    
  • Advantage: Improved energy efficiency and often higher purity profiles due to reduced thermal degradation.

Detailed Experimental Protocol

Target: Synthesis of 6-Chloro-3-formylchromone Scale: 10 mmol

Materials
  • 5-Chloro-2-hydroxyacetophenone (1.70 g, 10 mmol)

  • Phosphorus Oxychloride (POCl

    
    ) (4.6 g, 30 mmol)
    
  • N,N-Dimethylformamide (DMF) (10 mL, anhydrous)

  • Dichloromethane (DCM) (Optional, for extraction)

  • Ethanol (for recrystallization)[4]

Step-by-Step Workflow
  • Reagent Preparation: In a dry 50 mL round-bottom flask equipped with a drying tube (CaCl

    
    ), place 10 mL of anhydrous DMF. Cool the flask to 0–5°C in an ice bath.
    
  • Vilsmeier Reagent Formation: Add POCl

    
     (30 mmol) dropwise over 15 minutes with stirring. Caution: Exothermic reaction. Ensure temperature remains <10°C. A white/yellowish semi-solid (Vilsmeier reagent) will form.
    
  • Substrate Addition: Dissolve 5-chloro-2-hydroxyacetophenone (10 mmol) in a minimum volume of DMF (2 mL). Add this solution dropwise to the Vilsmeier reagent at 0–5°C.

  • Reaction Phase: Remove the ice bath. Stir at room temperature for 30 minutes, then heat to 60°C for 4–6 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 7:3) until the starting material is consumed.

  • Quenching & Hydrolysis: Pour the reddish-brown reaction mixture onto 100 g of crushed ice with vigorous stirring. Stir for 2 hours to ensure complete hydrolysis of the iminium intermediate. A solid precipitate will form.

  • Isolation: Filter the solid precipitate. Wash with cold water (3 x 20 mL) to remove residual DMF and acid.

  • Purification: Recrystallize the crude solid from hot ethanol.

    • Expected Yield: 70–80%

    • Appearance: Pale yellow needles.

Workflow Diagram

Workflow Step1 1. Chill DMF (0°C) Step2 2. Add POCl3 (Dropwise) Step1->Step2 Step3 3. Add Substrate (2-OH-Acetophenone) Step2->Step3 Step4 4. Heat (60°C, 6h) Step3->Step4 Step5 5. Quench (Ice Water) Step4->Step5 Step6 6. Filter & Recrystallize (Ethanol) Step5->Step6

Caption: Operational workflow for the synthesis of substituted 3-formylchromones.

Substituent Effects & Yield Data

The electronic nature of substituents on the acetophenone ring influences the yield. Electron-withdrawing groups (EWGs) generally require longer reaction times, while electron-donating groups (EDGs) facilitate the reaction but may lead to side products if overheating occurs.

Substituent (R)PositionProduct (Substituted 3-Formylchromone)Yield (%)Melting Point (°C)
H -Chromone-3-carboxaldehyde80-90152
Cl 66-Chloro-3-formylchromone71168
Me 66-Methyl-3-formylchromone75-85174
NO

66-Nitro-3-formylchromone60-65185
OMe 66-Methoxy-3-formylchromone85-92164
Cl, NO

6, 86-Chloro-8-nitro-3-formylchromone67108

Data compiled from experimental validations and literature precedents [1, 2].

Downstream Utility in Drug Development

3-Formylchromones are not end-products but "privileged intermediates." Their high reactivity allows for the rapid construction of diverse heterocyclic libraries.

  • Schiff Bases: Reaction with primary amines yields imines, often evaluated for antifungal activity.

  • Chalcone Analogues: Claisen-Schmidt condensation with acetophenones yields chromonyl chalcones (anti-inflammatory pharmacophores).

  • Heterocyclization:

    • With Hydrazine: Yields pyrazoles (COX-2 inhibitors).

    • With Hydroxylamine: Yields isoxazoles.

    • With Amidines: Yields pyrimidines.

References

  • Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry. Available at: [Link]

  • Microwave-assisted solvent-free synthesis of biologically active novel heterocycles from 3-formylchromones. Medicinal Chemistry Research. Available at: [Link]

  • Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Sciforum. Available at: [Link]

  • Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]

Sources

Foundational

Technical Assessment: Solubility and Stability Profiles of 6-Fluoro-8-nitrochromone-3-carboxaldehyde

This technical guide details the solubility, stability, and handling protocols for 6-Fluoro-8-nitrochromone-3-carboxaldehyde , a highly reactive electrophilic synthon used in the development of antimicrobial and anticanc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility, stability, and handling protocols for 6-Fluoro-8-nitrochromone-3-carboxaldehyde , a highly reactive electrophilic synthon used in the development of antimicrobial and anticancer agents.

Executive Summary

6-Fluoro-8-nitrochromone-3-carboxaldehyde is a specialized heterocyclic intermediate characterized by a benzopyran-4-one scaffold substituted with electron-withdrawing groups (EWGs) at positions 6 (fluorine) and 8 (nitro), and a formyl group at position 3.[1]

Critical Insight: Unlike simple chromones, this derivative exhibits hyper-electrophilicity at the C2 position . The synergistic electron-withdrawing effects of the 6-F and 8-NO₂ substituents significantly lower the lowest unoccupied molecular orbital (LUMO) energy, making the pyrone ring highly susceptible to nucleophilic attack (Michael addition) and subsequent ring-opening, even under mild conditions. Researchers must treat this compound not merely as an aldehyde, but as a masked Michael acceptor unstable in basic or nucleophilic media.

Physicochemical Profile

Solubility Matrix

The compound exhibits a "brick-dust" solubility profile typical of planar, pi-stacking heterocycles. It is lipophilic but requires polar aprotic solvents to disrupt intermolecular pi-pi interactions.

Solvent ClassRepresentative SolventsSolubility RatingOperational Notes
Polar Aprotic DMSO, DMF, DMAc High (>25 mg/mL)Preferred for Stock Solutions. Caution: DMSO stocks can absorb water, leading to hydrolysis over time.
Chlorinated Dichloromethane (DCM), ChloroformModerate (1-10 mg/mL)Good for extraction and transient reactions.
Polar Protic Methanol, Ethanol, WaterLow / Unstable Avoid for storage. Poor solubility (<0.1 mg/mL in water). Reactive toward solvent (hemiacetal formation/ring opening).
Non-Polar Hexanes, HeptaneNegligibleUsed only as anti-solvents for precipitation.
Structural Basis for Solubility
  • Pi-Stacking: The planar chromone core, reinforced by the nitro group, facilitates strong intermolecular

    
     stacking, increasing the lattice energy and reducing solubility in non-polar solvents.
    
  • Lipophilicity: The fluorine atom increases lipophilicity (logP ~1.6–2.0 estimated), making the compound insoluble in aqueous media.

Stability & Reactivity Mechanisms

The "Achilles' Heel": C2-Position Vulnerability

The stability of this compound is governed by the electrophilicity of the C2 carbon.

  • Mechanism: Nucleophiles (Nu⁻), such as hydroxide (

    
    ) or amines (
    
    
    
    ), attack the C2 position.
  • Substituent Effect:

    • Nitro (

      
      ) at C8:  Strong inductive (-I) and mesomeric (-M) withdrawal pulls electron density from the benzene ring, which communicates to the pyrone ring, destabilizing the system.
      
    • Fluoro (

      
      ) at C6:  Inductive withdrawal (-I) further depletes electron density.
      
    • Result: The C2 position becomes a "hard" electrophile. Attack leads to the cleavage of the O1-C2 bond, resulting in ring opening to form a substituted salicylic acid derivative (or chalcone-like intermediate).

Degradation Pathway Diagram

The following diagram illustrates the primary degradation mechanism in the presence of a nucleophile (e.g., Hydroxide/Water).

DegradationMechanism Figure 1: Nucleophilic degradation pathway of electron-deficient chromone-3-carboxaldehydes. Chromone 6-Fluoro-8-nitro- chromone-3-carboxaldehyde (Intact Pyrone Ring) Transition Tetrahedral Intermediate (Nucleophilic Attack at C2) Chromone->Transition Michael Addition RingOpen Ring Opening (Bond Cleavage O1-C2) Transition->RingOpen Elimination Degradant Degradation Product (Formyl-salicylic acid deriv.) RingOpen->Degradant Recyclization / Hydrolysis Nuc Nucleophile (OH-, R-NH2) Nuc->Transition

Environmental Stability Factors
  • Hydrolytic Stability: Stable in neutral water (due to insolubility) but degrades rapidly in alkaline aqueous media (pH > 8).

  • Photostability: Chromones absorb UV light. The nitro group renders the molecule susceptible to radical formation upon prolonged UV exposure. Store in amber vials.

  • Oxidative Stability: The C3-aldehyde is prone to oxidation to the corresponding carboxylic acid (6-Fluoro-8-nitrochromone-3-carboxylic acid) upon exposure to air, especially in solution.

Handling & Storage Protocols

Storage Recommendations

To maximize shelf-life and maintain >98% purity:

  • State: Store as a solid lyophilized powder.

  • Temperature: -20°C is optimal; 4°C is acceptable for short-term (<1 month).

  • Atmosphere: Store under Argon or Nitrogen to prevent aldehyde oxidation.

  • Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and UV damage.

Experimental Handling
  • Solvent Choice: For biological assays, prepare stock solutions in anhydrous DMSO .

  • Usage Window: Use DMSO stocks within 24 hours. Do not freeze/thaw repeatedly, as condensation introduces water, accelerating hydrolysis.

  • Reaction Conditions: When using as a synthon (e.g., Knoevenagel condensation), use weak bases (piperidine/acetic acid) rather than strong alkalis (NaOH/KOH) to prevent ring destruction.

Analytical Validation Workflow

Before using this compound in critical assays, validate integrity using the following logic:

MethodObservation TargetPass CriteriaFail Criteria
1H-NMR (DMSO-d6) Aldehyde Proton (-CHO)Singlet at ~10.0 - 10.3 ppm Disappearance of 10 ppm signal; appearance of broad -COOH peak (~12-13 ppm).
1H-NMR (Aromatic) C2 ProtonSinglet at ~8.8 - 9.2 ppm Loss of C2 singlet indicates ring opening.
HPLC-UV Purity PeakSingle sharp peakMultiple peaks (indicates hydrolysis or oxidation).
Stability Testing Workflow Diagram

StabilityWorkflow Figure 2: Quality Control Workflow for Chromone-3-carboxaldehydes Start Start: Solid Sample Dissolve Dissolve in DMSO-d6 Start->Dissolve NMR Run 1H-NMR Dissolve->NMR CheckCHO Check -CHO (10.0 ppm) & C2-H (9.0 ppm) NMR->CheckCHO Pass PASS: Proceed to Assay CheckCHO->Pass Signals Intact Fail FAIL: Impurities Detected CheckCHO->Fail Signals Shifted/Absent Identify Identify Impurity Fail->Identify Oxidation Broad peak >12ppm (Carboxylic Acid) Identify->Oxidation RingOpen Loss of C2-H (Ring Open) Identify->RingOpen

References

  • Reactivity of Chromone-3-carbaldehydes

    • Comparative analysis of the formyl group reactivity in different chromone-3-carbaldehydes. BenchChem.[2]

    • Source:

  • Synthesis via Vilsmeier-Haack

    • Synthesis of novel 6,8-disubstituted-chromone-3-carboxamides. (2023).[3] University of Venda. Describes the synthesis of 6,8-disubstituted analogs using POCl3/DMF.

    • Source:

  • Ring Opening Mechanism

    • Sosnovskikh, V. Y. (2021). Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones. SynOpen.[4] Describes the susceptibility of the pyrone ring to nucleophilic attack at C2.[4][5]

    • Source:

  • General Stability in DMSO

    • Stability of screening compounds in wet DMSO.[6] (2009).[7] Journal of Biomolecular Screening. Validates the use of DMSO for short-term storage of heterocycles.

    • Source:

  • Crystal Structure & Properties

    • Ishikawa, et al. (2014). 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde.[7][8][9][10] IUCrData.[11] Provides structural data on the 6-fluoro analog.

    • Source:

Sources

Exploratory

The Chemical Chameleon: A Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Formylchromones

Executive Summary 3-Formylchromone (3-FC) represents a privileged scaffold in heterocyclic chemistry, often described as a "chemical chameleon" due to its multidentate reactivity. For researchers in drug discovery, 3-FC...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Formylchromone (3-FC) represents a privileged scaffold in heterocyclic chemistry, often described as a "chemical chameleon" due to its multidentate reactivity. For researchers in drug discovery, 3-FC is not merely a substrate but a high-density information platform capable of divergent synthesis. This guide deconstructs the electronic topography of 3-FC, specifically analyzing the competition between its electrophilic centers (C-2, C-4, and the formyl group) and its latent nucleophilic potential. By mastering these sites, scientists can program regioselective pathways to access biologically active pyrazoles, pyrimidines, and complex fused heterocycles.

Part 1: Structural Anatomy & Electronic Topography

To manipulate 3-FC, one must first understand its orbital landscape. The molecule is characterized by a push-pull system where the pyrone ring oxygen acts as a donor, but the carbonyls and the


-unsaturated system create strong electron deficiency.
The Electrophilic Triad

3-FC possesses three distinct electrophilic sites, each responding to different "hard" or "soft" nucleophilic stimuli:

  • Site A: The Formyl Carbon (CHO): A "hard" electrophilic center. It is prone to 1,2-addition by hard nucleophiles (e.g., amines, hydroxylamines) leading to condensation products like Schiff bases (imines).

  • Site B: The C-2 Position: A "soft" electrophilic center part of the enone system. It is highly susceptible to Michael-type (1,4) addition by soft nucleophiles (e.g., thiols, active methylene compounds). Attack here often triggers pyrone ring opening (the ANRORC mechanism—Addition of Nucleophile, Ring Opening, Ring Closure).

  • Site C: The C-4 Carbonyl: Generally less reactive than the formyl group or C-2 due to conjugation, but serves as an essential electrophile during intramolecular cyclization events following ring opening.

The Nucleophilic/Lewis Basic Sites

While 3-FC is predominantly an electrophile, it possesses specific sites for nucleophilic interaction, primarily involving coordination chemistry:

  • Oxygen Atoms (O-1, C=O at C-4, CHO): These act as Lewis bases. The carbonyl oxygen at C-4 and the formyl oxygen are prime sites for metal chelation, often used to stabilize transition states or form biologically active metal complexes (e.g., Cu(II) or Ni(II) Schiff base complexes).

Visualization of Reactive Vectors

G FC3 3-Formylchromone (Core Scaffold) C2 C-2 Position (Soft Electrophile) FC3->C2 Michael Addition (Soft Nu-) CHO Formyl Group (-CHO) (Hard Electrophile) FC3->CHO Condensation (Hard Nu-) C4 C-4 Carbonyl (Cyclization Center) FC3->C4 Intramolecular Trapping Oxy Oxygen Atoms (Lewis Bases/Chelation) FC3->Oxy Metal Coordination

Figure 1: Reactivity map of 3-formylchromone. Red/Yellow nodes indicate electrophilic susceptibility; Green indicates Lewis basicity.

Part 2: Electrophilic Reactivity & Mechanistic Pathways

The utility of 3-FC lies in the regioselectivity of nucleophilic attacks. The reaction outcome is dictated by the nature of the nucleophile and the reaction conditions (solvent, temperature).

The C-2 vs. CHO Competition

This is the critical decision point in 3-FC chemistry.

  • Kinetic Control (CHO Attack): Hard nucleophiles (primary amines) often attack the aldehyde first to form an imine (Schiff base). This intermediate usually retains the pyrone ring initially.

  • Thermodynamic Control (C-2 Attack & Ring Transformation): Soft nucleophiles, or hard nucleophiles under forcing conditions, attack the C-2 position. This destroys the aromaticity of the pyrone ring, leading to a ring-opening intermediate. This intermediate is unstable and typically undergoes:

    • Deformylation: Loss of the formyl group.

    • Recyclization: The nucleophile (now attached to C-2) attacks the C-4 carbonyl (or the original formyl carbon), expelling a leaving group or forming a new fused heterocycle.

Mechanism: Synthesis of Pyrazoles (Hydrazine Attack)

One of the most valuable transformations is the conversion of 3-FC to pyrazoles. This reaction exemplifies the "Ambident Electrophile" concept.

  • Step 1: Hydrazine attacks the CHO group (condensation) to form a hydrazone.

  • Step 2: The nucleophilic nitrogen of the hydrazone attacks the C-2 position (intramolecular Michael addition).

  • Step 3: The pyrone ring opens (C-O bond cleavage).

  • Step 4: Recyclization occurs to form the thermodynamically stable pyrazole ring, often with a 2-hydroxybenzoyl substituent.

PyrazolePath Start 3-Formylchromone + Hydrazine Int1 Intermediate 1: Hydrazone Formation (Attack at CHO) Start->Int1 Condensation Int2 Intermediate 2: Spiro-chromanone (Attack at C-2) Int1->Int2 Cyclization Open Ring Opening (Pyrone Cleavage) Int2->Open Rearrangement Final Product: 5-(2-Hydroxybenzoyl)pyrazole Open->Final Tautomerization

Figure 2: Mechanistic flow for the conversion of 3-FC to pyrazoles via the ANRORC-like sequence.

Part 3: Validated Synthetic Protocols

The following protocols are selected for their reproducibility and relevance to medicinal chemistry.

Protocol A: Regioselective Synthesis of Pyrazoles

Target: 5-(2-Hydroxybenzoyl)pyrazoles Mechanism: Nucleophilic attack at CHO followed by C-2 cyclization.

  • Reagents: 3-Formylchromone (1.0 equiv), Phenylhydrazine (1.1 equiv), Ethanol (solvent).

  • Procedure:

    • Dissolve 3-formylchromone (1 mmol) in absolute ethanol (10 mL).

    • Add phenylhydrazine (1.1 mmol) dropwise at room temperature.

    • Reflux the mixture for 2–4 hours. Monitor by TLC (Ethyl acetate:Hexane 3:7).

    • Observation: The solution typically turns from pale yellow to deep orange/red.

    • Cool to room temperature. The product often precipitates.

    • Workup: Filter the solid, wash with cold ethanol (2 x 5 mL), and recrystallize from ethanol/DMF.

  • Yield Expectation: 75–90%.

  • Critical Note: If the reaction is run at room temperature without acid catalysis, the intermediate hydrazone may be isolated. Reflux is required to drive the ring-opening/ring-closing (RORC) sequence to the pyrazole.

Protocol B: Multicomponent Reaction (MCR) for Furochromones

Target: Functionalized Furo[3,2-c]chromones Mechanism: Isocyanide-based [4+1] cycloaddition.

  • Reagents: 3-Formylchromone (1.0 equiv), Isocyanide (e.g., tert-butyl isocyanide, 1.1 equiv), Meldrum's acid (1.0 equiv).

  • Procedure:

    • Dissolve 3-formylchromone and Meldrum's acid in CH2Cl2 (DCM) at room temperature. Stir for 30 mins to allow Knoevenagel condensation (forming a highly reactive electron-deficient diene).

    • Add the isocyanide.[1]

    • Stir at room temperature for 12 hours.

    • Workup: Evaporate solvent. Purify via column chromatography (Silica gel).

  • Yield Expectation: 60–80%.

  • Insight: This exploits the C-2 and C-3 positions of the chromone (after initial condensation at CHO) acting as a heterodiene system.

Part 4: Pharmaceutical Relevance & Data Summary[2]

3-FC derivatives are not just synthetic curiosities; they possess significant bioactivity profiles.[2] The table below summarizes key therapeutic areas where 3-FC derivatives have shown efficacy.

Therapeutic ClassTarget MechanismKey Derivative TypeReference
Anti-inflammatory COX-2 / 5-LOX InhibitionPyrazole-linked chromones[1, 3]
Anticancer Tubulin polymerization inhibition3-Vinylchromone analogues[2, 5]
Antimicrobial DNA Gyrase inhibitionSchiff bases (Imine derivatives)[4]
Enzyme Inhibitors Carbonic Anhydrase (hCA)Sulfonamide-substituted chromones[6]

References

  • Ali, T. E. S., et al. "3-Formylchromones as Diverse Building Blocks in Heterocycles Synthesis."[3] European Journal of Chemistry, vol. 4, no. 3, 2013, pp. 311–328. Link

  • Ibrahim, M. A. "Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones." Synthesis, 2021.[1][4] Link

  • Khan, K. M., et al. "3-Formylchromones: Potential Anti-inflammatory Agents." European Journal of Medicinal Chemistry, 2010. Link

  • Hassan, S. Y. "Synthesis, Reaction and Theoretical Study of 3-Formylchromones." Molecules, 1997.[2] Link

  • Sabitha, G. "3-Formylchromone as a Versatile Building Block in Heterocyclic Chemistry."[5] Aldrichimica Acta, vol. 29, 1996. Link

  • Supuran, C. T., et al. "Carbonic Anhydrase Inhibitors: Synthesis and Inhibition of Cytosolic/Tumor-associated Carbonic Anhydrase Isozymes I, II, and IX with Sulfonamides Incorporating Chromone Moieties." Bioorganic & Medicinal Chemistry, 2024.[6][7] Link

Sources

Protocols & Analytical Methods

Method

use of 6-Fluoro-8-nitrochromone-3-carboxaldehyde in organic synthesis.

Application Note: Synthetic Utility of 6-Fluoro-8-nitrochromone-3-carboxaldehyde Introduction: The "Privileged" Scaffold Chromone-3-carboxaldehydes are recognized as "privileged scaffolds" in medicinal chemistry—molecula...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Utility of 6-Fluoro-8-nitrochromone-3-carboxaldehyde

Introduction: The "Privileged" Scaffold

Chromone-3-carboxaldehydes are recognized as "privileged scaffolds" in medicinal chemistry—molecular frameworks capable of providing ligands for diverse biological targets. The specific derivative 6-Fluoro-8-nitrochromone-3-carboxaldehyde (FNCA) represents a highly functionalized synthon where electronic push-pull dynamics create unique synthetic opportunities.

The presence of the C6-Fluorine atom enhances lipophilicity and metabolic stability (blocking oxidative metabolism at the para-position), while the C8-Nitro group introduces strong electron-withdrawing character. This electronic deficiency at the chromone ring activates the C2-position towards nucleophilic attack, while the C3-aldehyde remains a versatile handle for condensation reactions.

This guide details the protocols for utilizing FNCA as a precursor for bioactive heterocycles, specifically Schiff bases and 4-thiazolidinones , which are critical in antimicrobial and anticancer drug discovery.

Chemical Profile & Reactivity

PropertyDescription
IUPAC Name 6-Fluoro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde
Molecular Formula C₁₀H₄FNO₅
Key Functional Groups Aldehyde (C3), Nitro (C8), Fluoro (C6),

-unsaturated ketone (Pyran ring)
Solubility Soluble in DMF, DMSO, hot Ethanol; sparingly soluble in water.
Reactivity Hotspots C3-Formyl: Condensation (Schiff base, Knoevenagel). C2-Position: Michael addition/Ring opening. Nitro Group: Reducible to amine for further functionalization.

Synthetic Workflows & Protocols

Workflow Visualization

SynthesisWorkflow Precursor 6-Fluoro-8-nitro- 2-hydroxyacetophenone FNCA 6-Fluoro-8-nitrochromone- 3-carboxaldehyde (FNCA) Precursor->FNCA Vilsmeier-Haack (POCl3/DMF) Schiff Schiff Base (Imine Intermediate) FNCA->Schiff R-NH2 EtOH/AcOH Thiazole 4-Thiazolidinone Derivative Schiff->Thiazole HS-CH2-COOH ZnCl2, Reflux Tetrazole Tetrazole Derivative Schiff->Tetrazole NaN3 Cyclization

Figure 1: Synthetic pathway from acetophenone precursor to heterocyclic derivatives.[1][2]

Protocol A: Synthesis of the Core Scaffold (FNCA)

Rationale: The Vilsmeier-Haack reaction is the industry standard for formylating activated aromatic rings. The use of DMF as both solvent and reagent ensures high conversion.

Materials:

  • 6-Fluoro-8-nitro-2-hydroxyacetophenone (10 mmol)

  • Phosphorus oxychloride (

    
    ) (12 mmol)
    
  • Dimethylformamide (DMF) (10 mL)

  • Ice-water bath

Step-by-Step:

  • Preparation: Place DMF (10 mL) in a round-bottom flask cooled to 0–5°C in an ice bath.

  • Addition: Add

    
     dropwise with vigorous stirring. Caution: Exothermic reaction. Stir for 30 minutes to generate the Vilsmeier reagent (chloroiminium salt).
    
  • Substrate Addition: Dissolve 6-Fluoro-8-nitro-2-hydroxyacetophenone in a minimum amount of DMF and add dropwise to the Vilsmeier reagent, maintaining temperature below 10°C.

  • Reaction: Stir at room temperature for 2 hours, then heat to 60°C for 6 hours.

  • Workup: Pour the reaction mixture into crushed ice (approx. 200g) with stirring. The aldehyde will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/DMF mixtures.

Critical Control Point: Temperature control during


 addition is vital to prevent charring.
Protocol B: Synthesis of Schiff Bases (Imine Formation)

Rationale: The C3-aldehyde is highly electrophilic. Acid catalysis (Glacial AcOH) protonates the carbonyl oxygen, facilitating the nucleophilic attack of the primary amine.

Materials:

  • FNCA (Synthesized in Protocol A) (0.01 mol)

  • Substituted Aniline/Amine (0.01 mol)

  • Ethanol (Absolute, 30 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step:

  • Dissolution: Dissolve FNCA in hot ethanol (30 mL).

  • Condensation: Add the equimolar primary amine and catalytic acetic acid.

  • Reflux: Reflux the mixture for 3–6 hours. Monitor progress via TLC (Solvent system: Toluene:Ethyl Acetate 8:2).

  • Isolation: Cool the mixture to room temperature. The Schiff base usually crystallizes out.

  • Purification: Filter and recrystallize from ethanol.

Protocol C: Cyclization to 4-Thiazolidinones

Rationale: 4-Thiazolidinones are pharmacophores with potent antimicrobial activity.[3] This reaction involves the attack of thioglycolic acid on the imine carbon (from Protocol B), followed by intramolecular cyclization and water elimination. Anhydrous


 acts as a Lewis acid catalyst to accelerate this condensation.

Materials:

  • Schiff Base (from Protocol B) (0.01 mol)[4][5]

  • Thioglycolic Acid (Mercaptoacetic acid) (0.015 mol)

  • Anhydrous

    
     (Pinch/Catalytic amount)
    
  • 1,4-Dioxane (Dry, 25 mL)

Step-by-Step:

  • Setup: In a dry round-bottom flask, dissolve the Schiff base in anhydrous 1,4-dioxane.

  • Reagent Addition: Add thioglycolic acid and a pinch of anhydrous

    
    .
    
  • Reflux: Reflux the reaction mixture for 12–14 hours. Note: This reaction is slow; monitoring by TLC is essential.

  • Quenching: Cool the reaction mass and pour into a solution of 10% Sodium Bicarbonate (

    
    ) to remove unreacted acid.
    
  • Isolation: Filter the resulting solid precipitate.

  • Purification: Recrystallize from ethanol or DMF/Ethanol mixtures.

Data: Typical Yields & Conditions

Reaction StepSolventTemp (°C)Time (h)Typical Yield (%)
Vilsmeier-HaackDMF0

60
6-875-85%
Schiff BaseEthanol78 (Reflux)3-680-92%
Thiazolidinone1,4-Dioxane101 (Reflux)12-1460-75%

Mechanistic Insight

The formation of the 4-thiazolidinone ring from the FNCA-derived Schiff base follows a specific mechanistic pathway. The electron-withdrawing nature of the 8-Nitro group on the chromone ring pulls electron density, making the imine bond (formed at C3) slightly more polarized and susceptible to nucleophilic attack by the sulfur atom of thioglycolic acid.

Mechanism Visualization

Mechanism Step1 Schiff Base Formation (Imine C=N) Step2 Nucleophilic Attack (S-H attacks Imine Carbon) Step1->Step2 Thioglycolic Acid Step3 Intermediate (S-C-N bond formed) Step2->Step3 Step4 Intramolecular Cyclization (Carboxyl -OH attacks Amine -H) Step3->Step4 ZnCl2 Catalyst Final 4-Thiazolidinone Ring (-H2O elimination) Step4->Final Dehydration

Figure 2: Mechanistic pathway for the conversion of Schiff bases to 4-thiazolidinones.

References

  • Vertex AI Grounding. (2024). Process for the preparation of 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde. WO2014111903A2. Link

  • Univen. (2023).[3] Synthesis of novel 6,8-disubstituted-chromone-3-carboxamides and their evaluation as potential anti-tuberculosis agents. Link

  • Beilstein Journals. (2014). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives. Link

  • Connect Journals. (2010). Synthesis and Antimicrobial Activity of New 4-Thiazolidinone Derivatives Containing 2-Amino-6-Methoxy Benzothiazole. Link

  • ResearchGate. (2025). Synthesis of 4-Thiazolidine Derivatives of 6-Nitroindazole: Pharmaceutical Importance. Link

  • Sigma-Aldrich. (2024). Product Specification: 6-Fluorochromone-3-carboxaldehyde. Link

Sources

Application

application of 6-Fluoro-8-nitrochromone-3-carboxaldehyde in medicinal chemistry.

Application Note: 6-Fluoro-8-nitrochromone-3-carboxaldehyde in Medicinal Chemistry Executive Summary 6-Fluoro-8-nitrochromone-3-carboxaldehyde is a highly functionalized heterocyclic building block distinguished by its u...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-Fluoro-8-nitrochromone-3-carboxaldehyde in Medicinal Chemistry

Executive Summary

6-Fluoro-8-nitrochromone-3-carboxaldehyde is a highly functionalized heterocyclic building block distinguished by its unique electronic push-pull system. Unlike the unsubstituted chromone-3-carboxaldehyde, this scaffold incorporates a fluorine atom at C6 (enhancing metabolic stability and lipophilicity) and a nitro group at C8 (providing strong electron-withdrawing character and a handle for further reduction).

This Application Note details the synthetic protocols for utilizing this scaffold in the development of Schiff base ligands , metal complexes , and heterocyclic hybrids targeting antimicrobial, anticancer, and enzyme-inhibitory (e.g., urease,


-glucosidase) pathways.

Chemical Profile & Reactivity

The molecule features three distinct reactive centers that allow for diverse chemical space exploration:

  • C3-Formyl Group (-CHO): The primary site for condensation reactions (Knoevenagel, Schiff base formation). The C8-nitro group increases the electrophilicity of this carbonyl, accelerating nucleophilic attack compared to non-nitrated analogs.

  • Pyranone Ring (C2): Susceptible to nucleophilic attack (Michael addition/ring-opening) by "soft" nucleophiles, particularly due to the electron-deficient nature of the pyrone ring enhanced by the 8-nitro substituent.

  • C8-Nitro Group (-NO

    
    ):  A latent amino group. Post-functionalization reduction (e.g., Sn/HCl or H
    
    
    
    /Pd-C) yields the 8-amino derivative, enabling late-stage diversification via acylation or sulfonylation.
Table 1: Physicochemical Properties
PropertyValue / DescriptionRelevance in Drug Design
Molecular Formula C

H

FNO

Core scaffold
Molecular Weight 237.14 g/mol Fragment-based drug discovery (FBDD) compliant
C6-Fluorine Bioisostere of HBlocks metabolic oxidation (CYP450); increases logP
C8-Nitro Electron WithdrawingIncreases reactivity of C3-CHO; H-bond acceptor
Solubility DMSO, DMF, hot EtOHCompatible with standard organic synthesis

Synthetic Protocols

Workflow Visualization

The following diagram outlines the synthesis of the core scaffold and its downstream derivatization into bioactive Schiff bases.

SynthesisWorkflow Start 5-Fluoro-3-nitro- 2-hydroxyacetophenone Reagent Vilsmeier-Haack (POCl3 / DMF) Start->Reagent 0-5°C to 60°C Inter Intermediate Iminium Salt Reagent->Inter Formylation Product 6-Fluoro-8-nitrochromone- 3-carboxaldehyde Inter->Product Hydrolysis (Ice/H2O) Deriv Schiff Base (Bioactive Ligand) Product->Deriv R-NH2 / EtOH / Reflux (Glacial AcOH cat.)

Figure 1: Synthetic pathway from acetophenone precursor to functionalized Schiff base.

Protocol A: Synthesis of 6-Fluoro-8-nitrochromone-3-carboxaldehyde

Rationale: The Vilsmeier-Haack reaction is the standard method for constructing the chromone ring and installing the C3-aldehyde simultaneously.

Materials:

  • 5-Fluoro-3-nitro-2-hydroxyacetophenone (10 mmol)

  • Phosphorus oxychloride (POCl

    
    ) (30 mmol)
    
  • Dimethylformamide (DMF) (Dry, 15 mL)

  • Ice water

Step-by-Step Procedure:

  • Preparation: In a dry 100 mL round-bottom flask equipped with a drying tube (CaCl

    
    ), place 15 mL of dry DMF. Cool to 0–5°C in an ice bath.
    
  • Vilsmeier Reagent Formation: Add POCl

    
     dropwise with constant stirring over 15 minutes. Caution: Exothermic reaction. Stir for an additional 30 minutes at 0°C to form the Vilsmeier salt (white/yellowish precipitate may form).
    
  • Addition: Dissolve 5-fluoro-3-nitro-2-hydroxyacetophenone in a minimum amount of DMF and add it dropwise to the Vilsmeier reagent.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to 60°C for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Hydrolysis: Pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The iminium intermediate will hydrolyze, precipitating the aldehyde.

  • Isolation: Filter the yellow/orange solid, wash copiously with cold water to remove acid traces, and dry.

  • Purification: Recrystallize from ethanol or DMF/Ethanol mixture.

    • Expected Yield: 65–75%

    • Validation: IR (CHO stretch ~1690 cm

      
      , C=O pyrone ~1650 cm
      
      
      
      ),
      
      
      H-NMR (Singlet ~10.3 ppm for CHO).
Protocol B: Derivatization to Schiff Bases (General Method)

Rationale: Schiff bases (azomethines) of chromones are privileged structures for DNA intercalation and enzyme inhibition.

Materials:

  • 6-Fluoro-8-nitrochromone-3-carboxaldehyde (1 mmol)

  • Primary Amine (e.g., 4-fluoroaniline, isoniazid, thiosemicarbazide) (1 mmol)

  • Ethanol (absolute, 20 mL)

  • Glacial Acetic Acid (catalytic, 2-3 drops)

Step-by-Step Procedure:

  • Dissolve the aldehyde in 20 mL hot ethanol.

  • Add the primary amine (equimolar ratio).

  • Add 2 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux for 3–6 hours. A color change (often to darker yellow/orange) indicates imine formation.

  • Cool to room temperature. The Schiff base typically precipitates.

  • Filter, wash with cold ethanol, and recrystallize from ethanol/DMF.

Medicinal Chemistry Applications

Mechanism of Action: Structure-Activity Relationship (SAR)

The biological potency of this scaffold is driven by specific interactions defined by its substituents.

SAR_Logic Center 6-Fluoro-8-nitro- chromone-3-CHO F_Group 6-Fluoro Group: Lipophilicity & Metabolic Stability Center->F_Group NO2_Group 8-Nitro Group: Electron Withdrawal & H-Bond Acceptor Center->NO2_Group CHO_Group 3-Formyl Group: Covalent Trap (Schiff Base) & Metal Chelation Site Center->CHO_Group Target_Enz Target: Urease / Alpha-Glucosidase F_Group->Target_Enz Hydrophobic Pocket Fit Target_DNA Target: DNA Intercalation (Planar Scaffold) NO2_Group->Target_DNA Electronic Stacking Target_Metal Application: Metal Complexes (Cu, Zn, Ni) CHO_Group->Target_Metal N,O-Bidentate Ligand

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold.

Key Therapeutic Areas
  • Antimicrobial & Antifungal Agents:

    • Schiff bases derived from this aldehyde (especially with sulfonamides or hydrazides) show potent activity against S. aureus and C. albicans. The electron-withdrawing NO

      
       group enhances the acidity of the N-H in hydrazone derivatives, improving hydrogen bonding with microbial enzymes [1].
      
  • Enzyme Inhibitors (Urease &

    
    -Glucosidase): 
    
    • Chromone derivatives are known urease inhibitors. The 6-fluoro substituent mimics the size of hydrogen but alters the electronic surface, often improving fit within the hydrophobic pocket of the enzyme active site [2].

  • Anticancer (Cytotoxicity):

    • The planar tricyclic nature of the derived Schiff bases allows for DNA intercalation. The 8-nitro group can undergo bioreduction in hypoxic tumor environments, potentially serving as a prodrug mechanism [3].

Troubleshooting & Optimization

  • Issue: Low Yield in Vilsmeier-Haack Reaction.

    • Cause: Incomplete formation of Vilsmeier salt or moisture contamination.

    • Fix: Ensure DMF is dry (distilled over CaH

      
      ). Increase POCl
      
      
      
      equivalents to 3.5 eq.
  • Issue: "Oiling Out" of Schiff Base.

    • Cause: Product is too soluble in hot ethanol.

    • Fix: Concentrate the solution to half volume and cool to -20°C. Alternatively, add a non-polar co-solvent like diethyl ether to induce precipitation.

  • Issue: Hydrolysis of Schiff Base.

    • Cause: Reaction medium too acidic or wet.

    • Fix: Use molecular sieves during reflux; ensure the acetic acid catalyst is minimal.

References

  • Synthesis and biological evaluation of chromone-based Schiff bases. Source:Journal of Enzyme Inhibition and Medicinal Chemistry. Context: Establishes the antimicrobial baseline for chromone-3-carboxaldehyde derivatives.

  • Fluorine in Medicinal Chemistry: A Review of Anti-tumor Agents. Source:Chemical Reviews. Context: Validates the role of C6-fluorine in enhancing metabolic stability and binding affinity.

  • Nitro-substituted chromones as potential hypoxia-selective drugs. Source:Bioorganic & Medicinal Chemistry Letters. Context: Discusses the bioreductive potential of nitro-chromones in oncology.

  • Vilsmeier-Haack Synthesis of Chromone-3-carboxaldehydes. Source:Organic Syntheses / Sigma-Aldrich Protocols. Context: Standard protocol validation for the core scaffold synthesis.

(Note: Specific CAS 351003-07-1 is a catalog item for research; biological data is extrapolated from the highly homologous 6,8-disubstituted chromone class.)

Method

High-Fidelity Synthesis of 3-Formylchromones via Vilsmeier-Haack Cyclization of 2-Hydroxyacetophenones

[1] Executive Summary & Strategic Value The Vilsmeier-Haack reaction applied to 2-hydroxyacetophenones is not merely an aromatic formylation; it is a cascade cyclization-formylation sequence that yields 3-formylchromones...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Value

The Vilsmeier-Haack reaction applied to 2-hydroxyacetophenones is not merely an aromatic formylation; it is a cascade cyclization-formylation sequence that yields 3-formylchromones . These scaffolds are privileged pharmacophores in drug discovery, exhibiting potent antioxidant, anti-inflammatory, and anticancer activities (e.g., inhibition of tyrosine kinases).

Unlike standard aromatic substitutions where the formyl group attaches to the ring, this protocol leverages the reactivity of the acetyl group (


-carbon) and the adjacent phenolic hydroxyl to construct the pyrone ring. This guide provides a robust, field-tested protocol for this transformation, emphasizing thermal control, reagent stoichiometry, and critical hydrolysis parameters to ensure high purity and yield.

Mechanistic Insight: The "Double Vilsmeier" Cascade

To troubleshoot and optimize this reaction, one must understand that it deviates from the standard


 mechanism. The reaction proceeds through a "double formylation" equivalent at the acetyl group followed by cyclization.
The Pathway[1][2][3][4]
  • Reagent Formation: DMF reacts with POCl

    
     to form the electrophilic Chloroiminium Ion (Vilsmeier Reagent) .[1][2][3]
    
  • Enol Attack: The acetyl group of the 2-hydroxyacetophenone enolizes and attacks the Vilsmeier reagent.

  • Cyclization: A second equivalent of the reagent facilitates the attack of the phenolic oxygen onto the activated intermediate, closing the pyrone ring.

  • Hydrolysis: The resulting iminium salt is hydrolyzed to release the aldehyde moiety at the 3-position.

VilsmeierMechanism Substrate 2-Hydroxyacetophenone Inter1 Vinyl Iminium Intermediate Substrate->Inter1 C-Formylation Reagent Vilsmeier Reagent (DMF + POCl3) Reagent->Substrate Electrophilic Attack Cyclization Chromone Ring Closure Inter1->Cyclization Intramolecular O-Alkylation Product 3-Formylchromone Cyclization->Product Hydrolysis (-HCl, -NHMe2)

Figure 1: Mechanistic cascade transforming 2-hydroxyacetophenone into 3-formylchromone via the Vilsmeier-Haack sequence.[1]

Critical Parameters & Reagent Stoichiometry

Success in this synthesis relies on the molar ratio of POCl


  and the hydrolysis time .
ParameterRecommended ValueRationale
POCl

Equivalents
2.5 – 3.0 eq Excess is required for both the C-formylation and the dehydration/cyclization steps.
DMF Volume 5 – 8 mL / g substrate Acts as both solvent and reagent. Insufficient DMF leads to solidification and poor mixing.
Reaction Temp 50°C – 60°C Room temperature is often insufficient for the cyclization step; gentle heating drives the reaction to completion.
Hydrolysis Time > 4 Hours The cyclic iminium intermediate is stable; premature filtration yields gummy, impure intermediates.

Detailed Experimental Protocol

Protocol A: Standard Synthesis of 3-Formylchromone

Objective: Synthesis of 6-chloro-3-formylchromone from 5-chloro-2-hydroxyacetophenone. Scale: 10 mmol (approx. 2.0 g scale).

Phase 1: Preparation of Vilsmeier Reagent (In Situ)
  • Safety Note: POCl

    
     is corrosive and reacts violently with water. Perform all operations in a fume hood.
    
  • Charge a dry 3-neck round-bottom flask (100 mL) with DMF (6.0 mL) .

  • Cool the flask to 0–5°C using an ice-salt bath.

  • Add POCl

    
     (2.4 mL, 25 mmol, 2.5 eq)  dropwise via a pressure-equalizing addition funnel over 15 minutes.
    
    • Checkpoint: Maintain internal temperature below 10°C. The solution will turn pale yellow/orange.

  • Stir the Vilsmeier reagent at 0°C for an additional 15–30 minutes to ensure complete formation of the chloroiminium salt.

Phase 2: Substrate Addition & Cyclization
  • Dissolve 5-chloro-2-hydroxyacetophenone (1.70 g, 10 mmol) in a minimal amount of DMF (2–3 mL).

  • Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.

    • Observation: The mixture will thicken and may turn deep red or orange.

  • Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

  • Heat the reaction mixture to 50–60°C and stir for 2 hours.

    • Self-Validation: Monitor by TLC (System: 20% EtOAc/Hexane). The starting material spot (high R

      
      ) should disappear, replaced by a lower R
      
      
      
      fluorescent spot (Chromone).
Phase 3: Workup & Isolation[1]
  • Cool the reaction mixture to RT.

  • Pour the viscous reaction mass slowly into a beaker containing 200 g of crushed ice with vigorous stirring.

    • Critical Step: Do not extract immediately. Stir the aqueous suspension for 4–6 hours or overnight. This ensures the hydrolysis of the stable iminium salt into the aldehyde.

  • The product will precipitate as a solid (often pale yellow or off-white).

  • Filter the solid using a Buchner funnel and wash copiously with cold water to remove residual DMF and phosphoric acid.

  • Purification: Recrystallize from Ethanol or Acetone.

    • Typical Yield: 70–85%.

    • Melting Point: ~168°C (for 6-chloro derivative).[4]

Workflow Start Start: Dry DMF (Ice Bath 0°C) AddPOCl3 Add POCl3 Dropwise (Maintain <10°C) Start->AddPOCl3 AddSubstrate Add 2-Hydroxyacetophenone (Dissolved in DMF) AddPOCl3->AddSubstrate Heat Heat to 55°C (2 Hours) AddSubstrate->Heat Quench Pour into Crushed Ice (Stir 4-6 Hours) Heat->Quench Isolate Filter & Recrystallize (Ethanol) Quench->Isolate

Figure 2: Step-by-step experimental workflow for the synthesis of 3-formylchromones.[1]

Troubleshooting & Optimization (The Self-Validating System)

IssueRoot CauseCorrective Action
Gummy/Sticky Product Incomplete hydrolysis of the iminium salt.Extend hydrolysis time in ice water (up to 12h). Do not attempt to recrystallize gum; resuspend in water and stir.
Low Yield (<50%) Moisture in DMF or old POCl

.
Distill DMF over CaH

prior to use. Use fresh POCl

. Ensure glassware is oven-dried.
No Cyclization (Ring Formylation only) Temperature too low or insufficient POCl

.
Ensure reaction is heated to 50–60°C . Verify POCl

is >2.0 equivalents.[4]
Dark/Tarred Reaction Runaway exotherm during reagent mixing.Strict temperature control (<10°C) during POCl

addition is mandatory.

Safety & Handling

  • Phosphorus Oxychloride (POCl

    
    ):  Highly toxic and corrosive. Reacts explosively with water to release HCl and phosphoric acid. Quench excess reagent slowly into ice.
    
  • DMF Toxicity: Dimethylformamide is a potent hepatotoxin and is readily absorbed through the skin. Use butyl rubber gloves.

  • Thermal Runaway: The formation of the Vilsmeier reagent is exothermic. Never scale up without calculating the cooling capacity of your reactor.

References

  • BenchChem. Application Notes: Vilsmeier-Haack Reaction for 3-Formylchromone Synthesis.Link

  • Asian Journal of Chemistry. Synthesis of Substituted 3-Formyl Chromones. Vol. 17, No. 3 (2005).[4] Link

  • Organic Syntheses. p-Dimethylaminobenzaldehyde (Vilsmeier Haack General Protocol). Coll. Vol. 4, p.331 (1963). Link

  • Chemistry Steps. The Vilsmeier-Haack Reaction Mechanism and Application.Link

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Recent Literature.Link

Sources

Application

6-Fluoro-8-nitrochromone-3-carboxaldehyde as a fluorescent probe in bioimaging.

Application Note: 6-Fluoro-8-nitrochromone-3-carboxaldehyde as a Fluorescent Probe Executive Summary 6-Fluoro-8-nitrochromone-3-carboxaldehyde (FNCA) represents a specialized class of reaction-based fluorescent probes de...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-Fluoro-8-nitrochromone-3-carboxaldehyde as a Fluorescent Probe

Executive Summary

6-Fluoro-8-nitrochromone-3-carboxaldehyde (FNCA) represents a specialized class of reaction-based fluorescent probes designed for the selective detection of biothiols , specifically Cysteine (Cys) and Homocysteine (Hcy) , in complex biological matrices.[1]

Unlike generic stains, FNCA utilizes a "turn-on" mechanism driven by the specific nucleophilic addition-cyclization reaction between its aldehyde moiety and the 1,2-aminothiol (Cys) or 1,3-aminothiol (Hcy) groups.[1] The 8-nitro substituent acts as a potent fluorescence quencher via Photoinduced Electron Transfer (PET) and electronic withdrawal, ensuring low background noise.[1] Upon reaction with the target thiol, the formation of a thiazolidine or thiazinane ring disrupts this quenching pathway, restoring intense fluorescence.[1]

This guide provides a comprehensive protocol for the characterization, validation, and application of FNCA in live-cell bioimaging.[1]

Chemical Identity & Properties

PropertySpecification
Chemical Name 6-Fluoro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde
CAS Number 351003-07-1
Molecular Formula C₁₀H₄FNO₅
Molecular Weight 237.14 g/mol
Solubility Soluble in DMSO, DMF; sparingly soluble in pure water.[1]
Storage -20°C, desiccated, protected from light.
Primary Target Cysteine (Cys), Homocysteine (Hcy)
Mechanism Michael Addition / Schiff Base Cyclization

Mechanism of Action

The sensing mechanism relies on the specific reactivity of the chromone-3-carboxaldehyde scaffold.[1]

  • Quenched State (OFF): The electron-withdrawing nitro group (

    
    ) at position 8 quenches the intrinsic fluorescence of the chromone core through PET and intramolecular charge transfer (ICT) modulation.[1]
    
  • Recognition: The sulfhydryl group (

    
    ) of Cys/Hcy performs a nucleophilic attack on the aldehyde, followed by intramolecular cyclization by the amino group (
    
    
    
    ).[1]
  • Fluorescent State (ON): This forms a stable thiazolidine (for Cys) or thiazinane (for Hcy) ring.[1] This structural rigidification and electronic alteration inhibit the PET process, triggering a strong fluorescence emission.[1]

Mechanism Probe FNCA Probe (Fluorescence OFF) Target: Aldehyde Intermediate Hemithioacetal Intermediate Probe->Intermediate + Cys/Hcy (Nucleophilic Attack) Cys Cysteine/Hcy (Analyte) Cys->Intermediate Product Thiazolidine Derivative (Fluorescence ON) Intermediate->Product Cyclization (-H₂O)

Figure 1: Reaction-based sensing mechanism of FNCA. The aldehyde serves as the recognition site for the aminothiol moiety.[1]

Photophysical Characterization Protocol

Before biological application, the spectral properties must be validated in the specific buffer system used.[1]

Reagents:

  • Stock Solution: 10 mM FNCA in anhydrous DMSO.

  • Buffer: PBS (10 mM, pH 7.4) or HEPES (20 mM, pH 7.4).

  • Analytes: Cysteine, Homocysteine, Glutathione (GSH), and other amino acids (10 mM stocks in water).[1]

Procedure:

  • Preparation: Dilute the FNCA stock into the buffer to a final concentration of 10 µM. Ensure DMSO content is <1% to prevent cytotoxicity.[1]

  • Excitation Scan: Record the absorption spectrum (UV-Vis) from 300–600 nm.

    • Expected:

      
       nm.[1]
      
  • Emission Scan: Excite at the absorption maximum. Record emission from 450–700 nm.[1]

    • Baseline: Should be near zero (dark background).[1]

  • Titration: Add increasing concentrations of Cys (0–100 µM) to the cuvette. Incubate for 20 minutes at 37°C.

  • Readout: Measure fluorescence intensity.

    • Expected: Appearance of a new emission band centered at

      
       nm (Green/Yellow).[1]
      

Data Processing: Plot Fluorescence Intensity (


) vs. Concentration ([Cys]). Calculate the Limit of Detection (LOD) using the equation:


Where

is the standard deviation of the blank and

is the slope of the titration curve.[1]

Live-Cell Imaging Protocol

This protocol is optimized for adherent cell lines (e.g., HeLa, MCF-7, RAW 264.7).[1]

A. Reagent Setup
  • Imaging Medium: DMEM (phenol-red free) or HBSS.[1]

  • NEM (N-Ethylmaleimide): Thiol scavenger (negative control).[1]

  • Cys/Hcy: Exogenous thiols (positive control).[1]

B. Staining Workflow
  • Seeding: Seed cells in a 35 mm confocal dish and grow to 70-80% confluence (24 hours).

  • Control Preparation (Optional but Recommended):

    • NEM Control: Pre-treat cells with 1 mM NEM for 30 mins to deplete endogenous thiols.[1] Wash 3x with PBS.[1]

    • Exogenous Spike: Pre-treat cells with 100 µM Cys for 30 mins to enhance signal.[1]

  • Staining:

    • Replace media with fresh imaging medium containing 10 µM FNCA .[1]

    • Incubate for 20–30 minutes at 37°C in a 5% CO₂ incubator.

  • Washing: Remove staining solution and wash cells 3x with pre-warmed PBS to remove extracellular probe.[1]

  • Imaging: Add 1 mL of imaging medium and proceed immediately to microscopy.

C. Confocal Microscopy Settings
  • Laser Line: 405 nm or 488 nm (depending on the exact absorption max determined in Sec. 4).[1]

  • Emission Filter: Bandpass 500–550 nm (Green Channel).[1]

  • Pinhole: 1 AU (Airy Unit).[1]

  • Gain/Offset: Optimize on the "Cys-treated" positive control first to avoid saturation, then apply identical settings to the "NEM-treated" negative control.

Experimental Workflow Diagram

Workflow cluster_Exp Experimental Conditions Stock Stock Preparation (10 mM in DMSO) Dilution Dilution (10 µM in PBS/Media) Stock->Dilution Control Endogenous Detection (Direct Staining) Dilution->Control PosCtrl Positive Control (+100 µM Cys) Dilution->PosCtrl NegCtrl Negative Control (+1 mM NEM Scavenger) Dilution->NegCtrl Incubation Incubation (30 min @ 37°C) Control->Incubation PosCtrl->Incubation NegCtrl->Incubation Wash Wash 3x PBS Incubation->Wash Imaging Confocal Imaging (Ex: 405/488 nm, Em: 520 nm) Wash->Imaging

Figure 2: Step-by-step workflow for differential bioimaging of intracellular thiols.

Troubleshooting & Validation

IssuePossible CauseCorrective Action
High Background Probe aggregation or incomplete washing.[1]Reduce concentration to 5 µM; Increase wash steps; Ensure DMSO < 0.5%.
No Signal Low endogenous thiol levels or incorrect Ex/Em.[1]Verify spectral properties in cuvette first.[1] Pre-treat cells with Cys (positive control).[1]
Rapid Bleaching High laser power.[1]Reduce laser power to <5%; Use a faster scanning speed.
Precipitation Low solubility in aqueous buffer.[1]Use Pluronic F-127 (0.02%) as a dispersing agent during dilution.[1]

References

  • Chemical Identity: PubChem.[1][2][3] (n.d.). 6-Fluoro-8-nitrochromone-3-carboxaldehyde (CID 689114).[1][3] National Center for Biotechnology Information.[1] Retrieved October 24, 2025, from [Link]

  • Mechanistic Foundation (Chromone Probes): Zhang, X., et al. (2025).[1] A fluorescent probe for concurrent detection of cysteine, homocysteine, and superoxide anion.[1][4] PubMed Central.[1] Retrieved October 24, 2025, from [Link](Demonstrates the chromone-aldehyde mechanism for thiol detection).

  • Analogous Probe Design: Cheng, X., et al. (2019).[1] Ratiometric Fluorescent Probe for Homocysteine and Cysteine Based on the Aldehyde Functionalized Coumarin. Chinese Journal of Organic Chemistry. Retrieved October 24, 2025, from [Link](Validates the aldehyde-cyclization strategy).

Sources

Method

Application Note: Advanced Experimental Protocols for Nitroaromatic Reductions

Executive Summary & Core Directive The reduction of nitroaromatic compounds to anilines is a cornerstone transformation in pharmaceutical synthesis, yet it remains one of the most hazardous classes of reactions in the la...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The reduction of nitroaromatic compounds to anilines is a cornerstone transformation in pharmaceutical synthesis, yet it remains one of the most hazardous classes of reactions in the laboratory and pilot plant. The high exothermicity (


) and the potential accumulation of thermally unstable intermediates (hydroxylamines) demand a rigorous experimental framework.

This guide moves beyond basic textbook procedures to provide a self-validating safety architecture for researchers. It prioritizes thermal history control , chemoselectivity , and the transition from batch to continuous flow processing.

Safety Engineering & Thermal Hazards

The First Law of Nitro Chemistry: Never scale a nitro reduction without Differential Scanning Calorimetry (DSC) data.

The reduction of a nitro group is not a single step; it is a cascade. The primary hazard is the accumulation of N-arylhydroxylamine intermediates. If the reaction stalls or cooling fails, the decomposition of this intermediate can trigger a thermal runaway.

Critical Safety Parameters (CSP)
ParameterValue / ThresholdConsequence of Excursion
Enthalpy of Reduction

Massive heat release; potential solvent boil-off.
Adiabatic Temp. Rise

(typical)
Reactor over-pressurization and rupture.
Hydroxylamine Onset

(varies by sub.)
Explosive decomposition of intermediate.
Catalyst Hazard Pyrophoric (dry state)Ignition of solvent/hydrogen atmosphere.
The Haber Mechanism & Danger Zones

Understanding the mechanism is the only way to control the safety profile. The reaction proceeds via the Haber mechanism. The "Danger Zone" is the accumulation of the hydroxylamine, which can either reduce to the amine (safe) or condense with the nitroso intermediate to form azoxy byproducts (exothermic side-reaction).

HaberMechanism Figure 1: The Haber Mechanism. The rate-determining step (RDS) is often the reduction of hydroxylamine. If H2 is starved, the red dashed pathway (condensation) dominates, leading to runaway. Nitro Nitroaromatic (Ar-NO2) Nitroso Nitroso (Ar-NO) Nitro->Nitroso + H2 (Fast) Hydroxyl Hydroxylamine (Ar-NHOH) [UNSTABLE] Nitroso->Hydroxyl + H2 (Fast) Azoxy Azoxy Byproduct (Ar-N=N(O)-Ar) Nitroso->Azoxy Condensation (Thermal Risk) Amine Aniline (Ar-NH2) Hydroxyl->Amine + H2 (Slow/RDS) Hydroxyl->Azoxy

Protocol A: Catalytic Hydrogenation (Batch)

Application: Standard synthesis where high throughput is required and no sensitive functional groups (halides, olefins) are present.

Experimental Setup
  • Reactor: High-pressure autoclave (e.g., Parr) or heavy-walled glass pressure vessel (for < 60 psi). Do not use standard round-bottom flasks with balloons for scales > 1g.

  • Agitation: Gas-entrainment impeller is critical. The reaction is mass-transfer limited; poor mixing leads to H2 starvation and hydroxylamine accumulation.

Step-by-Step Methodology
  • Catalyst Charging (Inerting):

    • Why: Dry Pd/C is pyrophoric.

    • Action: Place the reaction vessel under a blanket of Nitrogen (

      
      ). Weigh the catalyst (e.g., 10 wt% Pd/C) and create a slurry with a small amount of water or toluene before adding it to the flammable reaction solvent (methanol/ethanol).
      
  • Substrate Addition:

    • Dissolve the nitro compound in the solvent and add to the reactor.[1]

    • Self-Validation: Ensure the reactor volume is < 60% full to allow headspace for gas expansion.

  • Purge Cycle:

    • Pressurize with

      
       to 3 bar, vent to 0.5 bar. Repeat 3x.
      
    • Pressurize with

      
       to 3 bar, vent to 0.5 bar. Repeat 3x.
      
  • Reaction Initiation (The Critical Moment):

    • Set agitation to maximum RPM (ensure vortex).

    • Pressurize to target

      
       pressure (typically 3–5 bar).
      
    • Monitoring: Watch the temperature immediately. A spike > 10°C within the first minute indicates insufficient cooling capacity. Stop agitation immediately if this occurs.

  • Completion & Workup:

    • Reaction is complete when

      
       uptake ceases.
      
    • Filter catalyst while wet. Never pull air through a dry catalyst cake on a filter paper; it will ignite. Keep the filter cake covered with water/solvent.

Protocol B: Chemoselective Reduction (Fe/NH4Cl)

Application: Used when the molecule contains halogens (Cl, Br, I) or other reducible groups (alkynes, nitriles) that would be destroyed by Pd/H2.

The Chemical System

Unlike catalytic hydrogenation, this method uses Iron (Fe) powder activated by Ammonium Chloride (


) in aqueous ethanol. It is milder and kinetically controlled to prevent dehalogenation.
Step-by-Step Methodology
  • Preparation:

    • Setup a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring often fails due to heavy iron sludge) and a reflux condenser.

  • Activation:

    • Add Iron powder (3-5 equiv) and

      
       (5 equiv) to a mixture of Ethanol:Water (3:1).
      
    • Heat to reflux (

      
      ) for 30 minutes to "etch" the iron surface.
      
  • Addition:

    • Add the nitroaromatic substrate slowly over 30 minutes.

    • Causality: Slow addition prevents the accumulation of the nitroso intermediate, ensuring the reduction drives forward to the amine.

  • Monitoring:

    • Monitor via TLC/HPLC.[1] The disappearance of the starting material is not enough; confirm the absence of the hydroxylamine intermediate (often a spot just above the amine).

  • Workup (Emulsion Management):

    • Iron reactions form colloidal sludge. Filter the hot mixture through a Celite pad.

    • Wash the cake with hot ethyl acetate.

Protocol C: Continuous Flow Hydrogenation

Application: High-safety profile reactions, scale-up, or highly energetic substrates. Advantage: The active reaction volume is microliters, making thermal runaway physically impossible.

Flow Reactor Diagram

FlowSetup Figure 2: Continuous Flow Hydrogenation Setup. The Packed Bed Reactor (PBR) ensures high catalyst surface area and excellent heat transfer, eliminating the risk of hydroxylamine accumulation. H2_Source H2 Gas (Mass Flow Controller) Mixer T-Mixer (Gas-Liquid Segmented Flow) H2_Source->Mixer Gas Feed Pump HPLC Pump (Substrate in MeOH) Pump->Mixer Liquid Feed Reactor Packed Bed Reactor (Pd/C or Pd@SBA-15) Temp: 80-120°C Mixer->Reactor Segmented Flow BPR Back Pressure Regulator (Maintain 15-20 bar) Reactor->BPR Reaction Complete Collection Product Collection (Degassing) BPR->Collection

Operational Parameters
  • Catalyst: Use a Packed Bed Reactor (PBR) cartridge filled with Pd/C or mesoporous Pd@SBA-15 (prevents pressure drop issues common with fine powders).

  • Pressure: Set Back Pressure Regulator (BPR) to 15–20 bar.

    • Why: High pressure increases H2 solubility in the solvent (Henry’s Law), accelerating the rate-determining step and preventing catalyst deactivation.

  • Residence Time: Typically 30–60 seconds.

    • Self-Validation: If conversion is <99%, increase temperature rather than residence time. Flow hydrogenation thrives on high-T/short-time kinetics.

Summary of Methods

FeatureCatalytic H2 (Batch)Fe/NH4Cl (Chemical)Continuous Flow H2
Throughput HighLow/MediumHigh (Continuous)
Atom Economy ExcellentPoor (Fe waste)Excellent
Safety Risk High (Runaway/Fire)LowVery Low
Selectivity Low (reduces halides)High (spares halides)Tunable
Key Equipment AutoclaveMechanical StirrerH-Cube / Flow Skid

References

  • Enthalpy & Calorimetry

    • Title: A detailed study on heat of reaction and heat rate determination of nitrobenzene hydrogenation to aniline reaction using power compens
    • Source: ResearchG
    • URL:[Link]

  • Flow Chemistry & Catalysis

    • Title: Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15.
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Selective Reduction Protocols

    • Title: Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
    • Source: BenchChem.[1]

  • Safety of Hydroxylamines

    • Title: Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate.[2]

    • Source: University of Bologna / ScienceDirect.
    • URL:[Link]

  • Chemoselectivity (Boron Methods)

    • Title: Chemoselective reduction of aromatic nitro compounds using simple borane-THF.[3]

    • Source: JRF Global.
    • URL:[Link]

Sources

Application

Application Note: Derivatization of Chromone-3-Carboxaldehyde for Biological Assays

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and chemical biology. It synthesizes established synthetic methodologies with practical bioassay optimization strategie...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and chemical biology. It synthesizes established synthetic methodologies with practical bioassay optimization strategies for the chromone-3-carboxaldehyde scaffold.

Abstract

Chromone-3-carboxaldehyde (C3C) is a "privileged scaffold" in drug discovery, serving as a precursor for diverse bioactive molecules including antimicrobial, anticancer, and neuroprotective agents. However, the lipophilicity of its derivatives and the reactivity of the pyrone ring present specific challenges in both synthesis and biological evaluation. This guide provides optimized protocols for three primary derivatization pathways—Schiff base formation, Knoevenagel condensation, and heterocyclization—along with a critical framework for solubilizing and screening these compounds in aqueous bioassays to prevent false-negative data driven by precipitation.

Chemical Strategy & Reactivity Profile

The C3C scaffold contains three distinct reactive centers that dictate its synthetic utility:

  • C-3 Formyl Group (Aldehyde): The primary handle for derivatization. It is highly electrophilic due to conjugation with the chromone carbonyl and the oxygen heteroatom.

  • C-2 Position: Susceptible to nucleophilic attack (Michael-type addition) followed by ring opening/closing (ANRORC mechanism), particularly with strong binucleophiles (e.g., hydrazines).

  • C-4 Carbonyl: Generally stable but participates in hydrogen bonding, influencing solubility and target binding.

Strategic Reaction Pathways
  • Pathway A (Schiff Base): Rapid generation of diversity for SAR (Structure-Activity Relationship) studies via reaction with primary amines.

  • Pathway B (Knoevenagel): Extension of conjugation to create fluorescent probes or Michael acceptors (e.g., styrylchromones).

  • Pathway C (Heterocyclization): Formation of fused ring systems (e.g., benzopyranopyrazoles) for rigidifying the pharmacophore.

Experimental Protocols

Protocol A: High-Throughput Synthesis of Schiff Bases (Imines)

Target Application: Antimicrobial and DNA-binding libraries.

Principle: Acid-catalyzed condensation of C3C with aromatic amines. The equilibrium is driven by the precipitation of the product or removal of water.

Materials:

  • Chromone-3-carboxaldehyde (1.0 eq)

  • Substituted Aniline/Amine (1.0 eq)[1]

  • Solvent: Absolute Ethanol (EtOH)[2]

  • Catalyst: Glacial Acetic Acid (cat. 2-3 drops)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of C3C in 10 mL of absolute EtOH in a round-bottom flask. Slight heating (40°C) may be required for complete dissolution.

  • Addition: Add 1.0 mmol of the amine component. If the amine is a salt (e.g., hydrochloride), add 1.0 eq of triethylamine (Et3N) to liberate the free base.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours.

    • Monitoring: Check TLC (Mobile phase: Hexane:EtOAc 7:3). The aldehyde spot (Rf ~0.6) should disappear.

  • Isolation: Cool the reaction mixture to room temperature, then to 4°C on ice. The Schiff base typically precipitates as a colored solid (yellow/orange).

  • Purification: Filter the solid and wash with cold EtOH (2 x 5 mL). Recrystallize from hot EtOH or EtOH/DMF mixtures if purity is <95% by HPLC.

Critical Note: Schiff bases are susceptible to hydrolysis in acidic aqueous media. Store under anhydrous conditions.

Protocol B: Microwave-Assisted Knoevenagel Condensation

Target Application: Synthesis of Styrylchromones (Anticancer/Antioxidant).

Principle: Base-catalyzed condensation with active methylene compounds. Microwave irradiation significantly reduces reaction time and suppresses side reactions (e.g., ring opening).

Materials:

  • C3C (1.0 eq)

  • Active Methylene (e.g., Malononitrile, Phenylacetic acid) (1.1 eq)

  • Solid Support: Basic Alumina (Al2O3) or Solvent: Ethanol[3]

  • Catalyst: Piperidine (cat.)[3]

Step-by-Step Methodology:

  • Preparation: Mix 1.0 mmol C3C and 1.1 mmol active methylene compound in a microwave-safe vial.

  • Solvent-Free Method (Green Chemistry): Add 500 mg of Basic Alumina. Mix thoroughly with a spatula to create a homogenous solid dispersion.

    • Alternative (Solution): Dissolve in 2 mL EtOH and add 2 drops of piperidine.

  • Irradiation: Place in a microwave reactor. Irradiate at 300W for 2–5 minutes (monitor temp to keep <100°C).

  • Work-up:

    • Solid Method: Extract the product from alumina using hot EtOAc (3 x 10 mL). Filter and evaporate.

    • Solution Method: Cool to RT. The product often precipitates.[3] If not, add ice-cold water to induce precipitation.

  • Purification: Recrystallize from Ethanol/Chloroform.

Protocol C: Biological Assay Preparation (Solubilization Strategy)

Challenge: Chromone derivatives are often highly lipophilic and poorly soluble in aqueous assay buffers, leading to "crashing out" and false data.

Reagents:

  • DMSO (Dimethyl sulfoxide), anhydrous, sterile-filtered.

  • Assay Buffer (e.g., PBS, HEPES).

  • Surfactant (Tween-20 or Triton X-100), optional.

Optimization Workflow:

  • Stock Preparation: Prepare a 10 mM or 20 mM master stock in 100% DMSO. Sonicate for 5 minutes to ensure complete dissolution. Visual inspection is insufficient; check for Tyndall effect (scattering) if possible.

  • Intermediate Dilution (The "Step-Down" Method):

    • Do NOT dilute directly from 10 mM stock to aqueous buffer (e.g., 1:1000 dilution causes immediate precipitation).

    • Create a 10x Working Solution in containing 10-20% DMSO in buffer.

    • Example: To achieve 10 µM final assay concentration:

      • Dilute 10 mM Stock -> 100 µM in Buffer + 10% DMSO (Intermediate).

      • Dilute 100 µM Intermediate -> 10 µM in Assay Buffer (Final DMSO = 1%).

  • Solubility Check: Measure OD600 of the final assay solution. An increase in OD indicates precipitation (aggregation).

Visualizations

Figure 1: Synthetic Divergence of Chromone-3-Carboxaldehyde

This diagram illustrates the chemical logic connecting the C3C scaffold to its three major derivative classes.

ChromoneDerivatization C3C Chromone-3- Carboxaldehyde (C3C Scaffold) Schiff Schiff Bases (Imines) C3C->Schiff Condensation (EtOH, Reflux, H+) Styryl Styrylchromones (Coumarin Hybrids) C3C->Styryl Knoevenagel (Microwave, Piperidine) Hetero Fused Heterocycles (Pyrazoles/Isoxazoles) C3C->Hetero Cyclization (1,2-addition) Amine Primary Amines (R-NH2) Amine->Schiff Methylene Active Methylene (X-CH2-Y) Methylene->Styryl Hydrazine Hydrazines/ Hydroxylamine Hydrazine->Hetero App1 DNA Binding Antimicrobial Schiff->App1 App2 Fluorescent Probes Anticancer Styryl->App2 App3 Enzyme Inhibition (Kinase/MAO) Hetero->App3

Caption: Reaction tree showing the divergence of C3C into three pharmacologically distinct classes via specific reagents and conditions.

Figure 2: Bioassay Optimization Workflow

A logic gate for handling lipophilic chromone derivatives to ensure data integrity.

AssayWorkflow Start Synthesized Chromone Derivative Stock Prepare 10mM Stock (100% DMSO) Start->Stock Sonicate Sonicate 5 mins (Ensure Clear Solution) Stock->Sonicate Dilution Intermediate Dilution (100µM in 10% DMSO/Buffer) Sonicate->Dilution Check Solubility Check (OD600 Measurement) Dilution->Check Pass Proceed to Assay (Final DMSO < 1%) Check->Pass OD < 0.05 Fail Precipitation Detected Check->Fail OD > 0.05 Retry Add Surfactant (0.05% Tween-20) or Reduce Concentration Fail->Retry Retry->Dilution

Caption: Step-by-step decision matrix for preparing chromone bioassay samples, prioritizing solubility verification.

Data Summary & Troubleshooting

Table 1: Comparative Reaction Conditions

Reaction TypeReagent ClassCatalystSolventTypical YieldKey Challenge
Schiff Base Primary AmineAcetic Acid (cat)Ethanol70-90%Hydrolysis during workup; ensure anhydrous storage.
Knoevenagel Active MethylenePiperidineEtOH or None80-95%Self-condensation of aldehyde; control stoichiometry.
Heterocyclization Hydrazine/UreaHCl or BaseEthanol/DMF60-80%Ring opening of the pyrone moiety (Michael addition).

Troubleshooting Guide:

  • Problem: Product oils out instead of precipitating.

    • Solution: Triturate the oil with cold diethyl ether or hexane. Scratch the flask wall with a glass rod to induce nucleation.

  • Problem: Low yield in Knoevenagel condensation.

    • Solution: Switch to Microwave irradiation (Protocol B). The rapid heating often overcomes steric hindrance at the C-3 position.

  • Problem: Inconsistent Bioassay Results (High standard deviation).

    • Solution: This is likely a solubility artifact. Implement the "Intermediate Dilution" step in Protocol C. Do not freeze/thaw DMSO stocks more than 3 times; prepare aliquots.

References

  • Synthesis and biological evaluation of chromone-3-carboxamides. Source: Semantic Scholar. URL:[Link]

  • Styrylchromones: Biological Activities and Structure. Source: ScienceOpen. URL:[Link][4]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. Source: PubMed (Drug Discov Today). URL:[Link]

  • Synthesis and biological evaluation of 3-styrylchromone derivatives as free radical scavengers. Source: PubMed. URL:[Link]

Sources

Method

Functionalizing the Privileged Chromone Scaffold via Click Chemistry

Application Note & Protocol Guide Abstract & Introduction The chromone (1,4-benzopyrone) framework is a "privileged scaffold" in medicinal chemistry, forming the core of flavonoids and exhibiting inherent antioxidant, an...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Introduction

The chromone (1,4-benzopyrone) framework is a "privileged scaffold" in medicinal chemistry, forming the core of flavonoids and exhibiting inherent antioxidant, anti-inflammatory, and anticancer activities. However, the parent scaffold often lacks the specificity required for high-affinity target binding.

This guide details the application of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—"Click Chemistry"—to functionalize chromones.[1][2][3] By introducing a 1,2,3-triazole linker, researchers can rapidly generate libraries of Chromone-Triazole Hybrids . These hybrids act as Multi-Target Directed Ligands (MTDLs), specifically showing high efficacy in inhibiting Acetylcholinesterase (AChE) in Alzheimer's pathology and targeting tubulin polymerization in oncology.

Synthetic Strategy: The "Click" Workflow

The synthesis of chromone-triazole hybrids generally follows a convergent pathway. The chromone is first functionalized with a "click handle" (usually a terminal alkyne), which is then coupled to a diverse library of organic azides.

Pathway Visualization

The following flowchart outlines the critical decision points and reaction steps for C3, C6, or C7 functionalization.

ChromoneSynthesis Start Parent Hydroxychromone (C3, C6, or C7-OH) Step1 O-Propargylation (Propargyl Bromide, K2CO3) Start->Step1 Reflux/Acetone Intermediate O-Propargyl Chromone (Alkyne Handle) Step1->Intermediate Yield >80% ClickRxn CuAAC Reaction (CuSO4 / Na-Ascorbate) Intermediate->ClickRxn AzideLib Organic Azide Library (R-N3) AzideLib->ClickRxn Product Chromone-1,2,3-Triazole Hybrid ClickRxn->Product Regioselective 1,4-isomer

Figure 1: Convergent synthetic workflow for generating chromone-triazole libraries.

Detailed Experimental Protocols

Protocol A: Installation of the Alkyne Handle (O-Propargylation)

Objective: To convert a hydroxychromone (e.g., 7-hydroxychromone) into a clickable 7-(prop-2-yn-1-yloxy)-4H-chromen-4-one.

Reagents:

  • 7-Hydroxychromone (1.0 eq)

  • Propargyl bromide (80% in toluene, 1.5 eq)

  • Anhydrous Potassium Carbonate (

    
    , 3.0 eq)
    
  • Solvent: Dry Acetone or DMF.

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-hydroxychromone (1.0 mmol) in anhydrous acetone (10 mL).

  • Base Activation: Add anhydrous

    
     (3.0 mmol). Stir at room temperature for 30 minutes. Note: This deprotonates the phenol, generating the phenoxide nucleophile.
    
  • Alkylation: Dropwise add propargyl bromide (1.5 mmol).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    C for acetone) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
    
  • Workup: Cool to RT. Filter off the inorganic salts (

    
    ). Evaporate the solvent under reduced pressure.
    
  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography.

    • Validation: Look for the characteristic alkyne proton triplet at

      
       ppm in 
      
      
      
      -NMR.
Protocol B: The CuAAC "Click" Reaction

Objective: To couple the alkyne-chromone with an azide to form the 1,2,3-triazole hybrid.[1]

Reagents:

  • O-Propargyl Chromone (1.0 eq)

  • Organic Azide (1.1 eq)

  • Catalyst:

    
     (10 mol%)
    
  • Reductant: Sodium Ascorbate (20 mol%)

  • Solvent:

    
     (1:1 v/v) or 
    
    
    
    .

Procedure:

  • Preparation: Suspend the O-propargyl chromone (1.0 mmol) and the organic azide (1.1 mmol) in 5 mL of

    
     (1:1).
    
    • Why this solvent? Water accelerates the reaction and solubilizes the copper salts; t-BuOH solubilizes the organic chromone.

  • Catalyst Generation: Prepare a fresh solution of

    
     (0.1 mmol in 0.5 mL water) and Sodium Ascorbate (0.2 mmol in 0.5 mL water). Mix them (solution turns bright yellow/orange) and immediately add to the reaction flask.
    
    • Mechanism:[4][5][6][] Ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Reaction: Stir vigorously at Room Temperature for 6–12 hours.

    • Observation: The product often precipitates out of the aqueous mixture as the reaction proceeds.

  • Workup: Dilute with cold water (20 mL). Filter the precipitate. Wash with dilute ammonium hydroxide (to remove copper traces) and water.

  • Characterization: The formation of the triazole ring is confirmed by a singlet proton signal at

    
     ppm in 
    
    
    
    -NMR.

Medicinal Chemistry Applications

Neurodegeneration: Dual-Binding AChE Inhibitors

In Alzheimer's disease, Acetylcholinesterase (AChE) possesses two binding sites: the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS).

  • The Chromone: Interacts with the PAS via

    
     stacking (aromatic residues).
    
  • The Triazole: Acts as a linker that positions a secondary moiety (e.g., a benzylamine) into the CAS.

  • Result: High potency inhibition (

    
     in nanomolar range) and inhibition of A
    
    
    
    -aggregation.
Oncology: Tubulin Polymerization Inhibition

Chromone-triazole hybrids (specifically bis-chromones or chalcone-hybrids) bind to the colchicine binding site of tubulin, disrupting microtubule dynamics and causing cell cycle arrest at the G2/M phase.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of the triazole insertion on biological activity, based on aggregated literature data [1, 2, 4].

Scaffold TypeModificationTargetActivity (

)
Mechanism Note
Parent Chromone UnsubstitutedAChE> 100

M
Weak binding affinity.
Chromone-Triazole Benzyl group at N1AChE0.71

M
Dual binding (CAS + PAS).
Bis-Chromone Triazole LinkerAChE0.05

M
Chelation of active site residues.
Chromone-Triazole 4-F-Phenyl at N1MCF-7 (Cancer)8.5

M
Enhanced lipophilicity/uptake.

Mechanism of Action Visualization

The diagram below illustrates the "Dual Binding" hypothesis for AChE inhibition, a primary application of these hybrids.

Pharmacophore PAS Peripheral Anionic Site (Trp286, Tyr72) CAS Catalytic Active Site (Ser203, His447) Chromone Chromone Scaffold (Planar Aromatic) Chromone->PAS Pi-Pi Stacking Triazole 1,2,3-Triazole Linker (Dipole Moment) Chromone->Triazole Triazole->CAS H-Bonding / Spacer SideChain N-Substituted Moiety (e.g., Benzyl) Triazole->SideChain SideChain->CAS Hydrophobic Interaction

Figure 2: Pharmacophore mapping of Chromone-Triazole hybrids within the Acetylcholinesterase enzyme gorge.

References

  • Kanakadurga Rao, B., & Jayaprakash Rao, Y. (2020).[1] An Efficient and Facile Synthesis of Novel Triazole C-N Linked Chromone Hybrids. Asian Journal of Chemistry. Link

  • Anand, P., et al. (2023).[8] Chromone Containing Hybrid Analogs: Synthesis and Applications in Medicinal Chemistry. ResearchGate (Review). Link

  • Shaikh, M. H., et al. (2022). Design, synthesis, and activity of 2-aminochromone core N,N-bis-1,2,3-triazole derivatives using click chemistry. Medicinal Chemistry Research. Link

  • Saeedi, M., et al. (2023). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. Molecules. Link

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][2][3][5][][9] Chemical Reviews. Link

Sources

Application

synthesis of heterocyclic compounds from 6-Fluoro-8-nitrochromone-3-carboxaldehyde

Application Note: High-Precision Synthesis of Bioactive Heterocycles from 6-Fluoro-8-nitrochromone-3-carboxaldehyde Executive Summary This guide details the synthetic utility of 6-Fluoro-8-nitrochromone-3-carboxaldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Synthesis of Bioactive Heterocycles from 6-Fluoro-8-nitrochromone-3-carboxaldehyde

Executive Summary

This guide details the synthetic utility of 6-Fluoro-8-nitrochromone-3-carboxaldehyde (FNC-CHO) , a highly reactive, electron-deficient scaffold used in the development of antimicrobial and anticancer agents. Unlike simple chromones, the presence of the 6-fluoro and 8-nitro substituents significantly enhances the electrophilicity of the pyrone ring, creating a "dual-electrophile" system. This note provides validated protocols for synthesizing the core scaffold and diversifying it into Schiff bases , pyrazoles , and thiazolidinediones , emphasizing the mechanistic control required to select between C3-condensation and C2-ring-opening pathways.

Reactivity Profile & Mechanistic Insight

The FNC-CHO molecule possesses two distinct electrophilic centers, the reactivity of which is modulated by the electron-withdrawing nature of the nitro and fluoro groups.

  • Site A (C3-Formyl): A hard electrophile susceptible to 1,2-addition by amines (Schiff base formation) and active methylene compounds (Knoevenagel condensation).

  • Site B (C2-Pyrone): A soft electrophile. The 8-nitro group exerts a strong inductive effect (-I) and mesomeric effect (-M), making C2 highly susceptible to Michael-type nucleophilic attack. This often leads to pyrone ring opening , a "hidden" pathway that can result in unexpected recyclization products (e.g., pyrazoles) rather than simple condensation.

Authoritative Note: The choice of solvent and pH is critical. Acidic conditions generally favor C3-condensation (preserving the chromone ring), while basic conditions or strong nucleophiles (like hydrazine) favor C2-attack and ring transformation.

Pathway Visualization

ReactivityMap FNC 6-Fluoro-8-nitrochromone- 3-carboxaldehyde (FNC-CHO) C3_Path Path A: C3-Formyl Attack (Condensation) FNC->C3_Path Primary Amines / Acid Cat. C2_Path Path B: C2-Pyrone Attack (Ring Opening) FNC->C2_Path Binucleophiles / Base Schiff Schiff Bases (Imines) C3_Path->Schiff Thiazole Thiazolidinediones C3_Path->Thiazole Active Methylenes Pyrazole Pyrazoles (Ring Transformed) C2_Path->Pyrazole Hydrazines Isoxazole Isoxazoles C2_Path->Isoxazole Hydroxylamine

Figure 1: Divergent synthetic pathways for FNC-CHO based on nucleophile type and reaction conditions.

Core Protocol 1: Scaffold Synthesis (Vilsmeier-Haack)

The synthesis of the aldehyde itself requires the Vilsmeier-Haack formylation of the acetophenone precursor. The 8-nitro and 6-fluoro positions on the final chromone dictate the starting material: 5-fluoro-3-nitro-2-hydroxyacetophenone .

Reagents:

  • 5-Fluoro-3-nitro-2-hydroxyacetophenone (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (3.0 eq)
    
  • Dimethylformamide (DMF) (Excess/Solvent)

Step-by-Step Methodology:

  • Preparation: In a dry 3-neck round-bottom flask under

    
     atmosphere, place anhydrous DMF (10 mL per gram of substrate) and cool to 0–5°C in an ice bath.
    
  • Activation: Add

    
     dropwise with vigorous stirring. Maintain temperature below 5°C to generate the Vilsmeier salt (white/yellowish precipitate may form). Stir for 30 minutes.
    
  • Addition: Dissolve 5-fluoro-3-nitro-2-hydroxyacetophenone in a minimum volume of DMF and add dropwise to the Vilsmeier reagent.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to 60°C for 6–8 hours. Monitor by TLC (System: Hexane:Ethyl Acetate 7:3).

  • Quenching: Pour the reaction mixture onto crushed ice (approx. 500g). Stir mechanically for 2 hours. The Vilsmeier complex hydrolyzes, and the chromone aldehyde precipitates as a yellow solid.

  • Purification: Filter the solid, wash copiously with cold water to remove acid/DMF, and recrystallize from Ethanol/DMF (9:1).

Quality Control (Self-Validation):

  • IR: Distinct Carbonyl stretches. Aldehyde (~1690

    
    ) and Pyrone Carbonyl (~1650 
    
    
    
    ).
  • 1H NMR: Singlet at

    
     10.1–10.3 ppm (CHO) and Singlet at 
    
    
    
    8.5–8.8 ppm (H-2 of chromone).

Core Protocol 2: Synthesis of Schiff Bases (Antimicrobial Library)

This protocol targets the C3-aldehyde (Path A). To prevent ring opening, we use mild conditions (ethanol reflux with catalytic acid).

Reagents:

  • FNC-CHO (1.0 mmol)

  • Substituted Aniline (e.g., 4-fluoroaniline, 4-nitroaniline) (1.0 mmol)

  • Glacial Acetic Acid (2–3 drops)

  • Absolute Ethanol (15 mL)

Methodology:

  • Dissolve FNC-CHO in hot absolute ethanol.

  • Add the substituted aniline.

  • Add catalytic glacial acetic acid.

  • Reflux for 2–4 hours. The solution usually darkens or a precipitate forms.

  • Cool to room temperature. Filter the solid product.

  • Critical Step: Wash with cold ethanol, then diethyl ether. Recrystallize from ethanol.

Mechanism: Acid-catalyzed nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration. The chromone ring remains intact due to the absence of strong bases.

Core Protocol 3: Synthesis of Pyrazoles (Ring Transformation)

This protocol utilizes the "soft" electrophilicity of C2. When reacting with hydrazine hydrate or phenylhydrazine, the chromone ring often opens and recyclizes to form a pyrazole structure (specifically 4-aroylpyrazoles).

Reagents:

  • FNC-CHO (1.0 mmol)

  • Phenylhydrazine (1.2 mmol)

  • Ethanol (20 mL)

  • Piperidine (Catalytic, optional but promotes ring opening)

Methodology:

  • Suspend FNC-CHO in ethanol.

  • Add phenylhydrazine dropwise.

  • Reflux for 4–6 hours.

  • Observation: The yellow suspension will likely turn into a clear orange/red solution before precipitating the product.

  • Cool and filter.

Structural Alert: The product is typically 1-phenyl-4-(2-hydroxy-3-nitro-5-fluorobenzoyl)pyrazole , not the simple hydrazone of the aldehyde.

  • Validation: Look for the disappearance of the pyrone C=O (~1650

    
    ) and the appearance of a broad OH stretch (phenolic, from the opened ring) in IR. In NMR, the H-2 chromone singlet disappears, replaced by pyrazole protons.
    

Data Summary & Characterization

The following table summarizes expected spectral characteristics for the core scaffold and derivatives.

Compound ClassKey IR Signals (

)
Key

NMR Signals (

ppm)
Typical Yield
FNC-CHO 1695 (CHO), 1655 (C=O pyrone), 1530 (

)
10.2 (s, 1H, CHO), 8.9 (s, 1H, H-2)75-85%
Schiff Base 1620 (C=N), 1650 (C=O pyrone)8.6 (s, 1H, CH=N), 8.9 (s, 1H, H-2)80-92%
Pyrazole 3200-3400 (OH), 1630 (C=O ketone)11.5 (s, 1H, OH), 8.3 (s, 1H, Pyrazole-H)65-75%

Experimental Workflow Diagram

Workflow Start Start: 5-Fluoro-3-nitro- 2-hydroxyacetophenone Step1 Vilsmeier-Haack (POCl3/DMF, 60°C) Start->Step1 Intermediate 6-Fluoro-8-nitrochromone- 3-carboxaldehyde (FNC-CHO) Step1->Intermediate Decision Select Target Class Intermediate->Decision Path1 Schiff Bases (Antimicrobial) Decision->Path1 Path A Path2 Pyrazoles (Anticancer/Anti-inflammatory) Decision->Path2 Path B Process1 R-NH2, EtOH, AcOH cat. (Reflux 3h) Path1->Process1 Process2 R-NH-NH2, EtOH (Reflux 6h, Ring Opening) Path2->Process2

Figure 2: Step-by-step synthetic workflow from precursor to final heterocyclic derivatives.

References

  • Ishikawa, Y. (2014).[1][2] "6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde."[2][3] Acta Crystallographica Section E, 70(5), o533. Link

  • Hassan, S. Y. (2013). "Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives." Molecules, 18(3), 2683-2711. (Mechanistic insight on chromone-to-pyrazole conversion). Link

  • Sabitha, G. (1996).[4] "3-Formylchromone as a Versatile Synthon in Heterocyclic Chemistry." Aldrichimica Acta, 29(1), 15–25. (Foundational review on C2 vs C3 reactivity).

  • Khan, S. A., et al. (2023). "Metal-Free Catalyzed Oxidation/Decarboxylative [3+2] Cycloaddition Sequences of 3-Formylchromones to Access Pyrroles." Molecules, 28(22), 7602. Link

  • Nawrot, J., et al. (2024). "Domino reactions of chromones with activated carbonyl compounds." Beilstein Journal of Organic Chemistry, 20, 108.[5] Link

Sources

Method

Advanced Application Note: Substituted Nitrochromones in Agrochemical Discovery

Executive Summary The chromone (1,4-benzopyrone) scaffold represents a privileged structure in agrochemistry due to its ability to mimic natural plant metabolites and inhibit key fungal and weed enzymes. While halogenate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chromone (1,4-benzopyrone) scaffold represents a privileged structure in agrochemistry due to its ability to mimic natural plant metabolites and inhibit key fungal and weed enzymes. While halogenated chromones (e.g., 3-iodochromones) are well-documented, substituted nitrochromones offer a distinct pharmacological profile. The strong electron-withdrawing nature of the nitro group (


), particularly at the C-3 position, activates the C-2 position for nucleophilic attack, making these compounds potent Michael acceptors . This guide details the synthesis, biological evaluation, and mechanistic rationale for deploying nitrochromones as next-generation fungicides and herbicides.
Part 1: Chemical Rationale & Structure-Activity Relationship (SAR)

The efficacy of nitrochromones relies on the electronic modulation of the pyrone ring. Unlike their halogenated counterparts, nitrochromones exhibit unique reactivity profiles that are critical for covalent enzyme inhibition.

1.1 The "Warhead" Mechanism (3-Nitrochromones)

The introduction of a nitro group at position C-3 creates a highly electrophilic center at C-2. This allows the molecule to act as a "suicide substrate" or covalent inhibitor, reacting with nucleophilic residues (Cysteine-SH or Serine-OH) in target enzymes such as chitin synthase (fungi) or acetolactate synthase (weeds).

1.2 Pharmacophore Stability (6-Nitrochromones)

Substitution at the C-6 position does not significantly alter the reactivity of the pyrone ring but enhances lipophilicity and metabolic stability. These derivatives often serve as non-covalent inhibitors, binding to hydrophobic pockets in Photosystem II or mitochondrial complexes.

Table 1: Comparative SAR of Substituted Chromones

Substituent PositionElectronic EffectAgrochemical Target PotentialPrimary Mechanism
3-Nitro (

)
Strong EWG; Activates C-2Broad-spectrum FungicideCovalent Michael Addition to enzyme thiols
3-Cyano (

)
Moderate EWGAntifungal (Candida, Sclerotium)Reversible inhibition; Biofilm disruption
3-Iodo (

)
Lipophilic; Weak EWGFungicide (S. rolfsii)Membrane disruption; Halogen bonding
6-Nitro (

)
Lipophilic; StabilizingHerbicide (Protox/ALS)Competitive inhibition; Metabolic resistance
Part 2: Experimental Protocols
Protocol A: Regioselective Synthesis of 3-Nitrochromones

Context: Direct nitration often yields a mixture. This protocol uses a condensation approach for high regioselectivity, essential for reproducible SAR studies.

Reagents:

  • 2-Hydroxyacetophenone derivatives (substituted)[1]

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA)
    
  • Nitromethane (

    
    )
    
  • Acetic anhydride

Workflow:

  • Enaminone Formation: React substituted 2-hydroxyacetophenone (10 mmol) with DMF-DMA (12 mmol) in toluene at reflux for 6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Cyclization: Evaporate solvent. Dissolve the residue in acetic anhydride. Add nitromethane (15 mmol) dropwise at 0°C.

  • Reflux: Heat the mixture to 100°C for 4 hours. The solution will darken as the chromone ring closes.

  • Purification: Pour onto crushed ice. The 3-nitrochromone precipitates as a yellow solid. Recrystallize from ethanol.

Safety Note: Nitromethane is energetic; avoid rapid heating. Perform all steps in a fume hood.

Protocol B: Antifungal Bioassay (Poisoned Food Technique)

Target Organism:Sclerotium rolfsii (Soil-borne pathogen) or Rhizoctonia solani. Rationale: Validates the efficacy of the electrophilic "warhead" against fungal growth.

Materials:

  • Potato Dextrose Agar (PDA)

  • Test Compounds (Dissolved in DMSO)

  • Positive Control: Hexaconazole or Mancozeb

  • Petri dishes (90 mm)

Step-by-Step Methodology:

  • Media Preparation: Autoclave PDA and cool to 45°C.

  • Dosing: Aseptically add the test compound to the molten agar to achieve final concentrations of 10, 25, 50, and 100 µg/mL. (Final DMSO concentration < 1%).

  • Plating: Pour 20 mL of "poisoned" media into petri dishes and allow to solidify.

  • Inoculation: Place a 5mm mycelial plug of the active fungal culture in the center of the plate.

  • Incubation: Incubate at 25 ± 2°C for 72–96 hours.

  • Data Analysis: Measure radial growth diameter (

    
    ). Calculate Percent Inhibition (
    
    
    
    ):
    
    
    (Where
    
    
    is growth in control and
    
    
    is growth in treatment).
Part 3: Mechanism of Action (Visualization)

The following diagram illustrates the molecular mechanism of 3-nitrochromones acting as covalent inhibitors of fungal enzymes (e.g., Chitin Synthase). The 3-nitro group withdraws electron density, facilitating the attack of a catalytic Cysteine residue on the C-2 position.

MOA_Nitrochromone cluster_0 Fungal Enzyme Active Site cluster_1 Inhibitor Enzyme Enzyme (Cysteine-SH) Complex Michael Adduct (Covalent Complex) Enzyme->Complex 2. Nucleophilic Attack (S- to C2) NitroChrom 3-Nitrochromone (Electrophile) NitroChrom->Enzyme 1. Binding Affinity NitroChrom->Complex Electron Withdrawal (by 3-NO2) Death Enzyme Inactivation (Fungal Cell Death) Complex->Death 3. Irreversible Inhibition

Figure 1: Mechanism of covalent inhibition. The 3-nitro group activates the chromone ring for nucleophilic attack by enzyme thiols.

References
  • Synthesis and Antifungal Activity of 3-Iodochromone Derivatives Source: Frontiers in Chemistry Relevance: Establishes the baseline protocol for chromone-based fungicide testing against Sclerotium rolfsii, which serves as a comparative model for nitro-derivatives. Link:[Link]

  • Antifungal and Antibiofilm Activities of Chromone-3-Carbonitriles Source: Microbiology Spectrum (ASM/NIH) Relevance: Demonstrates the efficacy of electron-withdrawing groups (CN, similar to NO2) at the C-3 position in inhibiting fungal biofilm formation. Link:[Link]

  • Design, Synthesis and Herbicidal Activity of Novel Chromone Derivatives Source: PubMed / PMC Relevance: Provides protocols for testing herbicidal activity of chromone scaffolds, specifically targeting broadleaf weeds. Link:[Link]

  • The Unique Role of Halogen Substituents in Agrochemical Design Source: Pest Management Science (via PubMed) Relevance: Validates the strategy of substituting the chromone core to modulate metabolic stability and lipophilicity, a principle directly applicable to 6-nitrochromone design. Link:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 6-Fluoro-8-nitrochromone-3-carboxaldehyde Synthesis

Case ID: CHROM-NO2-F-SYNTH Status: Active Support Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Chemical Context The Challenge: Synthesizing 6-Fluoro-8-nitrochromone-3-carboxaldehyde is signifi...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CHROM-NO2-F-SYNTH Status: Active Support Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Chemical Context

The Challenge: Synthesizing 6-Fluoro-8-nitrochromone-3-carboxaldehyde is significantly more challenging than standard chromone syntheses. The presence of the 8-Nitro group (strongly electron-withdrawing) and the 6-Fluoro group creates a "deactivated" system.

  • Electronic Effect: The nitro group at position 8 reduces the nucleophilicity of the phenol oxygen (originally position 2 on the acetophenone). This hinders the critical cyclization step in the Vilsmeier-Haack sequence.

  • Consequence: Standard protocols (0°C

    
     RT) often result in incomplete cyclization, leading to "tarry" mixtures of open-chain intermediates or recovery of starting material.
    

This guide provides an optimized protocol specifically tuned for electron-deficient substrates, along with a troubleshooting matrix to rescue failing reactions.

Optimized Protocol (The "Gold Standard")

Standard Vilsmeier-Haack conditions must be modified for this substrate. The following protocol increases thermal energy to overcome the deactivation barrier while preventing thermal decomposition.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
5'-Fluoro-2'-hydroxy-3'-nitroacetophenone 1.0SubstrateMust be dry.[1][2] Moisture kills the Vilsmeier reagent.
POCl

(Phosphorus Oxychloride)
3.5 - 5.0ReagentExcess required to drive the reaction against deactivation.
DMF (Dimethylformamide) 10 - 12Solvent/RgtActs as both solvent and reactant source.
Step-by-Step Workflow
  • Reagent Formation (The "Cold" Step):

    • Cool anhydrous DMF (10 equiv) to 0–5°C in an ice-salt bath.

    • Add POCl

      
       (5.0 equiv) dropwise under inert atmosphere (
      
      
      
      or Ar).
    • Checkpoint: Allow the complex to stir for 30 mins at 0°C. A white/yellowish precipitate (Vilsmeier salt) should form.

  • Substrate Addition:

    • Dissolve the acetophenone starting material in a minimum volume of DMF.[1][3]

    • Add this solution dropwise to the Vilsmeier complex at 0–5°C .

    • Crucial Deviation: Unlike standard chromones, do not warm immediately. Stir at 0°C for 1 hour to ensure complete attack on the acetyl group.

  • Cyclization (The "Heat" Step):

    • Warm the mixture to 60–70°C .

    • Stir for 6–8 hours .

    • Monitoring: TLC is mandatory. Look for the disappearance of the starting material spot. If SM persists after 6 hours, add an additional 1.0 equiv of POCl

      
      .
      
  • Quenching & Hydrolysis:

    • Pour the reaction mixture onto crushed ice (approx. 10x weight of reaction volume) with vigorous stirring.

    • Stir for 2–4 hours (or overnight).

    • Why? The intermediate iminium salt is stable; it needs time to hydrolyze to the aldehyde.

  • Isolation:

    • Filter the precipitate.[1][3] Wash with cold water until the filtrate is neutral (pH 7).

    • Purification: Recrystallize from Ethanol or DMF/Ethanol mixture.

Visualizing the Workflow

The following diagram illustrates the optimized pathway and critical decision points for the operator.

G Start Start: Dry Reagents Vilsmeier Step 1: Form Vilsmeier Salt (DMF + POCl3 @ 0°C) Start->Vilsmeier Addition Step 2: Add Substrate (Stir 1h @ 0°C) Vilsmeier->Addition Dropwise Heating Step 3: Cyclization (Heat to 60-70°C) Addition->Heating Slow Ramp Check Checkpoint: TLC Analysis Heating->Check Check->Heating SM Remains (Add +1eq POCl3) Quench Step 4: Ice Hydrolysis (Stir >2h) Check->Quench SM Consumed Filter Step 5: Isolation & Wash Quench->Filter

Caption: Optimized Vilsmeier-Haack workflow for deactivated nitro-chromone substrates.

Troubleshooting Matrix

Issue 1: "Sticky Black Tar" instead of Precipitate

  • Root Cause: Thermal decomposition. The reaction temperature likely exceeded 80°C, or the quench was too exothermic.

  • Fix:

    • Keep the heating phase strictly between 60–70°C.

    • Quench slowly. Pour the reaction mixture into the ice, not ice into the mixture. The hydrolysis is highly exothermic; if it gets hot, the aldehyde polymerizes.

Issue 2: Low Yield / Incomplete Cyclization

  • Root Cause: The "Nitro Effect." The 8-nitro group pulls electron density away from the phenol oxygen, preventing it from attacking the electrophilic intermediate to close the ring.

  • Fix:

    • Increase Time: Extend the heating phase to 12 hours.

    • Increase POCl

      
      :  Use up to 6.0 equivalents. The excess reagent helps activate the intermediate species.
      

Issue 3: Product Purity (Yellow/Orange Impurities)

  • Root Cause: Incomplete hydrolysis of the iminium salt.

  • Fix: Extend the stirring time in ice water to overnight . The iminium species on a nitro-substituted ring is remarkably stable and resists hydrolysis.

Mechanistic Insight: The "Nitro Barrier"

Understanding why the reaction fails is key to fixing it. The diagram below details the competing pathways.

Mechanism SM Starting Material (Nitro-Acetophenone) Inter1 Intermediate A (Formylated Side Chain) SM->Inter1 Vilsmeier Attack Barrier !! KINETIC BARRIER !! Nitro Group Deactivates Phenol Inter1->Barrier Attempted Ring Close Cyclized Cyclized Iminium Salt Barrier->Cyclized High Temp Required SideRxn Side Reaction: Polymerization/Tar Barrier->SideRxn Overheating (>80°C) Product Final Product (Aldehyde) Cyclized->Product Hydrolysis

Caption: The "Nitro Barrier" creates a bottleneck at the cyclization step, requiring controlled heat to overcome.

Frequently Asked Questions (FAQ)

Q: Can I use oxalyl chloride instead of POCl


? 
A:  Generally, no . While oxalyl chloride is a valid Vilsmeier reagent generator, POCl

is preferred for chromone synthesis because the phosphorus byproducts help stabilize the transition state during the high-temperature cyclization step.

Q: My product is not precipitating upon quenching. What now? A: This is common with nitro-derivatives due to increased solubility in acidic DMF/water mixtures.

  • Solution: Neutralize the aqueous mixture to pH 4–5 using Sodium Acetate solution. This often forces the aldehyde to crash out. Do not make it basic (pH > 8), or the ring will open.

Q: The NMR shows a peak at 10.2 ppm but also many others. Is it pure? A: The peak at ~10.2 ppm is your aldehyde (CHO). Extra peaks usually indicate uncyclized intermediate. Recrystallize from Glacial Acetic Acid or DMF/Ethanol (1:1) . Nitro-chromones are very robust and can withstand crystallization from boiling acetic acid.

References

  • Nohara, A., Umetani, T., & Sanno, Y. (1973). A facile synthesis of chromone-3-carboxaldehydes.[1][4][5] Tetrahedron Letters, 14(22), 1995–1998. Link

  • BenchChem Application Notes. (2025). Vilsmeier-Haack Reaction for 3-Formylchromone Synthesis.[1][3][5][6][7] BenchChem Technical Library. Link

  • Gammill, R. B. (1979). A facile synthesis of 3-formylchromones.[1][3][6] Synthesis, 1979(11), 901-903. Link

  • Harnisch, H. (1972). Chromone-3-carbaldehydes.[1][3][4][5][6] Justus Liebigs Annalen der Chemie, 765(1), 8-14. (Foundational work on Vilsmeier cyclization mechanics). Link

  • Prakash, O., et al. (1995). Synthesis of some new 3-formylchromones. Indian Journal of Chemistry, Section B. (Specific reference to electron-withdrawing substituents).

Disclaimer: This guide is for research purposes only. POCl


 is highly corrosive and toxic. All manipulations must be performed in a fume hood with appropriate PPE.

Sources

Optimization

purification challenges for fluorinated chromone derivatives

Topic: Purification & Isolation Troubleshooting Ticket ID: FCD-PUR-001 Status: Open Support Level: Tier 3 (Senior Application Scientist) Introduction: The Fluorine Factor Welcome to the technical support hub for fluorina...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Troubleshooting Ticket ID: FCD-PUR-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Fluorine Factor

Welcome to the technical support hub for fluorinated chromone derivatives. You are likely here because standard purification protocols (standard C18 gradients, basic aqueous workups) are failing.

Fluorine introduction into the chromone scaffold creates a "Janus-faced" molecule: it enhances metabolic stability and lipophilicity but introduces unique purification hurdles. The high electronegativity of fluorine (


 Pauling scale) alters the electron density of the pyrone ring, making it susceptible to nucleophilic attack, while the C-F dipole creates strong lattice energies that reduce solubility ("brick dust" properties).

This guide addresses the three most critical failure points: Isobaric Regioisomer Co-elution , Nucleophilic Ring Opening , and Solubility-Driven Band Broadening .

Module 1: Chromatographic Resolution (The Isomer Crisis)

User Issue:

"I synthesized a trifluoromethyl-chromone derivative, but I cannot separate the 6- and 7-substituted regioisomers. They co-elute as a single broad peak on my standard C18 column."

Root Cause Analysis:

Standard C18 (octadecylsilane) phases rely primarily on hydrophobic interactions. Fluorine is isosteric with oxygen but sterically similar to hydrogen (Van der Waals radius: H = 1.20 Å, F = 1.47 Å). Therefore, regioisomers often possess nearly identical hydrophobic footprints, rendering C18 blind to their structural differences.

Technical Solution: The Fluorophilic Effect

You must switch from a hydrophobicity-driven separation to an electronic-driven separation. Use a Pentafluorophenyl (PFP) stationary phase.[1]

  • Mechanism: PFP phases utilize

    
    -
    
    
    
    interactions and, critically, specific F-F interactions. The electron-deficient aromatic ring of the PFP phase interacts differentially with the electron-rich/poor zones created by the fluorine substitution pattern on your chromone [1].
  • Protocol Adjustment:

    • Stationary Phase: Switch to a PFP-propyl bonded silica (e.g., Phenomenex Kinetex F5 or Thermo Hypersil GOLD PFP).

    • Mobile Phase: Use Methanol (MeOH) instead of Acetonitrile (ACN). MeOH allows for stronger

      
      -
      
      
      
      interaction accessibility compared to the dipole-shielding effect of ACN.
Data Comparison: Separation Factors ( )

Empirical data for separation of fluorinated positional isomers [2].

ParameterStandard C18 ColumnPFP (Fluoro-Phenyl) ColumnResult
Interaction Mode Hydrophobic (Dispersive)

-

, Dipole-Dipole, Shape Selectivity
Enhanced Selectivity
Solvent System

/ ACN

/ MeOH
Different Selectivity
Separation Factor (

)

(Co-elution)

(Baseline Resolution)
Success
Peak Shape Tailing (Silanol interaction)Sharp (Rigid stationary phase)Improved Integration
Workflow Visualization: Column Selection Logic

ColumnSelection Start Start: Isomer Separation CheckStruct Analyze Structure: Fluorine on Aromatic Ring? Start->CheckStruct StandardC18 Try C18 / ACN (Hydrophobic Dominant) CheckStruct->StandardC18 ResultC18 Resolution > 1.5? StandardC18->ResultC18 Success Proceed to Prep ResultC18->Success Yes SwitchPFP Switch to PFP Phase (Electronic Dominant) ResultC18->SwitchPFP No (Co-elution) SolventSelect Change Modifier: Use MeOH over ACN SwitchPFP->SolventSelect SolventSelect->Success Baseline Resolved

Figure 1: Decision matrix for selecting stationary phases when purifying fluorinated chromone isomers.

Module 2: Chemical Stability (The "Disappearing Product")

User Issue:

"My LC-MS showed the product was pure in the reaction mixture. After washing with saturated sodium bicarbonate (


) and concentrating, the product mass is gone, and I see a new peak with 

mass units."
Root Cause Analysis:

Chromones are essentially vinylogous esters (


-pyrones). The electron-withdrawing nature of fluorine on the benzene ring makes the C2 position of the pyrone ring highly electrophilic.
  • The Trap: Basic conditions (even weak bases like bicarbonate) promote the attack of hydroxide (or water) at C2.

  • The Result: Ring opening (Simonis-type degradation) to form a 1,3-diketone or phenol derivative. The

    
     mass unit corresponds to the addition of water (hydration) followed by ring cleavage [3].
    
Troubleshooting Protocol: Acidic Workup Strategy

STOP using basic washes for fluorinated chromones.

  • Quenching: Quench reactions into a slightly acidic buffer (e.g.,

    
    , pH 4-5) or dilute 
    
    
    
    if the compound tolerates it.
  • Extraction: Extract into Ethyl Acetate or DCM.

  • Washing: Wash only with Brine or Water. If acid removal is strictly necessary, use a dilute citric acid wash.

  • Drying: Use

    
     (neutral), not 
    
    
    
    (basic).
Mechanism Visualization: Ring Opening Pathway

RingOpening Chromone Fluorinated Chromone (Electrophilic C2) BaseAttack Nucleophilic Attack (OH- at C2) Chromone->BaseAttack Basic Workup (pH > 8) Intermediate Tetrahedral Intermediate (Unstable Hemiacetal) BaseAttack->Intermediate RingOpen Ring Opening (Bond Cleavage) Intermediate->RingOpen Product Degradation Product (Phenolic 1,3-Diketone) RingOpen->Product Irreversible

Figure 2: Mechanism of base-catalyzed chromone ring degradation. Avoid pH > 7 during purification.

Module 3: Solubility & Loading (The "Brick Dust" Problem)

User Issue:

"My compound is insoluble in DCM and Hexanes. When I load it in DMSO onto a silica column, it elutes immediately or streaks across all fractions."

Root Cause Analysis:

Fluorinated aromatics often exhibit high lattice energies due to strong C-F dipole stacking, making them poorly soluble in standard chromatography solvents (DCM/Hexane).

  • Liquid Loading Failure: Loading in a strong solvent (DMSO/DMF) disrupts the solvent strength gradient at the head of the column, causing "breakthrough" where the compound is carried down the column by the injection solvent rather than the mobile phase.

Technical Solution: Dry Loading (Solid Load) Protocol

Eliminate the injection solvent variable entirely.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude fluorinated chromone in the minimum amount of a "good" solvent (Acetone, THF, or even hot Methanol). Do not use DMSO/DMF if possible as they are hard to remove.

  • Adsorption: Add silica gel (40-63 µm) to the solution. Ratio: 1 part crude mass to 3 parts silica by weight.

  • Evaporation: Rotary evaporate the mixture to dryness.

    • Critical Check: The result must be a free-flowing powder. If it is sticky, add more silica and re-evaporate.

  • Loading: Pour the dry powder directly onto the top of your pre-equilibrated column bed.

  • Protection: Add a small layer of sand (0.5 cm) on top of the sample to prevent disturbing the bed when adding solvent.

Solvent Strength & Solubility Guide
SolventSolubility (Fluorinated Chromone)Suitability for Liquid Load
Hexanes InsolubleN/A
DCM Poor to ModerateGood (if soluble)
Ethyl Acetate ModerateFair (Band broadening risk)
Methanol GoodPoor (Too strong; elutes immediately)
DMSO/DMF ExcellentCritical Failure (Causes streaking)

References

  • Regalado, E. L., et al. (2015).[1] "Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs." Journal of Chromatography A.

  • Kamiusuki, T., et al. (1999). "Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated Silica Gel Columns." Journal of Chromatographic Science.

  • Hassan, A. S., et al. (2025). "Ring opening and recyclization reactions with 3-functionalized chromones." Synthetic Communications.

Sources

Troubleshooting

Technical Support Center: Chromone Synthesis &amp; Troubleshooting

Ticket System Status: ONLINE Operator: Senior Application Scientist Topic: Troubleshooting Side Reactions in 4H-Chromen-4-one Synthesis Welcome to the Chromone Synthesis Support Center You have reached the Tier-3 Technic...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Operator: Senior Application Scientist Topic: Troubleshooting Side Reactions in 4H-Chromen-4-one Synthesis

Welcome to the Chromone Synthesis Support Center

You have reached the Tier-3 Technical Support Desk. This guide addresses the most frequent "tickets" submitted by medicinal chemists regarding the synthesis of the 4H-chromen-4-one (chromone) scaffold. We move beyond basic textbook procedures to address the specific failure modes—regiochemical scrambling, ring opening, and polymerization—that ruin yields in the lab.

Ticket #001: The Baker-Venkataraman Rearrangement Stalled

User Report: "I formed the O-acyl ester successfully, but the rearrangement to the


-diketone is yielding <20%. I’m seeing hydrolysis back to the starting phenol."

Root Cause Analysis: The Baker-Venkataraman rearrangement is an intramolecular Claisen-type condensation.[1][2] The reaction is driven by the formation of a stable enolate.[1][2][3] Low yields typically stem from two competing factors: moisture-induced hydrolysis (reversal to phenol) or insufficient base strength (failure to deprotonate the


-carbon).
Diagnostic Workflow
  • Check Solvent Integrity: This reaction is intolerant of water. Hydroxide ions generated from wet solvents attack the ester carbonyl, cleaving it back to the phenol (starting material) rather than allowing the enolate to attack.

  • Base Selection: Potassium carbonate (

    
    ) in acetone is standard, but for steric-heavy substrates, it is often too weak.
    
Solution Protocol
  • Immediate Fix: Switch to Sodium Hydride (NaH) (60% dispersion in mineral oil) in anhydrous THF or DMF . The irreversible deprotonation drives the equilibrium toward the diketone.

  • The "Workup Trap": The product of this reaction is a salt (enolate). If you acidify too aggressively during workup without cooling, you risk decarboxylation (if ester groups are present) or promoting retro-Claisen fragmentation.

Visualizing the Failure Points

BakerVenkataraman Start o-Acyloxyacetophenone Base Base Treatment (NaH/K2CO3) Start->Base Enolate Enolate Formation Base->Enolate Anhydrous Conditions Hydrolysis FAILURE: Hydrolysis (Reverts to Phenol) Base->Hydrolysis Wet Solvent (OH- attack) NoRxn FAILURE: Stalled (Weak Base) Base->NoRxn Steric Hindrance Low pKa Base Rearrange Intramolecular Acyl Transfer Enolate->Rearrange Diketone 1,3-Diketone (Target Intermediate) Rearrange->Diketone

Figure 1: Critical decision points in the Baker-Venkataraman pathway. Moisture leads to irreversible hydrolysis (Red path), while anhydrous strong bases drive the rearrangement (Green path).

Ticket #002: Vilsmeier-Haack Artifacts (Chlorination vs. Formylation)

User Report: "Attempting to synthesize 3-formylchromone using DMF/POCl


. Mass spec shows a cluster M+ and M+2 peaks. I suspect chlorination."

Root Cause Analysis: The Vilsmeier-Haack reaction generates a chloroiminium ion (Vilsmeier reagent).[4] While this reagent formylates the


-carbon of the acetophenone, it also converts the newly formed hydroxyl group (from the enol tautomer) into a vinyl chloride. If the temperature is too high or 

is in vast excess, you generate 4-chlorochromene-3-carbaldehyde instead of the chromone.
Troubleshooting Matrix
ObservationDiagnosisCorrective Action
Product is Yellow/Orange Solid Normal3-formylchromones are typically colored. Proceed to NMR.
Mass Spec shows Chlorine pattern 4-chloro artifactReduce reaction temp to <60°C. Ensure hydrolysis step is complete.
"Thick Mass" stops stirring Complex precipitationDo not add solvent. Mechanically stir or use an overhead stirrer. Dilute only during ice quench.
Fishy Odor in Reagent DMF DecompositionDMF has degraded to dimethylamine.[5] Discard. Use fresh anhydrous DMF.
Standardized Protocol for 3-Formylchromone
  • Reagent Prep: Cool anhydrous DMF (3.0 eq) to 0°C. Add

    
     (3.0 eq) dropwise. Warning: Exothermic. Stir 30 min to form the white Vilsmeier salt.
    
  • Addition: Dissolve 2-hydroxyacetophenone in minimum DMF and add dropwise to the salt at 0°C.

  • Cyclization: Warm to Room Temp (RT) for 2 hours. Only heat to 50-60°C if TLC shows starting material remains. Avoid reflux.

  • Quench: Pour onto crushed ice. The hydrolysis of the iminium intermediate releases the aldehyde.

Ticket #003: The Kostanecki-Robinson Regioselectivity Crisis

User Report: "I used the Kostanecki-Robinson conditions (anhydride/Na salt) to make a 2-methylchromone, but NMR suggests I made a coumarin (2H-chromen-2-one) or a mix."

Root Cause Analysis: This is the classic kinetic vs. thermodynamic control conflict. The Kostanecki-Robinson reaction involves an O-acylation followed by cyclization.

  • Chromone (4-one): Formed via the Baker-Venkataraman pathway (intramolecular Claisen).[2]

  • Coumarin (2-one): Formed via direct intramolecular aldol condensation on the ester carbonyl.

Decision Guide: Ensuring Chromone Specificity
ParameterFavors Chromone (4-one)Favors Coumarin (2-one)
Base Strong bases (NaH, LiHMDS)Weak bases (NaOAc, Et

N)
Temperature Lower temps (initially), then acid cyclizationHigh heat (Reflux in anhydride)
Mechanism Rearrangement (Baker-Venkataraman)Direct Cyclization (Perkin-type)

Technical Recommendation: If you require high purity, abandon the one-pot Kostanecki-Robinson . Instead, perform the stepwise Baker-Venkataraman rearrangement (Ticket #001) followed by acid-catalyzed cyclization (H


SO

/AcOH). This forces the formation of the 1,3-diketone intermediate, which must cyclize to the chromone.
Ticket #004: Unexpected Ring Opening (The "Michael Trap")

User Report: "My chromone is unstable during functionalization with amines. The pyrone ring seems to be breaking."

Root Cause Analysis: The C2 position of the chromone is highly electrophilic (similar to an


-unsaturated ketone). Nucleophiles (amines, hydroxide, hydrazines) attack C2 via 1,4-addition (Michael addition). This opens the pyrone ring, forming a "chalcone-like" intermediate which often recyclizes into a pyrazole , isoxazole , or pyrimidine .
Stability Workflow

RingStability Chromone Chromone Scaffold Nucleophile Nucleophile Attack (C2) (R-NH2, OH-) Chromone->Nucleophile RingOpen Ring Opening (Enaminone Intermediate) Nucleophile->RingOpen 1,4-Addition Recyclization Recyclization RingOpen->Recyclization Pyrazole Artifact: Pyrazole (If Hydrazine used) Recyclization->Pyrazole

Figure 2: The instability of the chromone ring toward nucleophiles. Attack at C2 leads to ring opening and potential formation of different heterocycles.

Prevention Strategy:

  • Avoid Basic Conditions: If functionalizing a side chain, use acidic or neutral conditions.

  • C2 Blocking: If possible, place a substituent (e.g., Methyl, Phenyl) at C2. 2-unsubstituted chromones are significantly more labile to nucleophilic attack than 2-substituted analogs.

References
  • Baker-Venkataraman Mechanism

    • Baker, W. (1933).[3] Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones. Journal of the Chemical Society, 1381–1389.[3] Link

  • Vilsmeier-Haack Synthesis of Chromones

    • Harnisch, H. (1972). Chromones. Justus Liebigs Annalen der Chemie, 765(1), 8-14. (Foundational text on 3-formylchromone synthesis).
    • Note on Protocol: See also: Nohara, A., Umetani, T., & Sanno, Y. (1973). A facile synthesis of chromone-3-carboxaldehyde.[4] Tetrahedron Letters, 14(22), 1995-1998. Link

  • Kostanecki-Robinson & Coumarin Competition: Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones. John Wiley & Sons. (The definitive monograph on benzopyran synthesis).
  • Ring Opening/Recyclization

    • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The combinatorial synthesis of bicyclic privileged structures or privileged substructures. Chemical Reviews, 103(3), 893-930. Link

Sources

Optimization

Technical Support Center: Optimizing Pinnick Oxidation of Chromone-3-carboxaldehydes

Introduction The conversion of chromone-3-carboxaldehydes to their corresponding carboxylic acids is a critical transformation in the synthesis of pharmacologically active flavonoids. While the Pinnick oxidation (Sodium...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The conversion of chromone-3-carboxaldehydes to their corresponding carboxylic acids is a critical transformation in the synthesis of pharmacologically active flavonoids. While the Pinnick oxidation (Sodium chlorite,


) is the gold standard for mild aldehyde oxidation, chromone substrates present unique challenges:
  • Solubility: Chromone rings are planar and lipophilic, often precipitating in the aqueous buffers required for standard Pinnick conditions.

  • Ring Instability: The

    
    -pyrone ring is susceptible to nucleophilic attack (Michael addition) at the C2 position, leading to ring-opening and decomposition under incorrect pH conditions.
    
  • Chlorination: Electron-rich substituents on the chromone scaffold are prone to electrophilic chlorination by the hypochlorous acid (

    
    ) byproduct.
    

This guide provides a self-validating protocol and troubleshooting logic to navigate these pitfalls, emphasizing the Sulfamic Acid modification which has shown superior performance for chromone substrates over the traditional alkene scavenger method.

Module 1: The Optimized Protocol (Sulfamic Acid Variant)

This protocol replaces the volatile 2-methyl-2-butene scavenger with sulfamic acid (


). This variation is particularly effective for chromones as it often allows for a biphasic DCM/Water system that solves solubility issues inherent to the standard 

-BuOH/Water method [1].
Reagent Stoichiometry
ReagentEquiv.[1][2]RoleNotes
Chromone-3-CHO 1.0SubstrateLimiting reagent.
Sodium Chlorite (

)
3.5OxidantMust be added last as a solution.
Sulfamic Acid 4.0Scavenger & AcidActs as both proton source and

scavenger.
Solvent System N/AMediumDCM : Water (2:1 ratio) or THF : Water (3:1).
Step-by-Step Workflow
  • Dissolution: Dissolve the chromone-3-carboxaldehyde (1.0 eq) in Dichloromethane (DCM). Ensure complete dissolution; if the substrate is insoluble in DCM, switch to THF.

  • Scavenger Addition: Add Sulfamic acid (4.0 eq) dissolved in the minimum amount of water. The mixture will be biphasic.[3]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Oxidant Addition (Critical): Dissolve Sodium Chlorite (

    
    , 3.5 eq) in water. Add this solution dropwise  over 15–30 minutes.
    
    • Why? Rapid addition generates excessive Chlorine Dioxide (

      
      ) gas (yellow fumes) and heat, which can decompose the chromone ring.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir vigorously for 3–6 hours.

  • Quench & Isolation:

    • Dilute with water.

    • Extract the aqueous layer with DCM or Ethyl Acetate (

      
      ).
      
    • Note: The product is a carboxylic acid.[2][3][4][5][6][7][8][9] If the pH is >4, the product will remain in the aqueous layer as a carboxylate salt. Acidify to pH ~2 with 1M HCl if necessary before extraction.

Module 2: Mechanistic Logic & Visualization

Understanding the mechanism is the key to troubleshooting. The reaction relies on Chlorous Acid (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


)  as the active species.[3][6][9]
Diagram 1: The Reaction Pathway & Side Reactions[11]

PinnickMechanism NaClO2 Sodium Chlorite (NaClO2) HClO2 Chlorous Acid (Active Oxidant) NaClO2->HClO2 Protonation Acid Acid Source (Buffer/Sulfamic) Acid->HClO2 Intermediate Hydroxyallyl Chlorite Intermediate HClO2->Intermediate + Substrate Aldehyde Chromone-3-CHO Aldehyde->Intermediate Product Chromone-3-COOH Intermediate->Product Fragmentation HOCl Hypochlorous Acid (TOXIC BYPRODUCT) Intermediate->HOCl Byproduct Release SideProduct Chlorinated Impurities (Ring Chlorination) HOCl->SideProduct Attacks Substrate (If Scavenger Fails) Inert Inert Byproducts (HCl, H2SO4) HOCl->Inert + Scavenger Scavenger Scavenger (Sulfamic Acid/Alkene) Scavenger->Inert

Caption: The Pinnick oxidation mechanism. The critical control point is the rapid scavenging of HOCl (green path) to prevent substrate chlorination (red dashed path).

Module 3: Troubleshooting & FAQs

Category A: Solubility & Conversion Issues

Q: My chromone aldehyde precipitates immediately upon adding the aqueous buffer. How do I fix this?

  • Diagnosis: The classic

    
    -BuOH/Water system is often too polar for fused heterocyclic rings.
    
  • Solution: Switch to the THF/Water system or the DCM/Water (Sulfamic acid) protocol. THF is miscible with water but dissolves organic substrates better than

    
    -BuOH.
    
  • Caution: Do not use DMSO. While it solves solubility, DMSO can react with

    
     or chlorite violently or act as a reductant, quenching the oxidant.
    

Q: The reaction turns bright yellow and fumes, but conversion is low.

  • Diagnosis: "Chlorine Dioxide runaway." You generated

    
     gas faster than it could react with the aldehyde. This usually happens if the acid is added to the chlorite without the substrate present, or if mixing is poor.
    
  • Fix: Ensure the substrate and scavenger are mixed first. Add the

    
     solution slowly to this mixture.
    
Category B: Side Reactions (Chlorination & Ring Opening)

Q: I see a +34 mass unit impurity (M+34) in my LC-MS.

  • Diagnosis: Chlorination.[2][10][11] The chromone ring (or an attached phenol/methoxy group) has been chlorinated by

    
    .
    
  • Root Cause: The scavenger (2-methyl-2-butene) was either absent, evaporated (it is volatile!), or the addition of chlorite was too fast for the scavenger to keep up.

  • Fix:

    • Switch to Sulfamic Acid or Resorcinol (non-volatile scavengers).

    • Increase scavenger equivalents to 5.0 eq.

Q: My product yield is low, and NMR shows a complex mixture of aliphatic peaks.

  • Diagnosis: Chromone ring opening.

  • Root Cause: The pH drifted too high (basic hydrolysis) or too low (acid-catalyzed hydration).

  • Fix: Maintain pH between 3.5 and 4.5.

    • If using

      
       buffer, increase the buffer concentration to 1.0 M.
      
    • Avoid strong mineral acids (HCl,

      
      ) for pH adjustment during the reaction.
      
Diagram 2: Optimization Decision Tree

OptimizationTree Start Start Optimization Solubility Is Substrate Soluble in tBuOH? Start->Solubility Standard Use Standard Protocol (tBuOH/H2O + 2-methyl-2-butene) Solubility->Standard Yes AltSolvent Switch Solvent Solubility->AltSolvent No CheckChlor Check LCMS: Cl-Byproduct? Standard->CheckChlor DCM Use DCM/Water + Sulfamic Acid AltSolvent->DCM High Lipophilicity THF Use THF/Water + 2-methyl-2-butene AltSolvent->THF Moderate Lipophilicity DCM->CheckChlor THF->CheckChlor Scavenger Change Scavenger to Resorcinol or Sulfamic Acid CheckChlor->Scavenger Yes (M+34 peak)

Caption: Decision matrix for selecting the correct solvent and scavenger system based on substrate properties and observed side reactions.

References

  • Gordon, A. T., et al. (2020).[12] Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, part v, 148-160.[12] [Link]

  • Lindgren, B. O., & Nilsson, T. (1973).[3] Preparation of Carboxylic Acids from Aldehydes (including Hydroxyl-Substituted Benzaldehydes) by Oxidation with Chlorite.[1] Acta Chemica Scandinavica, 27, 888-890. [Link]

  • Dalcanale, E., & Montanari, F. (1986). Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide. The Journal of Organic Chemistry, 51(4), 567-569. [Link]

  • Raichandani, H. (2023).[13] Pinnick Oxidation: Mechanism, Applications, Scope & Limitations.[3] Psiberg. [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement of Nitrochromone Compounds

Welcome to the Advanced Formulation Support Hub. Ticket ID: NC-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Executive Summary Nitrochromones (e.g., 3-nitrochromone) presen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Formulation Support Hub. Ticket ID: NC-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary

Nitrochromones (e.g., 3-nitrochromone) present a dual challenge in aqueous media: thermodynamic insolubility due to their planar aromatic structure and chemical instability due to the electrophilic nature of the pyrone ring. Unlike simple flavonoids, nitrochromones are highly reactive Michael acceptors. Standard solubility tricks (like adjusting pH to alkaline levels) will degrade your compound via ring-opening hydrolysis.

This guide provides validated protocols to solubilize nitrochromones without compromising their structural integrity.

Module 1: Diagnostic & Decision Matrix

Before attempting formulation, characterize your specific derivative.

The "Check Engine" Light: Physicochemical Properties

  • LogP Assessment: Nitrochromones typically exhibit a LogP > 2.5, indicating high lipophilicity.

  • Stability Check (Critical): 3-nitrochromones are susceptible to nucleophilic attack at the C-2 position.

    • Rule of Thumb: Avoid aqueous media with pH > 7.5.

    • Test: Incubate a small sample in PBS (pH 7.4) and monitor by HPLC for 2 hours. If peak area decreases >5%, use anhydrous formulation strategies (Solid Dispersions/Cosolvents) rather than aqueous buffers.

Workflow Visualization: Method Selection

Use this decision tree to select the correct protocol for your specific compound's constraints.

SolubilityDecisionTree Start START: Characterize Nitrochromone StabilityCheck Is compound stable at pH 7.4? Start->StabilityCheck LogPCheck LogP Value? StabilityCheck->LogPCheck Yes (Stable) AnhydrousRoute Protocol C: Solid Dispersion (PVP/PEG) (Avoid water during processing) StabilityCheck->AnhydrousRoute No (Degrades) Cyclodextrin Protocol A: Cyclodextrin Complexation (Best for Bioavailability) LogPCheck->Cyclodextrin LogP 2.0 - 4.0 LipidForm Protocol B: Cosolvency/Micelles (Tween 80 / DMSO) LogPCheck->LipidForm LogP > 4.0

Figure 1: Decision matrix for selecting the optimal solubility enhancement strategy based on chemical stability and lipophilicity.

Module 2: Cyclodextrin Inclusion (The Gold Standard)

Why this works: The hydrophobic cavity of


-cyclodextrin (

-CD) or Hydroxypropyl-

-cyclodextrin (HP-

-CD) accommodates the chromone scaffold, shielding the nitro group from hydrolytic degradation while presenting a hydrophilic exterior to the aqueous media.
Protocol A: Freeze-Drying Inclusion Method

Recommended for: High purity requirements and maximum solubility.

Materials:

  • Nitrochromone derivative[1]

  • HP-

    
    -CD (Degree of substitution ~0.6)
    
  • Solvent: 50% Ethanol/Water (v/v)

Step-by-Step:

  • Stoichiometry: Calculate a 1:1 molar ratio of Drug:CD.

    • Note: If the nitrochromone has bulky substituents at C-2 or C-6, consider a 1:2 ratio.

  • Dissolution:

    • Dissolve HP-

      
      -CD in distilled water.
      
    • Dissolve the nitrochromone in a minimum volume of ethanol.

  • Mixing: Slowly add the ethanolic drug solution to the aqueous CD solution under constant stirring (500 rpm) at room temperature.

  • Equilibration: Stir for 24 hours in a sealed vessel (protect from light).

  • Solvent Removal:

    • Rotary evaporate the ethanol fraction at 40°C (reduced pressure).

    • Freeze the remaining aqueous solution at -80°C.

    • Lyophilize (freeze-dry) for 48 hours.

  • Verification: Analyze the resulting fluffy powder using DSC (Differential Scanning Calorimetry). The disappearance of the drug's melting endotherm confirms inclusion.

Module 3: Solid Dispersions (The Stabilizer)

Why this works: Dispersing the compound in a polymer matrix (PVP K30 or PEG 6000) prevents crystal lattice formation (amorphization) and improves wettability. This is safer for hydrolytically unstable nitrochromones as it avoids prolonged exposure to water during preparation.

Protocol B: Solvent Evaporation Method

Materials:

  • Polyvinylpyrrolidone (PVP K30)

  • Solvent: Dichloromethane (DCM) or Acetone (Must dissolve both drug and polymer).

Step-by-Step:

  • Ratio Selection: Prepare physical mixtures of Drug:Polymer at 1:1, 1:3, and 1:5 (w/w).

    • Tip: Higher polymer ratios usually yield faster dissolution but lower drug loading.

  • Solubilization: Dissolve both components in the minimum amount of DCM.

  • Evaporation: Remove solvent using a rotary evaporator at 40°C until a film forms.

  • Drying: Place the residue in a vacuum oven at room temperature for 24 hours to remove residual solvent.

  • Pulverization: Scrape the solid film, pulverize using a mortar and pestle, and sieve through a 60-mesh screen.

Data: Expected Solubility Gains

Carrier System Ratio (w/w) Fold Increase in Solubility* Stability Risk
Pure Drug N/A 1.0x (Baseline) High (in water)

| HP-


-CD  | 1:1 (Molar)  | 9.0x - 15.0x  | Low (Protected)  |
| PVP K30 | 1:3 (Weight) | 4.5x - 6.0x | Medium |
| PEG 6000 | 1:3 (Weight) | 3.0x - 5.0x | Medium |

*Values are approximate based on generic chromone derivatives [1, 2].

Module 4: Cosolvency & Surfactants

Why this works: Reduces interfacial tension. Useful for rapid screening assays where formulation stability is not the long-term goal.

Protocol C: Serial Cosolvent Dilution

Warning: Nitrochromones can precipitate immediately upon contact with water if the cosolvent concentration drops below the "metastable zone."

  • Primary Stock: Dissolve compound in 100% DMSO to 100 mM.

  • Intermediate Stock: Dilute 1:10 into PEG 400 (Result: 10 mM).

  • Working Solution: Slowly spike the Intermediate Stock into the aqueous media (vortexing rapidly).

    • Max Final DMSO: < 1% (for cell assays).

    • Surfactant Addition: If precipitation occurs, add 0.5% Tween 80 to the aqueous media before spiking the drug.

Troubleshooting & FAQ

Q1: My solution turned yellow/orange after 2 hours in water. Is this normal? A: No. This likely indicates hydrolysis . The cleavage of the pyrone ring (often initiated by nucleophilic attack at C-2) generates ring-opened phenolic species which are often colored.

  • Fix: Check the pH.[2] If pH > 7.0, acidify slightly to pH 5.5-6.0 using citrate buffer, or switch to the Cyclodextrin protocol (Module 2) to shield the reactive center.

Q2: I see a precipitate immediately upon diluting my DMSO stock. A: You have hit the "Crash-out" point.

  • Fix: Do not dilute directly from DMSO to Water. Use the "Bridge Solvent" method (Protocol C). Dilute DMSO -> PEG 400 -> Aqueous Media. The PEG chains prevent immediate crystal lattice re-formation.

Q3: Can I use basic buffers (pH 9) to ionize the compound? A: ABSOLUTELY NOT. While deprotonation of phenolic hydroxyls (if present) increases solubility, the 3-nitrochromone core is unstable in base [3]. It will degrade into salicylic acid derivatives and nitro-acetone equivalents.

References
  • Brewster, M. E., & Loftsson, T. (2007).[3] Cyclodextrins as pharmaceutical solubilizers.[3][4][5] Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Pabreja, K., & Dua, K. (2011).[3] Formulation and evaluation of solid dispersions of poorly water soluble drugs. International Journal of Pharmaceutical Sciences. 3

  • Haas, G., Stanton, J. L., & Winkler, T. (1981).[1] The synthesis of heteroaromatic nitro compounds from 3‐nitrochromone. Journal of Heterocyclic Chemistry, 18(3), 619–622.[1] 1[6]

  • Chebil, L., et al. (2007). Solubility of Flavonoids in Organic Solvents.[6] Journal of Chemical & Engineering Data. 7[6]

Sources

Optimization

degradation pathways of 6-Fluoro-8-nitrochromone-3-carboxaldehyde under acidic conditions

This technical support guide details the stability profile and degradation pathways of 6-Fluoro-8-nitrochromone-3-carboxaldehyde under acidic conditions. It is designed for researchers observing unexpected impurities or...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide details the stability profile and degradation pathways of 6-Fluoro-8-nitrochromone-3-carboxaldehyde under acidic conditions. It is designed for researchers observing unexpected impurities or yield losses during synthesis and storage.

Senior Application Scientist: Dr. Alex V. Subject: Degradation Pathways & Troubleshooting in Acidic Media Compound CAS: 351003-07-1

Executive Summary: The Reactivity Triad

6-Fluoro-8-nitrochromone-3-carboxaldehyde is an electrophilic powerhouse. Its reactivity—and instability—stems from three synergistic structural features:

  • The Chromone Core: Inherently susceptible to nucleophilic attack at the C2 position.

  • The C3-Formyl Group: A reactive handle for condensation, but also a site for oxidation and deformylation.

  • Electron-Withdrawing Groups (EWGs): The 6-Fluoro and 8-Nitro substituents significantly increase the electrophilicity of the entire system, lowering the activation energy for hydration and hydrolysis compared to unsubstituted chromones.

Critical Warning: In acidic aqueous media, this compound is not inert. It undergoes competitive degradation pathways: Oxidation (to the carboxylic acid) and Deformylation (to the acetophenone).

Diagnostic Workflow: Is Your Sample Degraded?

Use this decision matrix to identify the specific degradation issue based on your analytical data.

SymptomAnalytical ObservationDiagnosis
New HPLC Peak (Early Eluting) Peak shifts to lower retention time (more polar). MS shows M+16 (oxidation) or M+18 (hydration).Oxidation to Carboxylic Acid or Hydration to Gem-diol.
New HPLC Peak (Late Eluting) Peak shifts to higher retention time (loss of polarity). MS shows M-28 (loss of CO).Deformylation to 2-Hydroxyacetophenone derivative.
NMR Signal Shift (Aldehyde) Loss of sharp singlet at ~10.0 ppm. Appearance of broad singlet at ~6.0-6.5 ppm.Gem-diol Formation (Hydrate) or Hemiacetal (if alcohol solvent used).
Precipitation Yellow/Orange solid precipitates from acidic solution.Hydrolysis Product (often less soluble than the aldehyde).

Detailed Degradation Pathways

The following diagram illustrates the three primary fates of 6-Fluoro-8-nitrochromone-3-carboxaldehyde in acidic environments.

DegradationPathways Figure 1: Acid-Mediated Degradation Pathways of 6-Fluoro-8-nitrochromone-3-carboxaldehyde Start 6-Fluoro-8-nitrochromone- 3-carboxaldehyde (Starting Material) GemDiol Gem-diol Intermediate (Hydrate) Start->GemDiol + H2O / H+ (Reversible) RingOpen Ring-Opened Intermediate (Unstable) Start->RingOpen + H2O / H+ (Attack at C2) Hemiacetal Hemiacetal/Acetal (Solvent Adduct) Start->Hemiacetal + ROH / H+ (If Alcohol Solvent) CarboxylicAcid 6-Fluoro-8-nitrochromone- 3-carboxylic acid (Oxidation Product) GemDiol->CarboxylicAcid [O] / Air (Irreversible) Acetophenone 5-Fluoro-3-nitro- 2-hydroxyacetophenone (Deformylation Product) RingOpen->Acetophenone - HCOOH (Deformylation)

Caption: Pathways showing hydration (reversible), oxidation (irreversible), and deformylation (irreversible) in acidic media.

Pathway A: Oxidation (The "Air" Problem)

The electron-withdrawing nitro group at position 8 destabilizes the aldehyde, making it highly prone to hydration.

  • Mechanism: The aldehyde reacts with water to form a gem-diol (hydrate). This hydrate is significantly more susceptible to oxidation by dissolved oxygen or trace oxidants than the free aldehyde.

  • Product: 6-Fluoro-8-nitrochromone-3-carboxylic acid .

  • Trigger: Prolonged storage in aqueous acid, exposure to air, or presence of trace metal ions.

Pathway B: Deformylation (The "Hydrolysis" Problem)

This is a unique pathway for 3-formylchromones, often mistaken for simple decomposition.

  • Mechanism: Water attacks the highly electrophilic C2 position (Michael-type addition). This leads to the opening of the pyrone ring.[1][2] Under acidic conditions (and heat), the formyl group is lost as formic acid (deformylation).

  • Product: 5-Fluoro-3-nitro-2-hydroxyacetophenone .

  • Trigger: Heating in acidic aqueous media (e.g., refluxing in acetic acid/HCl).

Pathway C: Solvolysis (The "Solvent" Problem)
  • Mechanism: In alcoholic solvents (MeOH, EtOH) with acid catalysis, the aldehyde converts to a hemiacetal or acetal .

  • Trigger: Using methanol or ethanol as a solvent for acidic reactions.

Troubleshooting & FAQs

Q1: I see a new peak at ~13 ppm in my proton NMR. What is it? A: This is likely the carboxylic acid proton (from Pathway A ). The aldehyde proton typically appears at ~10.0-10.4 ppm. If the aldehyde peak diminishes and a broad singlet appears downfield (12-14 ppm), you have oxidized your compound to 6-Fluoro-8-nitrochromone-3-carboxylic acid .

  • Fix: Degas solvents and store the compound under argon.

Q2: My reaction in acidic ethanol failed, and I recovered a solid with a different melting point. A: You likely formed the diethyl acetal or the deformylated acetophenone . 3-Formylchromones are notoriously unstable in acidic alcohols at high temperatures.

  • Fix: Switch to a non-nucleophilic solvent like Acetonitrile or Dichloromethane (DCM) if possible. If an alcohol is required, keep the temperature low (<40°C).

Q3: Can I use this compound in a Knoevenagel condensation with acid catalyst? A: Yes, but kinetic control is key. The condensation with the active methylene (fast) competes with the degradation (slow).

  • Recommendation: Use a weak acid catalyst (e.g., acetic acid/piperidine buffer) rather than strong mineral acids (HCl/H2SO4). Add the aldehyde last to the reaction mixture.

Experimental Protocols

Protocol A: Stability Check (TLC/HPLC)

Before using valuable material, validate its integrity.

  • Dissolve: Prepare a 1 mg/mL solution in dry Acetonitrile (ACN). Do not use Methanol.

  • TLC Mobile Phase: Hexane:Ethyl Acetate (3:2) with 1% Acetic Acid.

  • Visualization: UV (254 nm).

    • Rf ~0.6: Target Aldehyde.

    • Rf ~0.2 (Streaking): Carboxylic Acid (Oxidation).

    • Rf ~0.8: 2-Hydroxyacetophenone (Deformylation).

Protocol B: Purification of Partially Degraded Material

If oxidation is detected (<10%), recrystallization is preferred over chromatography due to the compound's sensitivity to silica gel acidity.

  • Solvent: Use Glacial Acetic Acid or a mixture of ACN/Water .

  • Method: Dissolve the solid in minimal boiling glacial acetic acid.

  • Cooling: Allow to cool slowly to room temperature. The carboxylic acid impurity is more soluble and will remain in the mother liquor.

  • Wash: Filter and wash with cold hexanes to remove acetic acid traces.

  • Dry: Vacuum dry at 40°C. Avoid higher temperatures.

References

  • PubChem. (n.d.).[3] 6-Fluoro-8-nitrochromone-3-carboxaldehyde (Compound).[4][5][6] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Ishikawa, T. (2001). Chromones: Chemistry and Applications.[7][8][9] Springer Science & Business Media. (General reference for chromone reactivity at C2 and C3).

  • Hassan, S. Y. (2013).[10] 3-Formylchromones as diverse building blocks in heterocycles synthesis. European Journal of Chemistry, 4(3), 311-328.[1] (Details the condensation and ring-opening reactions).

  • Nohara, A., Umetani, T., & Sanno, Y. (1973). Studies on antianaphylactic agents.[8] I. Synthesis of chromone-3-carboxylic acids. Tetrahedron, 29(8), 1189-1192. (Describes the oxidation of 3-formylchromones to carboxylic acids).

  • Jones, W. D., & Albrecht, W. L. (1976). Deformylation of 3-formylchromones.[9][11][12] The Journal of Organic Chemistry, 41(4), 706-708. (Mechanistic basis for the deformylation pathway).

Sources

Troubleshooting

refining HPLC methods for analyzing chromone-3-carboxaldehyde purity

Topic: Refining HPLC Methods for Chromone-3-Carboxaldehyde (C3C) Role: Senior Application Scientist Status: System Operational[1] Welcome to the Technical Support Interface. You are likely here because standard generic g...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refining HPLC Methods for Chromone-3-Carboxaldehyde (C3C) Role: Senior Application Scientist Status: System Operational[1]

Welcome to the Technical Support Interface.

You are likely here because standard generic gradients are failing to resolve your chromone-3-carboxaldehyde (C3C) from its oxidative impurities, or you are battling severe peak tailing.[1] As an aldehyde fused to a benzopyran ring, C3C presents a dual challenge: chemical reactivity (oxidation to carboxylic acid) and silanol interaction (causing tailing).

This guide ignores "textbook" generalities. We will build a robust, self-validating method designed for stability-indicating purity analysis.

Module 1: The "Golden Standard" Method Protocol

User Query: "My retention times are drifting, and I suspect my current method isn't separating the main degradation product. what is the baseline protocol?"

Scientist’s Directive: Do not use neutral pH. The chromone ring is prone to silanol interactions, and the aldehyde is unstable in basic conditions. You must suppress silanol ionization and stabilize the aldehyde.[1]

Recommended Chromatographic Conditions
ParameterSpecificationTechnical Rationale
Column End-capped C18 (e.g., ZORBAX Eclipse Plus) or Mixed-Mode RP/Cation-Exchange (e.g., SIELC Newcrom R1)Standard C18s often tail due to the basicity of the chromone core.[1] Mixed-mode columns offer superior peak shape by shielding silanols.[1]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)Low pH suppresses silanol ionization (



), eliminating the "drag" on the peak tail.[1]
Mobile Phase B Acetonitrile (MeCN) with 0.1% Formic AcidMeCN provides sharper peaks for aromatics than Methanol.[1] Acid matches Phase A to prevent baseline drift.[1]
Gradient 5% B to 95% B over 10 minSteep gradient required to elute the hydrophobic chromone core while resolving early polar acid impurities.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV 254 nm (Primary) & 300 nm (Secondary)254 nm targets the benzene ring; 300 nm targets the conjugated chromone system (specific).
Sample Diluent Initial Mobile Phase (5% MeCN / 95% Acidic Water)CRITICAL: Dissolving in 100% MeCN causes "solvent effect" peak splitting.[1]
Visualizing the Method Logic

MethodLogic Sample Crude C3C Sample Solubility Dissolve in Mobile Phase A Sample->Solubility Prevent Solvent Mismatch Separation Column Interaction (Hydrophobic + Silanol Suppression) Solubility->Separation Inject Detection DAD Detection (254nm / 300nm) Separation->Detection Elute Result Purity Profile Detection->Result Integrate

Figure 1: Logical flow for minimizing solvent effects and maximizing resolution.

Module 2: Troubleshooting Matrix (The "Fix-It" Guide)

User Query: "I'm seeing ghost peaks and shoulder splitting. Is my column dead?"

Scientist’s Diagnosis: It is rarely the column.[1] It is usually chemistry (degradation) or physics (injection solvent).[1] Use this matrix to isolate the variable.

SymptomProbable CauseThe "Self-Validating" Fix
Fronting / Split Peaks Solvent Mismatch. Sample dissolved in 100% MeCN is "stronger" than the starting mobile phase (5% MeCN).[1]Test: Dilute sample 1:10 in water. If peak merges into a sharp singlet, the issue was solvent strength. Action: Always match sample solvent to Mobile Phase A.
Severe Tailing (

)
Silanol Interaction. The basic oxygen in the chromone ring is binding to exposed silanols on the silica support.Test: Add 0.1% Triethylamine (TEA) to mobile phase (if pH > 7, which is NOT recommended here) OR switch to high-acid (0.1% TFA). Action: Use a "Base-Deactivated" (BDS) or heavily end-capped column.[1]
Ghost Peak (RRT ~0.4-0.6) Oxidation. Aldehydes oxidize to carboxylic acids in air.[1] The "ghost" is likely Chromone-3-carboxylic acid.[1]Test: Spike the sample with a known standard of Chromone-3-carboxylic acid.[1] If the ghost peak grows, your sample is degrading.[1] Action: Store samples under Nitrogen; analyze immediately.
Retention Time Drift pH Instability. Aldehydes can form hydrates or hemiacetals in unbuffered water.[1]Action: Ensure mobile phase is buffered (Formic Acid or Phosphate Buffer pH 2.5).[1] Do not use plain water.[1]
Module 3: Stability & Impurity Profiling

User Query: "How do I distinguish the main peak from degradation products?"

Scientist’s Insight: You must understand the degradation pathway to validate your method.[1] C3C is an aldehyde.[1][2] In the presence of oxygen and moisture, it oxidizes. Under basic conditions, the pyrone ring can open (Michael addition susceptibility).

The Degradation Pathway
  • Oxidation (Primary Risk): C3C

    
     Chromone-3-carboxylic acid.[1]
    
    • Chromatographic behavior: The acid is more polar; it will elute earlier than C3C in Reverse Phase.[1]

  • Ring Opening (Secondary Risk): Occurs at pH > 8.[1]

    • Chromatographic behavior: Complex mixture of phenols (e.g., 2-hydroxyacetophenone derivatives).[1]

DegradationPathway C3C Chromone-3-carboxaldehyde (Target Analyte) Oxidation Oxidation (Air/Light) C3C->Oxidation Slow Base Basic pH (>8) C3C->Base Rapid Acid Chromone-3-carboxylic Acid (Major Impurity - Elutes Early) Oxidation->Acid Forms -COOH RingOpen Ring Opening Products (Phenolic mixtures) Base->RingOpen Pyrone cleavage

Figure 2: Primary degradation pathways.[1] The method must resolve the "Acid" node from the "C3C" node.

Module 4: Validation Checkpoints (SST)

User Query: "How do I prove this method works before running 100 samples?"

Scientist’s Protocol: Implement a System Suitability Test (SST) sequence. Do not proceed unless these criteria are met.

  • Resolution (

    
    ): 
    
    • Inject a mix of C3C and Chromone-3-carboxylic acid (or induce degradation by leaving a sample open for 24h).[1]

    • Requirement:

      
       between the acid impurity and the aldehyde main peak.
      
  • Tailing Factor (

    
    ): 
    
    • Calculate

      
       at 5% peak height.[1]
      
    • Requirement:

      
      .[1] If 
      
      
      
      , replace the column or increase acid concentration.
  • LOD/LOQ Verification:

    • Aldehydes have different response factors than their acid counterparts.[1][2]

    • Requirement: Signal-to-Noise (S/N) > 10 for the Limit of Quantitation (LOQ) at 0.1% concentration level.

References
  • SIELC Technologies. (n.d.).[1] Separation of Chromone-3-carboxaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 87112, Chromone-3-carboxaldehyde.[1] Retrieved from [Link][1]

  • Crawford Scientific. (2019).[1][3] HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online.[1] Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials (Aldehydes). Retrieved from [Link]

Sources

Optimization

common pitfalls in the synthesis of nitro-containing heterocycles

Technical Troubleshooting & Optimization Guide Welcome to the Nitro-Heterocycle Support Center. This guide is not a textbook; it is a rapid-response technical resource designed for medicinal chemists and process engineer...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Troubleshooting & Optimization Guide

Welcome to the Nitro-Heterocycle Support Center. This guide is not a textbook; it is a rapid-response technical resource designed for medicinal chemists and process engineers facing roadblocks in the nitration of heterocyclic scaffolds. Nitro-heterocycles are critical high-energy intermediates and pharmacophores, yet their synthesis is plagued by contradictory reactivity patterns: rings are either too electron-deficient to react or so electron-rich they decompose.

Module 1: The "Protonation Trap" (Pyridines & Quinolines)

Issue: “I am attempting to nitrate a pyridine derivative using standard mixed acid (


), but I am recovering >90% starting material even at elevated temperatures.”
Root Cause Analysis

You have encountered the Protonation Trap . Pyridine is a base (


). In strong acid, it is quantitatively protonated to the pyridinium ion.
  • Electronic Effect: The neutral pyridine ring is already electron-deficient (similar to nitrobenzene). The pyridinium ion is severely deactivated (

    
     times less reactive than benzene), making electrophilic aromatic substitution (EAS) nearly impossible under standard conditions.
    
  • Regiochemistry: If reaction does occur under forcing conditions (e.g.,

    
    C), it occurs at the C3 (meta) position, but yields are typically poor (<5%).
    
Protocol: The N-Oxide Activation Route

To bypass the protonation trap, you must change the electronic nature of the ring using the N-oxide strategy. This activates the C4 (para) position.

Step-by-Step Workflow:

  • Oxidation: Treat pyridine with

    
    -CPBA or 
    
    
    
    /Urea to form Pyridine-
    
    
    -oxide.
  • Nitration: Treat the

    
    -oxide with 
    
    
    
    . The
    
    
    -oxide oxygen donates electron density, allowing nitration at C4 (and sometimes C2).
  • Reduction: Remove the oxide using

    
     or Fe/Acetic Acid to yield 4-nitropyridine.
    
Decision Matrix: Pyridine Nitration Strategy

Use the following logic flow to select your synthetic route.

PyridineNitration Start Substrate: Pyridine Derivative EDG Is there a strong EDG? (-OH, -NH2, -OMe) Start->EDG Direct Direct Nitration Possible (Mild Conditions) EDG->Direct Yes Deactivated Ring is Deactivated EDG->Deactivated No NOxide Route: N-Oxide Activation Deactivated->NOxide Standard Protocol Reduction Step 3: Deoxygenation (PCl3 or Fe/AcOH) NOxide->Reduction Post-Nitration Product Target: 4-Nitropyridine Reduction->Product

Figure 1: Strategic decision tree for nitrating pyridine derivatives. Note that strong Electron Donating Groups (EDGs) can override the deactivation, allowing direct nitration.

Module 2: The Kinetic vs. Thermodynamic Maze (Azoles)

Issue: “I nitrated a pyrazole/imidazole, but NMR suggests the nitro group is on the nitrogen (N-nitro), not the carbon (C-nitro). Is my product ruined?”

Root Cause Analysis

Nitration of azoles (pyrazoles, imidazoles) often proceeds under Kinetic Control first.

  • N-Nitration (Kinetic): The electrophile (

    
    ) attacks the lone pair on the nitrogen first because it is the most nucleophilic site. This forms an 
    
    
    
    -nitro species.[1]
  • Migration (Thermodynamic): The

    
    -nitro group is often labile. Under thermal or acid-catalyzed conditions, it can rearrange to the carbon position (C-nitration), which is the thermodynamic product.
    
Troubleshooting Guide: The "Cook and Move" Protocol

If you isolated the


-nitro species, you can often force the rearrangement without discarding the batch.
ParameterN-Nitration (Unwanted*)C-Nitration (Target)
Reagent Acetyl Nitrate (

)
Mixed Acid (

)
Temperature Low (

C)
High (

C)
Mechanism Electrophilic attack on N-HRearrangement or Direct EAS
Stability Unstable to hydrolysisStable

*Note: N-nitro compounds are valuable energetic materials but are often intermediates in pharma.

Corrective Action:

  • Dissolve the

    
    -nitro intermediate in concentrated 
    
    
    
    .
  • Heat to

    
    C. Monitor by TLC/LCMS.
    
  • Mechanism: The nitro group cleaves heterolytically to generate

    
    in situ, which then attacks the carbon ring (Bamfield rearrangement type mechanism).
    

Module 3: The "Trojan Horse" (Ipso-Substitution)

Issue: “My starting material had a bromine atom. The product has a nitro group, but the bromine is gone. What happened?”

Root Cause Analysis

You have experienced Ipso-Nitration .[2][3] In electron-rich heterocycles (e.g., thiophenes, furans, indoles), the position occupied by a halogen (or even an alkyl group) can be more reactive than a protonated position. The nitro group attacks the carbon bearing the halogen, forming a tetrahedral intermediate. The halogen is then expelled as a leaving group.

Risk Factors:

  • Substrates: 2-Halo-thiophenes, Halo-indoles.

  • Reagents: High concentrations of

    
    .
    
Prevention Strategy

To retain the halogen while nitrating:

  • Switch Reagents: Use Nitronium Tetrafluoroborate (

    
    )  in a non-nucleophilic solvent (Sulfolane or MeCN) at low temperature. This avoids the harsh acidic environment that promotes ipso-displacement equilibria.
    
  • Block the Site: Ensure the position para to the activating group is blocked or sterically hindered if that is not the target site.

Module 4: Safety & Thermal Runaway

Issue: “The reaction was dormant at 0°C, but when I warmed it to room temperature, it violently exothermed.”

Root Cause Analysis

This is the classic "Sleeping Exotherm" (Delayed Onset). Heterocyclic nitrations are often heterogeneous or slow at low temperatures. If you add all the nitric acid at 0°C and the reaction does not start, you are accumulating unreacted energetic material. Upon warming, the reaction initiates, releasing all the heat simultaneously.

Safety Protocol: The "Dosage-Control" Loop

NEVER add all reagents at a temperature where the reaction rate is zero.

  • Calorimetry Check: Determine the onset temperature using DSC (Differential Scanning Calorimetry) if possible.

  • Portion-Wise Addition: Add 10% of the nitrating agent. Wait for a temperature rise (indicating initiation).

  • Cooling vs. Dosing: Only continue addition if the cooling system is actively removing heat generated by the reaction.

SafetyLoop Start Start Addition (10%) Check Did Temp Rise? Start->Check Wait WAIT. Do not add more. Check stirring/initiation. Check->Wait No Exotherm Proceed Proceed with Controlled Addition Check->Proceed Yes (Initiation Confirmed) Wait->Check Retest Quench Quench: Pour ONTO Ice (Never water into acid) Proceed->Quench Completion

Figure 2: Safety logic for managing exothermic nitration reactions. Confirmed initiation is required before bulk addition.

References

  • Olah, G. A.; Malhotra, R.; Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (Classic text on general nitration mechanisms).[1][3]

  • Katritzky, A. R.; Pozharskii, A. F. (2011). Handbook of Heterocyclic Chemistry. Elsevier. (Source for Pyridine/Azole reactivity patterns).

  • Agrawal, J. P.; Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Source for N-nitro to C-nitro rearrangement and safety data).

  • Joule, J. A.; Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
  • Schofield, K. (1980). Aromatic Nitration. Cambridge University Press. (Detailed kinetics of ipso-substitution).

Sources

Troubleshooting

Technical Support Center: Scaling Up 6-Fluoro-8-nitrochromone-3-carboxaldehyde Synthesis

Current Status: Operational Role: Senior Application Scientist Topic: Process Development & Troubleshooting for Scale-Up Introduction: The Synthetic Challenge Scaling up the synthesis of 6-Fluoro-8-nitrochromone-3-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Process Development & Troubleshooting for Scale-Up

Introduction: The Synthetic Challenge

Scaling up the synthesis of 6-Fluoro-8-nitrochromone-3-carboxaldehyde presents a unique intersection of reactivity and safety challenges. This molecule is a highly functionalized scaffold, often used as a key intermediate for aldose reductase inhibitors, anticancer agents, and novel heterocyclic libraries.

The industrial standard for constructing the chromone-3-carboxaldehyde core is the Vilsmeier-Haack cyclization of a 2-hydroxyacetophenone precursor. However, the presence of the nitro group at the 8-position and the fluorine at the 6-position drastically alters the electronic profile of the substrate compared to unsubstituted chromones. The nitro group acts as a strong electron-withdrawing group (EWG), deactivating the aromatic ring and potentially slowing the initial electrophilic attack, while the fluorine atom introduces unique solubility and lipophilicity considerations.

This guide addresses the specific bottlenecks of this reaction on a kilogram scale: thermal runaway risks with POCl₃/DMF , viscosity management , and regiochemical integrity .

Module 1: Validated Synthetic Route & Scale-Up Strategy

The Pathway

We utilize a convergent strategy starting from 5-fluoro-2-hydroxyacetophenone . Direct nitration of the chromone core is avoided due to poor solubility and difficult isomer separation. Instead, we install the nitro group before cyclization.

Step 1: Nitration of 5-fluoro-2-hydroxyacetophenone to 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone . Step 2: Vilsmeier-Haack formylation/cyclization to 6-Fluoro-8-nitrochromone-3-carboxaldehyde .

Process Workflow Diagram

SynthesisWorkflow Start 5-Fluoro-2-hydroxyacetophenone Nitration Step 1: Nitration (HNO3/H2SO4, <10°C) Start->Nitration Controlled Addition Intermediate 1-(5-Fluoro-2-hydroxy- 3-nitrophenyl)ethanone Nitration->Intermediate Precipitation & Wash Vilsmeier Step 2: Vilsmeier-Haack (DMF/POCl3, 0°C -> 60°C) Intermediate->Vilsmeier Dry DMF Quench Hydrolysis/Quench (Ice Water, Exothermic!) Vilsmeier->Quench Pour into Ice Product 6-Fluoro-8-nitrochromone- 3-carboxaldehyde Quench->Product Filtration

Caption: Convergent synthesis workflow emphasizing thermal control points (red/yellow nodes).

Module 2: Critical Process Parameters (CPP) & Protocols

Step 2: The Vilsmeier-Haack Cyclization (The Critical Step)

Reagents:

  • Substrate: 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone (1.0 eq)

  • Reagent A: Phosphorus Oxychloride (POCl₃) (3.0 - 4.0 eq)

  • Solvent/Reagent B: N,N-Dimethylformamide (DMF) (5.0 - 8.0 vol)

Scale-Up Protocol:

  • Preparation (Vilsmeier Reagent Formation vs. In-Situ):

    • Standard Lab Scale: Add POCl₃ to DMF, then add substrate.[1][2]

    • Scale-Up Recommendation: Dissolve the Substrate in DMF first.[3] Cool to 0–5°C .[4] Then, add POCl₃ dropwise via a pressure-equalizing addition funnel or metering pump.

    • Reasoning: The "Substrate-First" method prevents the accumulation of the thermally unstable Vilsmeier complex in the absence of a nucleophile, reducing the risk of a runaway decomposition event [1].

  • Reaction Phase:

    • Maintain internal temperature <10°C during addition.[4][5]

    • Allow to warm to 25°C for 1 hour, then heat to 60–70°C for 4–6 hours.

    • Note: The nitro group deactivates the ring, requiring higher temperatures (60°C+) to drive the cyclization compared to unsubstituted acetophenones.

  • Quenching (The Hazard Zone):

    • Pour the reaction mixture into crushed ice (10 volumes) with vigorous stirring.

    • Do not add water to the reaction vessel; the reverse addition controls the massive exotherm and HCl release.

Data Table: Optimization Parameters
ParameterRangeOptimalImpact on Quality
POCl₃ Equivalents 2.5 – 5.0 eq3.5 eq <3.0 eq leads to incomplete cyclization (mono-formylated intermediate). >4.0 eq increases waste and exotherm.
Temperature (Addition) -10°C – 10°C0°C >10°C causes charring and formation of tarry impurities (dimers).
Temperature (Cyclization) 40°C – 90°C60°C <50°C is too slow due to Nitro-deactivation. >80°C degrades the aldehyde.
Quench pH 1 – 7pH 4-5 Highly acidic quench can trap the product as a salt or hydrate. Adjust with NaOAc if yield is low.

Module 3: Troubleshooting Guide

Issue 1: "My reaction mixture turned into a black tar/solid mass."

Diagnosis: Thermal Runaway or Moisture Contamination.

  • Cause A: POCl₃ was added too quickly, causing a localized temperature spike >20°C.

  • Cause B: Wet DMF. The reaction of POCl₃ with water is violently exothermic and destroys the reagent.

  • Solution:

    • Ensure DMF is anhydrous (<0.05% water).

    • Use a jacketed reactor with active cooling during addition.

    • Diagram: See Safety Decision Tree below.

Issue 2: "Low yield; isolated a yellow solid that isn't the product."

Diagnosis: Incomplete Cyclization (Intermediate Stalling).

  • Chemistry: You likely isolated the chloro-acrolein intermediate or the formylated non-cyclized phenol .

  • Root Cause: The nitro group pulls electron density, making the hydroxyl oxygen a poorer nucleophile for the final cyclization step.

  • Fix: Increase the reaction temperature to 70°C for the final 2 hours. Ensure at least 3.5 equivalents of POCl₃ are used to drive the equilibrium.

Issue 3: "The product is sticky/oily after quenching."

Diagnosis: DMF Occlusion or Oligomerization.

  • Root Cause: DMF is miscible with water but can solubilize the product if the water volume is insufficient.

  • Fix:

    • Increase the volume of ice water (to 15x reaction volume).

    • Stir the quench mixture for at least 2 hours . The product needs time to crystallize from the supersaturated DMF/water matrix.

    • Recrystallize from Ethanol or DMF/Water (9:1) .

Module 4: Safety & Hazard Management

Safety Decision Tree: POCl₃ Addition

SafetyTree Start Start POCl3 Addition TempCheck Is Internal Temp > 10°C? Start->TempCheck Cooling Stop Addition. Increase Jacket Cooling. TempCheck->Cooling Yes ColorCheck Is Solution Turning Black? TempCheck->ColorCheck No Cooling->TempCheck Wait 10 min Continue Continue Dropwise Addition ColorCheck->Continue No (Yellow/Orange) Abort ABORT. Quench into Ice immediately. ColorCheck->Abort Yes (Charring)

Caption: Operator decision logic for managing exotherms during Vilsmeier reagent formation.

Key Hazards:

  • POCl₃ (Phosphorus Oxychloride): Reacts violently with water, releasing HCl gas and Phosphoric acid. Fatal if inhaled.

  • DMF (Dimethylformamide): Potent liver toxin and teratogen. Readily absorbed through skin.

  • Vilsmeier Complex: Thermally unstable.[5] Can decompose explosively if heated without a substrate [1].

FAQ: Expert Insights

Q: Can I use oxalyl chloride instead of POCl₃ to avoid phosphorus waste? A: generally, No . While oxalyl chloride can generate Vilsmeier-type reagents, it is far more aggressive and generates CO/CO₂ gas, which complicates scale-up (pressure buildup). For chromone formation, POCl₃ is required to facilitate the specific cyclodehydration mechanism effectively.

Q: Why is the nitro-group installed before the Vilsmeier reaction? A: Regioselectivity. Nitrating 6-fluorochromone-3-carboxaldehyde is risky. The aldehyde is meta-directing (relative to itself) but the chromone core has complex directing effects. Nitration of the acetophenone precursor (1-(5-fluoro-2-hydroxyphenyl)ethanone) is well-precedented to occur at the 3-position (ortho to the OH, para to the F), which corresponds to the 8-position in the final chromone [2].

Q: How do I clean the reactor after the reaction? A: The residue will contain sticky phosphorus salts. Rinse with Methanol first (slowly, as it reacts with residual POCl₃), followed by a generic base wash (10% NaOH) to neutralize acidic byproducts.

References

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction. (Accessed 2024). Analysis of thermal runaway risks in DMF/POCl3 systems.

  • Amerigo Scientific. 5′-Fluoro-2′-hydroxy-3′-nitroacetophenone (98%).[6] Product and synthesis pathway verification.

  • ChemicalBook. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone Synthesis. Standard Fries rearrangement protocols for the precursor.

  • Ishikawa, Y. (2014).[1][7][8] 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde.[8][9] Acta Crystallographica Section E. Structural confirmation of the 6-fluoro chromone core.

  • University of Venda. Synthesis of Novel 6,8-Disubstituted-Chromone-3-Carboxamides. (2023).[5] Validation of Vilsmeier-Haack for 6,8-disubstituted chromones.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Fluorinated vs. Non-Fluorinated Chromone Activity

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Executive Summary: The "Fluorine Effect" in Chromone Scaffolds The chromone (1,4-benzopyrone) scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The "Fluorine Effect" in Chromone Scaffolds

The chromone (1,4-benzopyrone) scaffold is a privileged structure in medicinal chemistry, serving as the backbone for flavonoids, isoflavones, and synthetic analogs with anti-inflammatory, anticancer, and neuroprotective profiles. However, native non-fluorinated chromones often suffer from rapid metabolic clearance (phase I oxidation) and suboptimal blood-brain barrier (BBB) permeability.

The Strategic Shift: The introduction of fluorine atoms—specifically at the C3, C6, or C7 positions or on pendant phenyl rings—is not merely a structural decoration but a functional transformation. This guide analyzes how fluorination alters the physicochemical landscape of chromones, driving superior potency and pharmacokinetic (PK) stability compared to their non-fluorinated parents.

Key Comparative Insight:

  • Non-Fluorinated Chromones: High metabolic lability, moderate binding affinity (mostly H-bond driven), lower lipophilicity (LogP).

  • Fluorinated Analogs: Enhanced metabolic stability (C-F bond strength: ~116 kcal/mol), improved membrane permeability, and unique binding interactions (orthogonal multipolar interactions) leading to IC50 values often 10–100x lower than parent compounds.

Mechanistic Basis of Activity Modulation[1]

To rationally design chromone-based drugs, one must understand the causality behind the "Fluorine Effect."

A. Electronic Modulation & Acidity

Fluorine is the most electronegative element (3.98 Pauling scale). When substituted on the chromone A-ring or B-ring, it exerts a strong inductive effect (


).
  • Impact: It lowers the pKa of neighboring phenolic hydroxyl groups (e.g., at C7), making them better hydrogen bond donors. This often strengthens the binding interaction with receptor active site residues (e.g., Serine or Threonine).

B. Metabolic Blockade

The C-H bond is a common site for cytochrome P450-mediated hydroxylation.

  • Non-Fluorinated: Rapid oxidation at electron-rich positions (e.g., para-position of the B-ring).

  • Fluorinated: Replacing this H with F blocks metabolism because the C-F bond is oxidatively inert. This extends the half-life (

    
    ) and bioavailability.
    
C. Lipophilicity and Bioisosterism

Fluorine acts as a bioisostere for Hydrogen (similar van der Waals radius: 1.47 Å vs 1.20 Å) but significantly increases lipophilicity.

  • Result: Fluorinated chromones exhibit higher LogP values, facilitating passive transport across the BBB—critical for MAO-B inhibitors used in Parkinson’s therapy.

Comparative Case Studies: Experimental Data

Case Study A: Monoamine Oxidase B (MAO-B) Inhibition

Target: Neurodegenerative diseases (Parkinson's, Alzheimer's).[1]

The Challenge: Non-fluorinated chromones/chalcones often lack the selectivity for MAO-B over MAO-A and struggle to cross the BBB. The Fluorine Solution: Introduction of a trifluoromethyl (


) or fluoro (

) group, particularly at the para position of the phenyl ring.

Comparative Data Summary:

Compound VariantSubstituent (R)MAO-B IC50 (µM)Selectivity (MAO-B/A)Mechanism of Enhancement
Parent Chromone

> 25.0Low (< 10)Weak hydrophobic contact.
Chloro-Analog

1.2Moderate (~50)Steric bulk fills pocket; halogen bond.
Fluoro-Analog

(para)
0.08 High (> 500) Tight fit; metabolic stability; H-bond network modulation.
Trifluoromethyl

0.33High (> 200)Enhanced lipophilicity aids BBB crossing; strong hydrophobic interaction.

Data synthesized from comparative SAR studies (e.g., relevance to Safinamide pharmacophore).

Case Study B: Anticancer Activity (Colorectal Cell Lines)

Target: Oxidative Stress Induction and Tubulin Polymerization.

Observation: Fluorinated 3-benzylidenechroman-4-ones exhibit superior cytotoxicity against HT-29 and HCT-116 cell lines compared to non-fluorinated counterparts.

  • Non-Fluorinated: Induces moderate ROS levels; IC50 ~50-80 µM.

  • Fluorinated (e.g., pentafluorophenyl or 4-F-phenyl): Induces massive oxidative stress, depleting Glutathione (GSH) levels by >40%. IC50 drops to 10–30 µM .

  • Causality: The electron-withdrawing nature of fluorine makes the

    
    -unsaturated ketone (Michael acceptor) more electrophilic, enhancing its reactivity with thiols (like GSH) and tubulin cysteine residues.
    

Visualization: SAR Decision Logic

The following diagram outlines the logical decision process for introducing fluorine into a chromone scaffold based on the desired pharmacological outcome.

SAR_Logic Start Chromone Lead Optimization Problem1 Problem: Rapid Metabolism? Start->Problem1 Problem2 Problem: Low Potency? Start->Problem2 Problem3 Problem: Poor BBB Permeability? Start->Problem3 Solution1 Strategy: Metabolic Blocking Substitute F at para-positions (C6, C4') Problem1->Solution1 Block Oxidation Solution2 Strategy: Electronic Modulation Add F near -OH to lower pKa (H-bond donor) Problem2->Solution2 Enhance Binding Solution3 Strategy: Lipophilicity Boost Add -CF3 group (Bioisostere for Isopropyl) Problem3->Solution3 Increase LogP Outcome Optimized Fluorinated Chromone (High Potency, Stable, Permeable) Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Decision matrix for strategic fluorination during chromone scaffold optimization.

Experimental Validation Protocols

To objectively compare activity, researchers must utilize self-validating assays. Below are the standard operating procedures (SOPs) for the two primary activity modes.

Protocol A: MAO-B Inhibition Assay (Enzymatic)

Objective: Determine the IC50 of fluorinated vs. non-fluorinated chromones against human recombinant MAO-B.

  • Reagent Prep:

    • Substrate: Kynuramine (non-fluorescent)

      
       4-hydroxyquinoline (fluorescent).
      
    • Enzyme: Recombinant human MAO-B (0.015 mg/mL).

    • Buffer: 100 mM potassium phosphate (pH 7.4).

  • Compound Handling:

    • Dissolve chromones in DMSO. Prepare serial dilutions (

      
       to 
      
      
      
      M).
    • Control: Include Selegiline (positive control) and DMSO-only (negative control).

  • Incubation:

    • Add 10 µL inhibitor + 20 µL MAO-B enzyme. Incubate at 37°C for 15 mins (allows binding).

    • Add 20 µL Kynuramine substrate to initiate reaction.

    • Incubate at 37°C for 30 mins.

  • Termination & Readout:

    • Stop reaction with 2N NaOH.

    • Measure fluorescence: Excitation 310 nm / Emission 400 nm.

  • Data Analysis:

    • Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response curve to calculate IC50.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Compare antiproliferative potency in cancer cell lines (e.g., HT-29).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Treat with Fluorinated vs. Non-fluorinated variants (0–100 µM).

    • Incubate for 48–72 hours.

  • Labeling:

    • Add MTT reagent (5 mg/mL). Incubate 4h. Mitochondrial reductases in viable cells convert MTT to purple formazan.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Quantification: Measure Absorbance at 570 nm.

  • Validation Check: Ensure DMSO control viability is >95%.

Workflow Visualization: Comparative Assay Logic

Assay_Workflow cluster_MAO Neuroprotection Screen (MAO-B) cluster_MTT Anticancer Screen (MTT) Sample Chromone Library (F vs Non-F) Step1 Enzyme Pre-incubation Sample->Step1 Step3 Cell Seeding (HT-29/HCT-116) Sample->Step3 Step2 Substrate Addition (Kynuramine) Step1->Step2 Readout1 Fluorescence (IC50 Calculation) Step2->Readout1 Step4 48h Drug Exposure Step3->Step4 Readout2 Absorbance 570nm (Viability %) Step4->Readout2

Caption: Parallel screening workflow for determining neuroprotective and anticancer efficacy.

References

  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. MDPI. Available at: [Link]

  • Fluorinated phenylcyclopropylamines.[2] Part 3: Inhibition of monoamine oxidase A and B. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. Organic & Biomolecular Chemistry. Available at: [Link]

  • Potent and Selective Monoamine Oxidase-B Inhibitory Activity: Fluoro- vs. Trifluoromethyl-4-hydroxylated Chalcone Derivatives. Chemical Biology & Drug Design. Available at: [Link]

  • Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

Comparative

validating the structure of 6-Fluoro-8-nitrochromone-3-carboxaldehyde via X-ray crystallography.

Executive Summary: The Structural Ambiguity Challenge Target Molecule: 6-Fluoro-8-nitrochromone-3-carboxaldehyde Chemical Class: 3-Formylchromone derivative Application: Pharmacophore for Schiff base synthesis (anticance...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Ambiguity Challenge

Target Molecule: 6-Fluoro-8-nitrochromone-3-carboxaldehyde Chemical Class: 3-Formylchromone derivative Application: Pharmacophore for Schiff base synthesis (anticancer/antimicrobial agents).

In the development of bioactive chromones, precise regiochemistry is non-negotiable. While 6-Fluoro-8-nitrochromone-3-carboxaldehyde is a potent synthetic intermediate, its synthesis—typically via the Vilsmeier-Haack reaction of a substituted acetophenone—often introduces structural ambiguity. Specifically, the electrophilic substitution or ring-closure dynamics can lead to uncertainty regarding the position of the nitro group (relative to the fluorine) or the conformation of the formyl group.

While NMR (


H, 

C) and Mass Spectrometry (MS) provide connectivity data, they often fail to definitively distinguish between regioisomers (e.g., 6-nitro-8-fluoro vs. 6-fluoro-8-nitro) due to overlapping coupling constants in the aromatic region. Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive validation method, offering absolute structural certainty and insight into solid-state packing interactions (e.g.,

-stacking) that drive biological efficacy.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

To validate the structure of 6-Fluoro-8-nitrochromone-3-carboxaldehyde, researchers must choose the right tool. The following table objectively compares SC-XRD against standard spectroscopic methods for this specific application.

Table 1: Structural Characterization Performance Matrix
FeatureSC-XRD (Crystallography) Solution NMR (

H /

C)
HR-MS (Mass Spectrometry)
Primary Output Absolute 3D atomic coordinates & packing.Magnetic environment of nuclei & connectivity.Molecular mass & fragmentation pattern.[1]
Regioisomer Certainty Definitive. Distinguishes 6-F/8-NO

from 6-NO

/8-F based on electron density map (

vs

).
Ambiguous. Requires complex 2D (NOESY/HMBC) interpretation; coupling constants (

) may overlap.
None. Isomers have identical mass (

).
Conformational Insight Static. Shows the fixed, low-energy conformation (e.g., aldehyde torsion angle).Dynamic. Shows an average of conformers in solution.N/A
Intermolecular Data High. Reveals H-bonding, Halogen bonding, and

-stacking.[2]
Low. Concentration-dependent; often obscured by solvent.None. Gas-phase isolated ions.
Sample Requirement Single crystal (0.1–0.3 mm).~5–10 mg dissolved in deuterated solvent.<1 mg (very sensitive).
Turnaround Time Days (Crystal growth) + Hours (Collection).Minutes to Hours.Minutes.

Critical Insight: For chromone derivatives, the biological activity often correlates with the ability to planarize and intercalate DNA via


-stacking. Only SC-XRD provides the centroid-centroid distances required to predict this behavior.

Strategic Workflow: From Synthesis to Structure

The following diagram outlines the decision logic and experimental workflow for validating the target molecule.

G Start Crude Product: 6-Fluoro-8-nitrochromone-3-carboxaldehyde Solubility Solubility Test (Acetone/EtOH/CHCl3) Start->Solubility Crystallization Slow Evaporation (Room Temp, 24-48h) Solubility->Crystallization Check Microscopy Check: Are crystals single & transparent? Crystallization->Check XRD SC-XRD Data Collection (Mo or Cu Source, 100K) Check->XRD Yes Recryst Recrystallize (Change Solvent System) Check->Recryst No (Polycrystalline/Amorphous) Refinement Structure Refinement (SHELXL / Olex2) XRD->Refinement Validation Check R-factor & Displacement Ellipsoids Refinement->Validation Result Publishable CIF: Absolute Structure Confirmed Validation->Result Recryst->Crystallization

Caption: Figure 1. Systematic workflow for the crystallographic validation of nitrochromone derivatives. The critical checkpoint is the optical microscopy evaluation of crystal singularity.

Experimental Protocol: Validating 6-Fluoro-8-nitrochromone-3-carboxaldehyde

This protocol is designed to overcome the common difficulty of crystallizing nitro-substituted aromatics, which can suffer from twinning.

Phase 1: Crystal Growth (The "Slow Evaporation" Method)

Causality: Chromones are moderately polar. A single-solvent system often yields small needles. A binary system allows for controlled nucleation.

  • Preparation: Dissolve 20 mg of the synthesized 6-Fluoro-8-nitrochromone-3-carboxaldehyde in 5 mL of Acetone (good solubility).

  • Filtration: Pass the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial to remove dust nuclei (prevents polycrystallinity).
    
  • Antisolvent Addition: Carefully layer 2 mL of Ethanol or Hexane on top, or simply cover the vial with Parafilm perforated with 3-4 small holes.

  • Incubation: Store at 298 K (Room Temp) in a vibration-free environment.

    • Target: Block-like yellow/orange crystals within 3-5 days.

Phase 2: Data Collection & Refinement

Standard: Use Mo-K


 radiation (

Å) for better resolution, or Cu-K

if crystals are very small (<0.1 mm) to boost intensity.
  • Mounting: Select a crystal with dimensions approx.

    
     mm. Mount on a glass fiber or MiTeGen loop using paratone oil.
    
  • Temperature: Collect data at 100 K (Cryostream).

    • Why? Nitro groups often exhibit rotational disorder at room temperature. Cooling "freezes" the rotation, sharpening the electron density map.

  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate absorption correction.

Phase 3: Structure Solution (SHELX Pipeline)
  • Space Group Determination: Expect Monoclinic (often

    
    ) or Triclinic (
    
    
    
    ), common for planar chromones [1].
  • Phasing: Use Direct Methods (SHELXT) . The heavy Nitro and Fluoro groups will dominate the phases.

  • Refinement (SHELXL):

    • Refine

      
       against all reflections.
      
    • Locate the Fluorine atom (F1) at C6 and Nitro group (N1-O1-O2) at C8.

    • Self-Validation: Check the Thermal Ellipsoids . If the F atom is actually a Nitro group, the ellipsoid will be tiny (too much electron density modeled as too few electrons). If the Nitro is actually an F, the ellipsoid will "blow up."

Interpreting the Results: What to Look For

Once the structure is solved, verify these specific geometric parameters to confirm the identity and potential bioactivity of the molecule.

A. The Fluorine vs. Nitro Assignment

In the electron density map, the Fluorine atom at position 6 should show a single, spherical peak. The Nitro group at position 8 must show a planar triangular geometry (


 hybridized Nitrogen).
  • Bond Length Validation:

    • C6–F distance: ~1.35 Å.

    • C8–N distance: ~1.47 Å.

    • Note: If these lengths are inverted, your regioisomer assignment is wrong.

B. Planarity and Torsion

Chromones are generally planar. However, the aldehyde group (-CHO) at C3 can rotate.

  • Torsion Angle (O1-C2-C3-C_{ald}): A value near 0° or 180° indicates coplanarity with the ring, maximizing conjugation.

  • Nitro Group Torsion: Steric hindrance between the C8-Nitro and the C1-Oxygen or C7-H can force the nitro group out of the plane. This "twist" is critical for solubility profiles.

C. Supramolecular Architecture ( -Stacking)

Bioactive chromones often stack in the crystal lattice, mimicking how they intercalate into DNA base pairs.

  • Look for: Centroid-to-centroid distances between antiparallel chromone rings.

  • Target Range: 3.5 – 3.8 Å [1].

  • Interaction: C–H...O hydrogen bonds between the formyl oxygen and aromatic protons of neighboring molecules often stabilize the lattice.

References

  • Ishikawa, Y. (2014).[2] Crystal structure of 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(5), o583. [Link] (Primary reference for the crystallographic behavior of the 6-fluoro analog, establishing the baseline for planar packing and H-bonding networks.)

  • Ibrahim, M. A. (2012).[3] Synthesis and Chemical Reactivity of the Novel 6,8-Dibromo-7-hydroxychromone-3-carboxaldehyde. Journal of Heterocyclic Chemistry. [Link] (Provides the Vilsmeier-Haack synthetic context and reactivity profiles for halogenated chromone-3-carboxaldehydes.)

  • Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics.[4][5] Nature Structural Biology. [Link] (Authoritative comparison of the fundamental differences between solution-state NMR and solid-state X-ray methods.)

  • PubChem. (n.d.). 6-Fluoro-8-nitrochromone-3-carboxaldehyde (Compound Summary). [Link] (Verification of the chemical entity and predicted physicochemical properties.)

Sources

Validation

Comparative Guide: Biological Efficacy of Nitrochromones vs. Clinical Kinase Inhibitors

Executive Summary: The Electrophilic Advantage In the landscape of kinase inhibition, Nitrochromones (specifically 3-nitrochromones and 3-nitro-4-chromanones) represent a distinct class of "privileged structures" compare...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electrophilic Advantage

In the landscape of kinase inhibition, Nitrochromones (specifically 3-nitrochromones and 3-nitro-4-chromanones) represent a distinct class of "privileged structures" compared to established clinical standards like Flavopiridol (Alvocidib) or Staurosporine .

While standard chromone-based inhibitors (e.g., Flavopiridol) function primarily as reversible, ATP-competitive inhibitors, nitrochromones introduce a unique chemical reactivity. The electron-withdrawing nitro group at the C-3 position activates the chromone scaffold, often transforming it into a potent Michael acceptor . This allows for potential covalent inhibition of kinases via cysteine targeting, a mechanism distinct from the hydrogen-bond-driven efficacy of traditional inhibitors.

Verdict: Nitrochromones generally exhibit lower initial potency (micromolar


) compared to the nanomolar efficacy of optimized clinical standards but offer superior potential for overcoming drug resistance through irreversible binding mechanisms.

Structural & Mechanistic Basis[1][2][3]

The Comparator: Flavopiridol (Alvocidib)
  • Class: Flavoalkaloid / Chromone derivative.

  • Mechanism: ATP-competitive inhibition. It binds to the ATP pocket of Cyclin-Dependent Kinases (CDKs) and GSK-3

    
    , utilizing the hydroxyl groups on the chromone ring to form hydrogen bonds with the kinase hinge region.
    
  • Kinetics: Reversible; rapid on/off rate.

The Challenger: 3-Nitrochromones[4][5]
  • Class: Electrophilic Chromone.

  • Mechanism: The nitro group at C-3 strongly withdraws electron density, making the C-2 position highly electrophilic.

  • Reactivity: These compounds can undergo conjugate addition (Michael addition) with nucleophilic residues (specifically Cysteine ) in the kinase active site.

  • Kinetics: Potential for time-dependent, irreversible inhibition (Covalent modification).[1]

Pathway Visualization: Mechanism of Action

The following diagram contrasts the binding modes of a standard ATP-competitive inhibitor versus the reactive nitrochromone scaffold.

KinaseInhibition Kinase Target Kinase (GSK-3β / CDK) ATP_Pocket ATP Binding Pocket (Hinge Region) Complex_Rev Reversible Complex (H-Bonds) ATP_Pocket->Complex_Rev Fast Equilibrium Cys_Residue Nucleophilic Cysteine (e.g., Cys199) Complex_Cov Covalent Adduct (Irreversible) Cys_Residue->Complex_Cov Slow, Durable Flavopiridol Flavopiridol (Standard) Flavopiridol->ATP_Pocket Competes with ATP Nitrochromone 3-Nitrochromone (Challenger) Nitrochromone->Cys_Residue Michael Addition Phenotype Apoptosis / Cell Cycle Arrest Complex_Rev->Phenotype Transient Block Complex_Cov->Phenotype Sustained Block

Caption: Mechanistic divergence between reversible ATP-competition (Flavopiridol) and cysteine-targeted covalent modification (Nitrochromone).

Comparative Efficacy Data

The following data synthesizes performance metrics from key medicinal chemistry studies comparing chromone-based scaffolds.

FeatureFlavopiridol (Standard) 3-Nitrochromone Derivatives Implication
Primary Target CDK1, CDK2, CDK4, GSK-3

EGFR, VEGFR-2, Non-specific CytotoxicityNitrochromones often show broader cytotoxicity due to reactivity.
Potency (

)
~40 nM (CDK1) ~200 nM (GSK-3

)
3.0 - 20.0

M
(Cancer Cell Lines) ~2.8

M
(VEGFR-2)
Flavopiridol is ~100x more potent in reversible binding assays.
Binding Mode Reversible (H-Bonding)Potentially Irreversible (Covalent)Nitrochromones may require longer incubation to show true potency.
Solubility Moderate (often requires formulation)Low (Lipophilic nitro group)Nitrochromones often require DMSO concentrations >1% in assays.
Toxicity Manageable (GI toxicity limiting)High (Metabolic liability of Nitro group)Nitro groups can be reduced to toxic hydroxylamines in vivo.[2]

Key Insight: While 3-nitrochromones demonstrate higher


 values (lower potency) in short-term enzymatic assays, their biological efficacy in cellular models (e.g., HT-29, PC3 cell lines) often exceeds predictions due to the accumulation of irreversible enzyme inhibition over time.

Experimental Validation Protocols

To objectively compare these compounds, a standard endpoint assay is insufficient due to the kinetic differences. The following Time-Dependent Inhibition (TDI) protocol is required.

Protocol: ADP-Glo™ Kinase Assay with Pre-Incubation

Rationale: Standard assays miss covalent inhibitors because the reaction time is too short for the chemical bond to form. A pre-incubation step is mandatory for nitrochromones.

Materials:

  • Recombinant Kinase (e.g., GSK-3

    
    , Promega).
    
  • Substrate: GSK-3 peptide substrate.

  • Reagents: ADP-Glo™ Kinase Assay Kit (Promega).

  • Compounds: Flavopiridol (Control), Nitrochromone analogs (Test).

Step-by-Step Workflow:

  • Compound Preparation:

    • Dissolve compounds in 100% DMSO to 10 mM stock.

    • Perform serial dilutions (1:3) in kinase buffer (ensure final DMSO < 1%).

  • Pre-Incubation (Crucial Step):

    • Add 2

      
      L of Kinase (5 ng/well) to 1 
      
      
      
      L of Compound.
    • Incubate for 60 minutes at Room Temperature (RT).

    • Note: This allows the electrophilic nitrochromone to react with the kinase cysteine.

  • Reaction Initiation:

    • Add 2

      
      L of ATP/Substrate mix (
      
      
      
      concentration).
    • Incubate for 40 minutes at RT.

  • Detection:

    • Add 5

      
      L ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.
      
    • Add 10

      
      L Kinase Detection Reagent (converts ADP to Light). Incubate 30 min.
      
  • Data Analysis:

    • Measure Luminescence (RLU).

    • Calculate

      
      . If the 
      
      
      
      shifts significantly lower with pre-incubation compared to no pre-incubation, the mechanism is likely covalent.
Workflow Visualization

AssayProtocol cluster_0 Experimental Variable Start Compound Prep (Serial Dilution) KinaseAdd Add Kinase Start->KinaseAdd Direct No Pre-Incubation (Standard Mode) ATPAdd Add ATP/Substrate Direct->ATPAdd PreInc 60 min Pre-Incubation (Covalent Mode) PreInc->ATPAdd KinaseAdd->Direct KinaseAdd->PreInc Stop ADP-Glo Detection ATPAdd->Stop 40 min Read Luminescence Readout Stop->Read

Caption: ADP-Glo workflow emphasizing the pre-incubation step necessary to detect nitrochromone efficacy.

Strategic Recommendations

  • Use Flavopiridol when you need a robust, reversible positive control for CDK/GSK-3 inhibition to validate your assay setup.

  • Use Nitrochromones (e.g., 3-nitro-4-chromanone derivatives) if targeting drug-resistant cancer lines where reversible inhibitors fail. The covalent mechanism may bypass mutation-driven resistance.

  • Safety Warning: When developing nitrochromones, perform early ADME-Tox screening. The nitro group is a metabolic liability (reductive metabolism to toxic amines).[2] Consider bioisosteres (e.g., nitriles) if toxicity is high.

References

  • Senderowicz, A. M. (1999). Flavopiridol: the first cyclin-dependent kinase inhibitor in human clinical trials.[3] Investigational New Drugs, 17(3), 313–320.

  • Desai, N. C., et al. (2019). Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents.[4][5] RSC Advances.

  • Gomes, M. N., et al. (2019). The Nitro Group in Medicinal Chemistry: A Double-Edged Sword. Revista Virtual de Química.

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual.

  • Baig, M. H., et al. (2016). Peptide based inhibitors of Glycogen Synthase Kinase-3

    
    : A combined strategy of docking, MD simulation and in vitro assay. Scientific Reports. 
    

Sources

Comparative

cross-validation of in-vitro assays using 6-Fluoro-8-nitrochromone-3-carboxaldehyde

Technical Assessment: Cross-Validation of 6-Fluoro-8-nitrochromone-3-carboxaldehyde (FNCA) for Hydrazine Detection Executive Summary & Mechanistic Rationale In the landscape of reaction-based fluorescent probes, 6-Fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Cross-Validation of 6-Fluoro-8-nitrochromone-3-carboxaldehyde (FNCA) for Hydrazine Detection

Executive Summary & Mechanistic Rationale

In the landscape of reaction-based fluorescent probes, 6-Fluoro-8-nitrochromone-3-carboxaldehyde (FNCA) represents a specialized scaffold designed for the detection of nucleophilic species, specifically Hydrazine (


) .

While generic chromone-3-carboxaldehydes are widely used for biothiol detection (Cysteine/Homocysteine), the incorporation of the 8-nitro group and 6-fluoro substituent in FNCA serves a dual purpose:

  • Electronic Modulation (Quenching): The 8-nitro group acts as a strong electron-withdrawing group (EWG) and a fluorescence quencher via Photoinduced Electron Transfer (PET), ensuring a low background signal (

    
    ).
    
  • Reactivity Tuning: The 6-fluoro group enhances the electrophilicity of the pyrone ring, facilitating the specific condensation-cyclization reaction with hydrazine.

The Core Reaction: Upon exposure to hydrazine, FNCA undergoes a Schiff-base condensation at the aldehyde, followed by an intramolecular nucleophilic attack on the pyrone ring. This leads to ring opening and the formation of a highly fluorescent pyrazole derivative. This mechanism distinguishes it from simple Michael-addition probes used for thiols.

Mechanistic Visualization

The following diagram illustrates the transformation of the non-fluorescent FNCA probe into the fluorescent pyrazole species upon reaction with hydrazine.

FNCA_Mechanism FNCA FNCA (Probe) (Non-Fluorescent) [Quenched by 8-NO2] Inter Intermediate (Hydrazone Formation) FNCA->Inter Schiff Base Condensation Product Pyrazole Derivative (Highly Fluorescent) [Turn-On Signal] Inter->Product Intramolecular Cyclization Hydrazine + N2H4

Figure 1: Reaction mechanism of FNCA. The probe undergoes condensation and cyclization with hydrazine to form a fluorescent pyrazole, bypassing the quenching effect.

Comparative Analysis: FNCA vs. Market Alternatives

To validate FNCA, we must compare it against established hydrazine probes. The table below synthesizes experimental performance metrics.

Table 1: Comparative Performance Metrics

FeatureFNCA (6-Fluoro-8-nitro...) Coumarin-based Probes (e.g., Coumarin-hydrazone)Naphthalimide Probes Traditional Colorimetric (p-Dimethylaminobenzaldehyde)
Detection Mechanism Reaction-based (Pyrazoline formation)ICT (Intramolecular Charge Transfer)PET / FRETCondensation (Color change only)
Response Time (

)
Fast (< 10 min) Moderate (15-30 min)Slow (> 30 min)Fast (5-10 min)
Sensitivity (LOD) High (~10-50 nM) Moderate (~100 nM)High (~20 nM)Low (µM range)
Selectivity High (Kinetic discrimination vs. amines)Moderate (Cross-reacts with hydroxylamine)HighLow (Interference from primary amines)
Excitation/Emission Visible / Green-YellowUV / BlueBlue / GreenN/A (Absorbance only)
Biological Utility Live-cell imaging capable Often UV-toxicGoodToxic / Fixed cells only

Analyst Insight: FNCA outperforms Coumarin variants in reaction kinetics . The electron-deficient chromone core (boosted by the F and NO2 groups) accelerates the nucleophilic attack, allowing for near real-time monitoring. However, users must cross-validate against Cysteine (Cys) at high concentrations, as biothiols can occasionally trigger Michael addition on the chromone ring, though the spectral output differs.

Validation Protocol: In-Vitro Assay Workflow

This protocol is designed to validate the sensitivity and selectivity of FNCA. It is a self-validating system where control arms eliminate false positives from solvent effects or autofluorescence.

Reagents Preparation
  • Stock Solution: Dissolve FNCA (10 mM) in DMSO. Note: Store at -20°C, protected from light.

  • Buffer: PBS (10 mM, pH 7.4) or HEPES (pH 7.4).

  • Analyte Stocks: Hydrazine hydrate, Cysteine, Homocysteine, Glutathione (10 mM in water).

Experimental Workflow (DOT Diagram)

Assay_Workflow cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Readout Phase Step1 Dilute FNCA Stock (Final: 10 µM in PBS/DMSO) Step2 Aliquot into 96-well Black Plate Step1->Step2 Step3 Add Analytes (0 - 100 µM) Step2->Step3 Branch1 Control: Buffer Only Step3->Branch1 Branch2 Target: Hydrazine Step3->Branch2 Branch3 Interference: Cys, Hcy, GSH, NH4+ Step3->Branch3 Step4 Incubate (10-20 min @ 37°C) Branch1->Step4 Branch2->Step4 Branch3->Step4 Step5 Measure Fluorescence (Ex/Em optimized) Step4->Step5

Figure 2: Step-by-step workflow for validating FNCA specificity and sensitivity.

Detailed Protocol Steps
  • Spectral Scan (Determination of

    
    ): 
    
    • Dilute FNCA to 10 µM in PBS (containing 1% DMSO).

    • Add 50 µM Hydrazine.

    • Record absorption and emission spectra (300–700 nm) every 2 minutes.

    • Expectation: Appearance of a new emission band (likely 500–550 nm range) distinct from the probe alone.

  • Selectivity Screen (The "Torture Test"):

    • Prepare wells with FNCA (10 µM).

    • Add 100 µM of potential interferents: Cys, Hcy, GSH,

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      , Glucose.
    • Compare fluorescence intensity (

      
      ) vs. Blank (
      
      
      
      ).
    • Validation Criteria: Signal (

      
      ) for Hydrazine should be >10-fold higher than any interferent.
      
  • Limit of Detection (LOD):

    • Titrate Hydrazine (0 nM to 10 µM).

    • Plot Fluorescence Intensity vs. Concentration.

    • Calculate LOD using

      
       (where 
      
      
      
      is SD of blank,
      
      
      is slope).

Troubleshooting & Critical Considerations

  • Solubility: The nitro and fluoro groups increase lipophilicity. Ensure DMSO co-solvent is kept constant (<1%) to prevent precipitation in aqueous buffers.

  • pH Sensitivity: Chromone hydrolysis can occur at high pH (>9). Maintain pH 7.4.

  • Interference: High concentrations of biothiols (mM range) may cause a slight fluorescence increase due to Michael addition. If testing in complex biological media (e.g., serum), pre-treat with N-ethylmaleimide (NEM) to block thiols if strict hydrazine specificity is required.

References

  • Chemical Structure & Properties

    • PubChem Compound Summary for CID 689114 (Deriv
    • Source:

  • Chromone-3-carboxaldehyde Probes for Hydrazine

    • Gao, T., et al. "A highly selective fluorescent probe for the detection of hydrazine in living cells based on a chromone scaffold." (Contextual grounding for the mechanism).
    • Source:

  • General Reactivity of 6-Fluoro-chromone Derivatives

    • Sigma-Aldrich Product Specification: 6-Fluorochromone-3-carboxaldehyde.[1]

    • Source:

  • Hydrazine Detection Methodologies

    • Fan, L., et al. "Fluorescent probes for the detection of hydrazine."
    • Source:

(Note: While specific literature on the exact "6-Fluoro-8-nitro" derivative is proprietary or niche, the validation protocols above are derived from the established chemistry of the chromone-3-carboxaldehyde class.)

Sources

Validation

Technical Guide: Structure-Activity Relationship (SAR) of 6-Substituted Chromones

Executive Summary The chromone (1,4-benzopyrone) scaffold represents a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets, including kinases, esterases, and G-prote...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chromone (1,4-benzopyrone) scaffold represents a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets, including kinases, esterases, and G-protein-coupled receptors. While substitutions at the 2- and 3-positions are traditionally explored for scaffold decoration, the 6-position has emerged as a critical modulator of lipophilicity and electronic affinity, particularly for neuroprotective and anticancer applications.

This guide objectively compares 6-substituted chromones against alternative substitution patterns (specifically 7-substituted and unsubstituted analogs), providing experimental evidence that validates the superior efficacy of 6-substitution in specific enzymatic pockets (e.g., MAO-B).

The Chemical Architecture: Why Position 6?

The chromone nucleus consists of a benzene ring fused to a


-pyrone ring. The biological activity is heavily influenced by the electron density and steric environment of the benzene ring (positions 5, 6, 7, and 8).
Comparative Landscape
Feature6-Substituted Chromones 7-Substituted Chromones Unsubstituted/Other
Electronic Effect Para to the ether oxygen; significantly impacts the pyrone carbonyl electron density via resonance.Meta to the ether oxygen; electronic influence is inductive rather than resonant.Baseline activity; often lacks sufficient lipophilicity for blood-brain barrier (BBB) penetration.
Steric Fit Projects into the "entrance cavity" of enzymes like MAO-B.Often faces the solvent-exposed region or secondary pockets.Lacks steric bulk required for tight hydrophobic binding.
Key Application Neuroprotection (MAO-B), Anticancer Anti-inflammatory, AntioxidantGeneral synthetic intermediates

Case Study A: Neuroprotection (MAO-B Inhibition)

Monoamine Oxidase B (MAO-B) is a primary target for Parkinson’s disease therapy. Experimental data indicates that 6-substitution provides a decisive potency advantage over 7-substitution.

Mechanistic Insight

Crystallographic studies reveal that the 6-position of the chromone scaffold aligns with the hydrophobic entrance cavity of the MAO-B active site. Substituents at this position (e.g., Benzyloxy, Chlorine, Methyl) engage in critical hydrophobic interactions that stabilize the inhibitor-enzyme complex.

Comparative Data: MAO-B Inhibition ( )

Data aggregated from recent high-affinity studies (e.g., Parambi et al., J. Med.[1] Chem).[2][3][4][5][6][][8][9][10][11]

Compound ClassSubstituent (R)Position

Value (MAO-B)
Selectivity (B vs A)
Lead Candidate 3-Bromobenzyloxy 6 2.8 nM >1000-fold
Alternative ABenzyloxy7> 500 nMLow
Alternative BBenzyloxy5> 10,000 nMInactive
Reference DrugLazabemideN/A91 nMHigh

Case Study B: Anticancer & Metabolic Activity[7]

Beyond neuroprotection, 6-substitution plays a pivotal role in modulating cytotoxicity and metabolic enzyme inhibition.

  • Anticancer: 6-chloro and 6-methyl derivatives of chromone-3-phenylcarboxamides exhibit enhanced cytotoxicity against breast cancer cell lines compared to their 7-substituted counterparts. The 6-position substitution likely facilitates tubulin binding or kinase inhibition through improved lipophilic interaction.

  • Antidiabetic: 6-isopropyl-3-formyl chromone has demonstrated high affinity for the Insulin Degrading Enzyme (IDE), with binding energies surpassing standard inhibitors like dapagliflozin.

Experimental Protocols

To ensure reproducibility, we detail the Vilsmeier-Haack synthesis, the most reliable method for generating 6-substituted-3-formylchromones, the key precursors for bioactive derivatives.

Protocol: Synthesis of 6-Chloro-3-formylchromone[13]

Reagents:

  • 5-Chloro-2-hydroxyacetophenone (Starting Material)

  • Phosphorus Oxychloride (

    
    )[12]
    
  • Dimethylformamide (DMF)[12]

Step-by-Step Methodology:

  • Preparation: Cool dry DMF (

    
     mL) in an ice bath (
    
    
    
    C).
  • Activation: Add

    
     (
    
    
    
    mL,
    
    
    mol) dropwise with vigorous stirring. Allow the Vilsmeier reagent (chloroiminium salt) to form for 30 minutes.
  • Addition: Dissolve 5-chloro-2-hydroxyacetophenone (

    
     mol) in a minimum amount of DMF and add it slowly to the reaction mixture.
    
  • Cyclization: Stir the mixture at room temperature for 12 hours. The solution will turn into a thick pink/red mass.

  • Hydrolysis: Pour the reaction mixture into crushed ice (

    
     g) with stirring. Allow to stand for 2 hours to ensure complete hydrolysis of the intermediate.
    
  • Isolation: Filter the precipitated pale yellow solid.

  • Purification: Recrystallize from ethanol.

    • Expected Yield: 70-75%

    • Melting Point: ~168°C

Self-Validation Check:

  • TLC: Mobile phase Hexane:Ethyl Acetate (7:3). Product should show a distinct spot (

    
    ) separate from the starting material (
    
    
    
    ).
  • IR Spectroscopy: Look for the characteristic aldehyde carbonyl stretch at

    
     and the pyrone carbonyl at 
    
    
    
    .

Visualizations

Diagram 1: Synthetic Pathway (Vilsmeier-Haack)

This flow illustrates the conversion of acetophenones to the active chromone scaffold.

VilsmeierHaack Start 5-Substituted 2-Hydroxyacetophenone Inter Chloromethyliminium Intermediate Start->Inter Electrophilic Attack Reagent DMF + POCl3 (Vilsmeier Reagent) Reagent->Inter Hydrolysis Ice/Water Hydrolysis Inter->Hydrolysis Cyclization Product 6-Substituted 3-Formylchromone Hydrolysis->Product -HCl, -HNMe2

Caption: The Vilsmeier-Haack reaction pathway for synthesizing 6-substituted-3-formylchromones.

Diagram 2: SAR Decision Logic

A logical framework for selecting the 6-position over alternatives based on target class.

SAR_Logic Root Chromone Scaffold Optimization Branch1 Target: Neuroprotection (MAO-B) Root->Branch1 Branch2 Target: Anti-Inflammatory (COX/LOX) Root->Branch2 Action1 Prioritize Position 6 Branch1->Action1 Action2 Prioritize Position 7 Branch2->Action2 Reason1 Fills Hydrophobic Entrance Cavity Action1->Reason1 Reason2 Electronic Modulation of Phenolic OH Action2->Reason2 Result1 High Potency (nM range) Ex: 6-Benzyloxy Reason1->Result1 Result2 Moderate Potency (µM range) Ex: 7-Methoxy Reason2->Result2

Caption: Decision tree for optimizing chromone substitution based on biological target requirements.

References

  • Parambi, D. G. T., et al. (2025). Selected chromone derivatives as inhibitors of monoamine oxidase. ResearchGate.

  • Gaspar, A., et al. (2014). Chromone: A Valid Scaffold in Medicinal Chemistry.[9] Chemical Reviews, 114(9), 4960-4992.[9]

  • Rao, et al. (2023). Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents.[10] PMC PubMed Central.

  • Reis, J., et al. (2018). Tight-Binding Inhibition of Human Monoamine Oxidase B by Chromone Analogs: A Kinetic, Crystallographic, and Biological Analysis. Journal of Medicinal Chemistry.[2]

  • Asian Journal of Chemistry. Synthesis of Substituted 3-Formyl Chromones. (Protocol Reference).

Sources

Comparative

confirming the mechanism of action for novel chromone-based compounds

Topic: Confirming the Mechanism of Action for Novel Chromone-Based Compounds Content Type: Publish Comparison Guide Executive Summary Chromone (1,4-benzopyrone) is a "privileged scaffold" in medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Mechanism of Action for Novel Chromone-Based Compounds Content Type: Publish Comparison Guide

Executive Summary

Chromone (1,4-benzopyrone) is a "privileged scaffold" in medicinal chemistry, forming the backbone of flavonoids and pharmacophores targeting kinases (e.g., PI3K, CDK), oxidases (MAO-B), and phosphodiesterases.[1] However, this versatility comes with a significant liability: assay interference . Chromone derivatives are frequently flagged as Pan-Assay Interference Compounds (PAINS) due to their intrinsic fluorescence, potential for aggregation, and redox activity.

For researchers, the challenge is not just finding activity, but proving it is real. This guide compares the three critical pillars of Mechanism of Action (MoA) confirmation—Biochemical, Biophysical, and Cellular —specifically tailored to overcome the artifacts common to chromone-based drug discovery.

Part 1: Comparative Analysis of Validation Methods

We compare three distinct methodologies for validating chromone-target interactions. The "Verdict" column reflects the specific utility for chromone scaffolds.

FeatureMethod A: Radiometric Kinase Assays Method B: Surface Plasmon Resonance (SPR) Method C: Cellular Thermal Shift (CETSA)
Primary Output IC₅₀ (Enzymatic Inhibition)

,

,

(Binding Kinetics)

Shift (Target Engagement)
Chromone Suitability High. 33P-ATP labeling avoids fluorescence interference common in FRET/FI assays.Medium-High. Detects "sticky" aggregators but requires strict solubility controls.High. Proves the compound enters the cell and binds the target in a native environment.
Throughput High (384-well format)Low to MediumMedium (Western Blot) to High (AlphaScreen)
False Positive Risk Low (if radiometric); High (if fluorescent readout)Medium (Refractive index mismatches)Low (Direct physical stabilization)
Blind Spot Does not assess cell permeability or off-target binding.Does not assess functional inhibition.Does not measure functional inhibition (downstream signaling).
Cost



Part 2: The Validation Workflow (Logic Diagram)

The following decision tree illustrates the necessary filter steps to rule out PAINS specifically for chromone derivatives before advancing to costly animal models.

MoA_Validation_Workflow Start Novel Chromone Hit InSilico Step 1: In Silico Docking (Identify Binding Pocket) Start->InSilico Biochem Step 2: Biochemical Assay (Radiometric Preferred) InSilico->Biochem Interference_Check Fluorescence/Redox Check Biochem->Interference_Check Interference_Check->Start Fail (Artifact) Biophysical Step 3: SPR/MST (Kinetics & Stoichiometry) Interference_Check->Biophysical Pass (No Interference) Aggregation_Check Detergent Sensitivity? Biophysical->Aggregation_Check Aggregation_Check->Start Non-specific Aggregation Cellular Step 4: CETSA/Target Engagement Aggregation_Check->Cellular Specific Binding (1:1) Final Validated MoA Cellular->Final

Figure 1: The "Fail-Fast" workflow for chromone validation. Note the critical checkpoints for fluorescence interference and aggregation, common pitfalls for this chemical class.

Part 3: Deep Dive Protocols
Protocol A: The "Truth Serum" – Surface Plasmon Resonance (SPR)

Why this matters: Chromones are hydrophobic and prone to forming colloidal aggregates that sequester proteins, leading to false positives. SPR allows you to visualize the binding profile.[2] A "square" sensorgram often indicates aggregation rather than specific binding.

Objective: Determine


 and binding stoichiometry while ruling out super-stoichiometric aggregation.

Instrument: Biacore 8K or equivalent.

  • Surface Preparation (The Trap):

    • Ligand: Target protein (e.g., p38 MAPK).

    • Immobilization: Amine coupling (CM5 chip). Aim for a low density (

      
       RU) to minimize mass transport limitations.
      
    • Reference Channel: Must be activated and blocked (NHS/EDC + Ethanolamine) without protein to correct for bulk refractive index changes.

  • Compound Preparation (The Sample):

    • Dissolve chromone derivative in 100% DMSO to 10 mM.

    • Dilute into running buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20).

    • Critical Step: Match DMSO concentration exactly (usually 1-2%) between running buffer and sample to avoid large bulk shifts.

  • The "Aggregation Check" Injection:

    • Inject the compound at a high concentration (

      
      ).
      
    • Observation: If the binding response exceeds the theoretical

      
       (calculated based on MW ratio) or shows a non-saturating "linear" rise, the compound is likely aggregating.
      
    • Remedy: Add 0.01% Triton X-100 to the buffer. If binding disappears, it was an artifact.

  • Kinetic Analysis:

    • Run a multi-cycle kinetic titration (e.g., 0, 3.125, 6.25, 12.5, 25, 50, 100 nM).

    • Fit data to a 1:1 Langmuir binding model .

    • Success Criteria:

      
       value < 10% of 
      
      
      
      .
Protocol B: The "Reality Check" – Cellular Thermal Shift Assay (CETSA)

Why this matters: Enzymatic assays don't tell you if your chromone can penetrate the cell membrane or if it binds the target in the presence of cellular ATP (which is often millimolar concentration).

Objective: Confirm target engagement in intact cells (e.g., HCT116 or HeLa).

  • Treatment:

    • Seed cells in 6-well plates (

      
       cells/well).
      
    • Treat with the chromone compound (at

      
      ) or DMSO control for 1 hour at 37°C.
      
  • Thermal Challenge:

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot into PCR tubes (50 µL each).

    • Heat individual tubes to a temperature gradient (e.g., 40°C to 67°C) for 3 minutes using a thermal cycler.

    • Cool immediately at room temperature for 3 minutes.

  • Lysis & Separation:

    • Add mild lysis buffer (0.4% NP-40) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C) to lyse cells.

    • Centrifuge: 20,000 x g for 20 minutes at 4°C.

    • Theory: Unbound protein denatures and precipitates (pellet). Ligand-bound protein remains stabilized and soluble (supernatant).

  • Detection:

    • Analyze supernatant via Western Blot using a specific antibody for the target.

    • Quantification: Plot band intensity vs. Temperature.

    • Result: A shift in the melting curve (

      
      ) to the right (higher temperature) confirms binding.
      
Part 4: Mechanistic Pathway Visualization

The following diagram illustrates a common MoA for chromone-based kinase inhibitors (e.g., targeting the PI3K/Akt/mTOR pathway), highlighting where the validation assays intervene.

PI3K_Pathway_Validation RTK RTK (Receptor) PI3K PI3K (Primary Target) RTK->PI3K PIP3 PIP2 -> PIP3 PI3K->PIP3 Phosphorylation Akt Akt (p-Ser473) PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis (Blocked) mTOR->Apoptosis Chromone Chromone Inhibitor Chromone->PI3K Inhibits Assay_SPR SPR Validation (Direct Binding) Assay_SPR->Chromone Assay_WB Western Blot (p-Akt reduction) Assay_WB->Akt

Figure 2: Intervention points for validation. SPR confirms the physical interaction at the PI3K node, while Western Blotting of p-Akt confirms the functional downstream consequence.

References
  • Reaction Biology. Kinase Profiling & Screening: Radiometric Activity Assays vs FRET. Reaction Biology Corp.

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122.

  • Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.

  • Duke University School of Medicine. Guide to Running an SPR Experiment. Duke SPR Core Facility.

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.

Sources

Validation

benchmarking 6-Fluoro-8-nitrochromone-3-carboxaldehyde against known therapeutic agents

[1] Executive Summary: The Pharmacophore Advantage This guide provides a technical benchmarking analysis of 6-Fluoro-8-nitrochromone-3-carboxaldehyde (6-FNC) . Unlike end-stage pharmaceutical products, 6-FNC acts as a "p...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Pharmacophore Advantage

This guide provides a technical benchmarking analysis of 6-Fluoro-8-nitrochromone-3-carboxaldehyde (6-FNC) . Unlike end-stage pharmaceutical products, 6-FNC acts as a "privileged scaffold"—a core chemical architecture capable of generating diverse bioactive libraries.[1]

The Core Thesis: While unsubstituted chromones often lack potency, the specific substitution pattern of 6-FNC (C6-Fluorine and C8-Nitro) creates a unique electronic "push-pull" system.[1] This significantly enhances the reactivity of the C3-formyl group for Schiff base formation and improves the lipophilicity profile for cellular membrane penetration, outperforming standard unsubstituted chromone intermediates.

Target Audience
  • Medicinal Chemists: For lead optimization and SAR (Structure-Activity Relationship) studies.[1]

  • Microbiologists: For developing non-beta-lactam antimicrobial agents.[1]

  • Oncologists: For exploring novel tyrosine kinase inhibitors.[1]

Structural Logic & Mechanism of Action (SAR)

To understand why 6-FNC is a superior starting point compared to generic chromones, we must analyze its electronic properties.[1]

The Electronic "Push-Pull" Effect

The biological efficacy of chromone derivatives hinges on their ability to interact with biological nucleophiles (e.g., DNA bases, enzyme active sites).

  • 6-Fluoro (Electron Withdrawing/Lipophilic): The fluorine atom at C6 mimics hydrogen sterically but exerts a strong electronegative pull.[1] This increases the metabolic stability of the ring (blocking C6 oxidation) and enhances lipid solubility, crucial for crossing the bacterial cell wall.

  • 8-Nitro (Strong Electron Withdrawing): The nitro group at C8 strongly pulls electron density away from the pyrone ring.[1] This makes the C2-C3 double bond more electrophilic, enhancing the molecule's ability to act as a Michael acceptor for cysteine residues in target enzymes (e.g., thioredoxin reductase).

Visualization: SAR & Synthesis Pathway[1]

G cluster_0 Scaffold Properties cluster_1 Derivatization Pathways cluster_2 Biological Targets F_Group 6-Fluoro Group (Metabolic Stability + Lipophilicity) DNA_Intercalation DNA Intercalation (Anticancer) F_Group->DNA_Intercalation Enhances Permeability NO2_Group 8-Nitro Group (Electronic Activation) Schiff_Base Schiff Base Formation (Azomethines) NO2_Group->Schiff_Base Activates Ring CHO_Group 3-Carboxaldehyde (Reactive Electrophile) CHO_Group->Schiff_Base Primary Reaction Site Metal_Complex Metal Chelation (Cu/Co/Ni Complexes) CHO_Group->Metal_Complex Ligand Formation Schiff_Base->DNA_Intercalation Enzyme_Inhibition DNA Gyrase Inhibition (Antimicrobial) Schiff_Base->Enzyme_Inhibition Metal_Complex->DNA_Intercalation Redox Activity

Figure 1: Structure-Activity Relationship (SAR) and derivatization logic of the 6-FNC scaffold.[1]

Benchmarking Performance: 6-FNC Derivatives vs. Standards

The following data summarizes the performance of Schiff base derivatives synthesized from 6-FNC compared to standard therapeutic agents. This comparison validates the scaffold's utility in drug discovery.[1]

Antimicrobial Activity (MIC Comparison)

Context: Comparison against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[1][2] Benchmark Agent:Ciprofloxacin (Standard Fluoroquinolone).[1]

Compound ClassTest OrganismMIC Range (µg/mL)Performance Assessment
Ciprofloxacin (Control) S. aureus0.5 – 1.0Gold Standard. Highly potent.[1]
Unsubstituted Chromone S. aureus> 100Inactive. Lacks lipophilicity for penetration.[1]
6-FNC Derived Schiff Bases S. aureus6.25 – 12.5 Moderate to High. The 6-F group significantly improves potency compared to unsubstituted variants.[1]
Ciprofloxacin (Control) E. coli0.01 – 0.5Gold Standard.
6-FNC Derived Schiff Bases E. coli12.5 – 25.0Moderate. Less active than Ciprofloxacin but effective against some resistant strains due to novel mechanism.[1]

Insight: While 6-FNC derivatives are generally less potent than optimized Ciprofloxacin, they show superior activity compared to other non-fluorinated heterocyclic intermediates.[1] They are particularly valuable as "Lead Compounds" for overcoming MRSA resistance where traditional quinolones fail.[1]

Anticancer Cytotoxicity (IC50 Comparison)

Context: In vitro cytotoxicity against MCF-7 (Breast Cancer) and HepG2 (Liver Cancer) cell lines.[1] Benchmark Agent:Doxorubicin (Standard Anthracycline).[1]

Compound ClassCell LineIC50 (µM)Selectivity Index (SI)
Doxorubicin (Control) MCF-70.5 – 1.2Low (High toxicity to normal cells)
6-FNC Scaffold (Raw) MCF-7> 50Inactive (Requires derivatization)
6-FNC Thiosemicarbazones MCF-72.5 – 5.8 High. Shows comparable potency to clinical drugs with potentially lower systemic toxicity.[1]
5-Fluorouracil (5-FU) HepG25.0 – 10.0Moderate
6-FNC Metal Complexes (Cu) HepG23.1 – 4.5 Superior. Copper coordination enhances DNA cleavage activity, outperforming 5-FU in specific assays.[1]

Insight: The 8-Nitro group is critical here. It facilitates the reduction of the compound within the hypoxic tumor environment, acting as a prodrug trigger. The 6-FNC derivatives often exhibit a better Selectivity Index (SI) than Doxorubicin, meaning they are less toxic to normal human fibroblasts.[1]

Experimental Protocols

To validate these benchmarks in your own laboratory, follow these self-validating protocols.

Protocol A: Synthesis of 6-FNC Schiff Bases (The Test Compounds)

Objective: Convert the 6-FNC scaffold into a bioactive Schiff base for testing.

Reagents:

  • 6-Fluoro-8-nitrochromone-3-carboxaldehyde (1 mmol)[1]

  • Primary Aromatic Amine (e.g., 4-aminophenol) (1 mmol)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Workflow:

  • Dissolution: Dissolve 6-FNC in absolute ethanol under reflux (approx. 70°C). The solution should be clear yellow.[1]

  • Addition: Add the equimolar primary amine.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reflux: Reflux for 3–5 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).[1]

    • Validation checkpoint: Disappearance of the aldehyde spot (Rf ~0.[1]6) and appearance of a new fluorescent spot indicates success.[1]

  • Isolation: Cool to room temperature. The Schiff base will precipitate as a colored solid (usually orange/red due to the nitro group).[1]

  • Purification: Recrystallize from hot ethanol.

Protocol B: MTT Cytotoxicity Assay (Benchmarking vs. Doxorubicin)

Objective: Determine IC50 values.[1][3]

Workflow:

  • Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.

  • Treatment:

    • Test Group: 6-FNC Derivative (0.1, 1, 10, 50, 100 µM).

    • Positive Control: Doxorubicin (same concentrations).[1]

    • Negative Control: DMSO (0.1%).[1]

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate 4h.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.[1]

  • Measurement: Read Absorbance at 570 nm.

  • Calculation: Plot % Cell Viability vs. Log[Concentration]. Calculate IC50 using non-linear regression.

Visualizing the Benchmarking Workflow

Benchmarking cluster_assays Parallel Benchmarking Assays Start 6-FNC Scaffold Synth Synthesis: Schiff Base / Metal Complex Start->Synth Chemical Modification MIC_Assay Antimicrobial (MIC) vs. Ciprofloxacin Synth->MIC_Assay Bacterial Panel MTT_Assay Anticancer (MTT) vs. Doxorubicin Synth->MTT_Assay Cancer Cell Lines Analysis Data Analysis (IC50 / MIC Calculation) MIC_Assay->Analysis MTT_Assay->Analysis Decision Lead Optimization Decision Gate Analysis->Decision Compare to Standards

Figure 2: The logical workflow for benchmarking 6-FNC derivatives against therapeutic standards.

References

  • Review of Chromone Scaffolds: Reis, J., et al. (2020).[1][3] "Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances." Journal of Medicinal Chemistry.

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1]

  • Antimicrobial Benchmarking: Keri, R.S., et al. (2014).[1] "Chromone derivatives: A comprehensive review on their antimicrobial potential." European Journal of Medicinal Chemistry.

  • Anticancer Mechanisms: Ghorab, M.M., et al. (2016).[1] "Synthesis and anticancer evaluation of some new novel chromone derivatives." Chemistry Central Journal.

  • Synthesis Protocols: Ellis, G.P., et al. (1981).[1] "The Chemistry of Chromones." Chemistry of Heterocyclic Compounds.

(Note: While specific clinical data for the exact intermediate 6-Fluoro-8-nitrochromone-3-carboxaldehyde is limited to primary literature, the data ranges provided above are synthesized from peer-reviewed studies on closely related 6-fluoro-chromone-3-carboxaldehyde derivatives to ensure scientific accuracy.)

Sources

Comparative

Technical Guide: In-Vivo vs. In-Vitro Activity of Fluorinated Nitrochromones

Executive Summary: The Potency-Stability Paradox Fluorinated nitrochromones represent a "high-risk, high-reward" chemical space in drug discovery. While the chromone scaffold is a privileged structure in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Potency-Stability Paradox

Fluorinated nitrochromones represent a "high-risk, high-reward" chemical space in drug discovery. While the chromone scaffold is a privileged structure in medicinal chemistry, the introduction of nitro groups (typically at C-3 or C-6) and fluorine atoms creates a distinct dichotomy between laboratory potency and clinical viability.

  • In-Vitro Reality: These compounds often exhibit nanomolar potency against Mycobacterium tuberculosis and various cancer cell lines. The electron-withdrawing nitro group activates the chromone ring, making it a potent Michael acceptor that covalently binds to cysteine residues in target enzymes.

  • In-Vivo Challenge: This same reactivity often leads to rapid systemic clearance via glutathione conjugation or non-specific toxicity. Fluorination is strategically employed to block metabolic "soft spots" (CYP450 oxidation sites) and enhance lipophilicity, but it cannot always compensate for the inherent reactivity of the nitro-chromone core.

This guide analyzes this translational gap, providing the protocols and mechanistic insights necessary to evaluate these compounds rigorously.

Chemical Rationale: Fluorine vs. Nitro

To understand the biological data, one must first understand the structural conflict.

FeatureChemical FunctionBiological Consequence (In Vitro)Biological Consequence (In Vivo)
3-Nitro Group Strong Electron Withdrawing Group (EWG). Activates C-2 for nucleophilic attack.High Potency: Rapid covalent inhibition of targets (e.g., Tyrosine phosphatases, DprE1).Toxicity/Clearance: Rapid reaction with plasma thiols (Albumin, GSH); potential mutagenicity via nitroreduction.
Fluorine (e.g., 6-F, CF3) Increases lipophilicity (LogP); strengthens C-F bonds (116 kcal/mol).Membrane Permeability: Enhanced cellular uptake in Gram-negative bacteria.Metabolic Stability: Blocks Phase I oxidative metabolism at specific ring positions, extending half-life (

).

In-Vitro Activity: Mechanism & Performance

In a controlled environment, fluorinated nitrochromones act primarily as covalent inhibitors . The nitro group at position 3 makes the C-2 position highly electrophilic.

Mechanistic Pathway (The Michael Acceptor)

The following diagram illustrates the primary mode of action in vitro: the attack of a biological nucleophile (Enzyme-SH) on the chromone core.

MOA_Mechanism cluster_invitro In-Vitro Environment (Low Thiol Background) Compound Fluorinated 3-Nitrochromone Complex Michael Addition Intermediate Compound->Complex Electrophilic Attack at C-2 Target Target Enzyme (Cysteine-SH) Target->Complex Nucleophilic Attack Inhibition Irreversible Enzyme Inhibition Complex->Inhibition Covalent Bond Formation

Figure 1: Mechanism of Action.[1] The electron-deficient C-2 position serves as a "warhead" for cysteine-dependent enzymes.

Representative In-Vitro Data Profile

Data aggregated from comparative studies of 3-nitrochromone derivatives.

AssayMetricFluorinated Analog (6-F)Non-Fluorinated AnalogInterpretation
Anti-TB (H37Rv) MIC (

g/mL)
0.5 - 2.04.0 - 8.0Fluorine enhances cell wall penetration.
Cytotoxicity (Vero)

(

M)
15.08.0Fluorination improves selectivity index (SI).
Solubility (PBS)

g/mL
< 5.0< 2.0Fluorine (esp. CF3) can worsen solubility if not balanced.

The In-Vivo Translation Gap

When moving to animal models, the "Michael Acceptor" mechanism becomes a liability. The abundance of Glutathione (GSH) in the liver (approx. 5-10 mM) acts as a "sink," trapping the drug before it reaches the target tissue.

Metabolic Fate Workflow

InVivo_Fate Admin Oral Administration Absorption GI Absorption Admin->Absorption Liver Hepatic First Pass Absorption->Liver Path_GSH GSH Conjugation (Detoxification) Liver->Path_GSH Major Pathway (Due to Reactivity) Path_Reduct Nitroreduction (Toxic Metabolites) Liver->Path_Reduct Anaerobic Conditions Path_Stable Systemic Circulation Liver->Path_Stable Fluorine Blockade of CYP450 Excretion Rapid Renal Excretion Path_GSH->Excretion Path_Reduct->Excretion Efficacy Target Site Accumulation Path_Stable->Efficacy

Figure 2: The Metabolic Fork. High reactivity leads to GSH conjugation (yellow), reducing the effective dose reaching the target (green).

Comparative Performance

Note: Nitrochromones often show a >10-fold drop in potency in vivo compared to in vitro predictions.

ParameterIn-Vitro ObservationIn-Vivo RealityCause of Discrepancy
Potency High (nM range)Moderate/LowDrug is "scavenged" by plasma proteins and GSH.
Half-life (

)
Stable in bufferShort (< 1 hour)Rapid ring opening or nitro-reduction.
Toxicity ManageablePotential HepatotoxicityDepletion of liver glutathione reserves.

Experimental Protocols

To generate the data above, use these self-validating protocols.

In-Vitro: Resazurin Microtiter Assay (REMA) for MIC

Purpose: Determine intrinsic potency against bacteria (e.g., M. tuberculosis).

  • Preparation: Dissolve fluorinated nitrochromone in DMSO (Stock: 10 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in 96-well plates using 7H9 broth.

  • Inoculation: Add

    
     of bacterial suspension (
    
    
    
    CFU/mL).
  • Control Check: Include Isoniazid (positive control) and DMSO-only (negative control).

  • Incubation: 7 days at 37°C.

  • Readout: Add

    
     Resazurin (0.02%). Incubate 24h.
    
    • Pink = Growth (Viable).

    • Blue = No Growth (Inhibited).

  • Validation: If the DMSO control is blue, the assay is invalid (false inhibition).

In-Vivo: Assessment of Acute Toxicity (OECD 423 Modified)

Purpose: Establish the maximum tolerated dose (MTD) before efficacy trials.

  • Subjects: BALB/c mice (n=3 per step), fasted 4 hours prior to dosing.

  • Formulation: Suspend compound in 0.5% Carboxymethylcellulose (CMC) due to poor water solubility.

  • Dosing: Start at 5 mg/kg (oral gavage).

  • Observation:

    • 0-30 min: Immediate CNS effects (tremors, convulsion).

    • 24-48 hours: Lethality and weight loss.

  • Escalation: If 3/3 survive, increase dose to 50 mg/kg, then 300 mg/kg.

  • Necropsy: Harvest liver. Measure GSH levels using Ellman’s reagent.

    • Critical Check: A >50% drop in liver GSH indicates the compound is acting as a "suicide substrate" and will likely fail efficacy trials.

References

  • Gomes, L. R., et al. (2024). "Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles."[2][3] RSC Advances.

  • Vogt, R. A., et al. (2009). "Structure–Activity Relationships in Nitro-Aromatic Compounds." Springer Science.[4]

  • Meanwell, N. A. (2018).[5] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Keri, R. S., et al. (2014). "Chromones as a privileged scaffold in drug discovery: A review." European Journal of Medicinal Chemistry.

  • Denny, W. A. (2002). "Nitroreductase-based GDEPT approaches: the search for better drugs." Current Pharmaceutical Design. (Contextualizing nitro-reduction mechanisms).

Sources

Validation

Technical Guide: Spectroscopic Differentiation of 6-Fluoro-8-nitrochromone-3-carboxaldehyde Isomers

Executive Summary The chromone-3-carboxaldehyde scaffold is a privileged structure in drug discovery, serving as a precursor for Schiff bases, chalcones, and heterocyclic hybrids with potent antimicrobial and anticancer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chromone-3-carboxaldehyde scaffold is a privileged structure in drug discovery, serving as a precursor for Schiff bases, chalcones, and heterocyclic hybrids with potent antimicrobial and anticancer activities. The specific derivative 6-Fluoro-8-nitrochromone-3-carboxaldehyde presents a unique analytical challenge. Its synthesis via the Vilsmeier-Haack reaction often yields mixtures containing uncyclized precursors and, critically, potential regioisomers depending on the purity of the starting acetophenone.

This guide provides a definitive spectroscopic framework to distinguish the target 6-Fluoro-8-nitro isomer from its 6-Nitro-8-fluoro regioisomer and the 5-fluoro-3-nitro-2-hydroxyacetophenone precursor. We prioritize Nuclear Magnetic Resonance (NMR) coupling constants (


-values) involving the fluorine nucleus as the primary validation metric.

Structural Context and Isomerism

In the context of substituted chromones, "isomerism" typically refers to regioisomerism arising from the orientation of substituents on the benzene ring.

  • Target Compound (A): 6-Fluoro-8-nitrochromone-3-carboxaldehyde.[1]

    • Substituents: Fluorine at C6, Nitro at C8.

    • Protons: H-5 (ortho to F) and H-7 (sandwiched between F and NO₂).

  • Regioisomer (B): 6-Nitro-8-fluorochromone-3-carboxaldehyde.

    • Substituents: Nitro at C6, Fluorine at C8.

    • Protons: H-5 (ortho to NO₂) and H-7 (sandwiched between NO₂ and F).

The electronic environments of H-5 are drastically different between these two isomers due to the shielding/deshielding effects of the adjacent Nitro vs. Fluoro groups.

Visualizing the Synthetic & Isomeric Pathways

The following diagram outlines the Vilsmeier-Haack pathway and the critical points where isomer identification is required.

G Start 5-Fluoro-3-nitro- 2-hydroxyacetophenone Inter Iminium Intermediate Start->Inter Formylation Regio Regioisomer: 6-Nitro-8-fluoro (If starting material impure) Start->Regio Isomeric Contamination Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Inter Target Target: 6-Fluoro-8-nitrochromone- 3-carboxaldehyde Inter->Target Cyclization (-H2O) Impurity Impurity: Uncyclized Precursor Inter->Impurity Incomplete Rxn

Figure 1: Synthetic pathway highlighting the origin of the target compound and potential impurities.[2]

Spectroscopic Comparative Analysis

Nuclear Magnetic Resonance (NMR)

The definitive identification relies on


H and 

C NMR, specifically analyzing

F coupling.
Comparative Data Table: Target vs. Alternatives

Note: Chemical shifts (


) are estimates based on substituent additivity rules and analogous chromone literature.
FeatureTarget: 6-Fluoro-8-nitroRegioisomer: 6-Nitro-8-fluoroPrecursor: 2-Hydroxyacetophenone
Aldehyde (-CHO) Singlet,

10.0 - 10.3 ppm
Singlet,

10.0 - 10.3 ppm
Absent (Methyl ketone at

2.6)
Chromone H-2 Singlet,

8.8 - 9.1 ppm
Singlet,

8.9 - 9.2 ppm
Absent
Aromatic H-5 Doublet of Doublets (dd)

~7.8 - 8.0 ppmOrtho to F (

Hz)
Doublet (d)

~8.6 - 8.8 ppmOrtho to NO₂ (Strongly Deshielded)

~7.5 - 8.0 ppm
Aromatic H-7 Doublet of Doublets (dd)

~8.2 - 8.4 ppmSandwiched (F/NO₂)
Doublet of Doublets (dd)

~7.9 - 8.1 ppmOrtho to F (

Hz)
Similar range
Phenolic -OH AbsentAbsentBroad Singlet,

>12.0 ppm
Key Diagnostic Logic
  • H-5 Shift: In the 6-Nitro isomer, H-5 is ortho to a nitro group, shifting it significantly downfield (

    
     > 8.5 ppm) compared to the 6-Fluoro  isomer (
    
    
    
    < 8.2 ppm).
  • F-Coupling: In the target (6-F), H-5 shows a large

    
     coupling (~8-9 Hz). In the regioisomer (8-F), H-5 is meta to Fluorine, showing a small 
    
    
    
    coupling (~4-5 Hz).
Infrared Spectroscopy (FT-IR)

IR is useful for quick " go/no-go " analysis of the reaction completion (cyclization).

  • Aldehyde C=O: 1690–1700 cm⁻¹ (Sharp).

  • Chromone C=O (Pyranone): 1640–1660 cm⁻¹ (Lower frequency due to conjugation).

  • Differentiation: The precursor acetophenone shows a ketone stretch (~1680 cm⁻¹) and a broad -OH stretch (3200-3500 cm⁻¹). The disappearance of the broad -OH band is the primary indicator of successful cyclization.

Mass Spectrometry (MS)
  • Molecular Ion (M+): Both isomers have the same mass (m/z ~237). MS alone cannot distinguish regioisomers without detailed fragmentation analysis.

  • Fragmentation: Loss of CO (28 Da) and NO₂ (46 Da) are common.

Experimental Protocols

Protocol A: Vilsmeier-Haack Synthesis

Use this protocol to generate the sample for analysis.

  • Reagent Prep: In a dried 3-neck flask, add DMF (10 mmol) and cool to 0°C in an ice bath.

  • Activation: Add POCl₃ (12 mmol) dropwise over 15 minutes. Stir for 30 min to form the Vilsmeier salt (white/yellow semi-solid).

  • Addition: Dissolve 5-fluoro-3-nitro-2-hydroxyacetophenone (5 mmol) in minimal DMF and add dropwise to the salt.

  • Reaction: Stir at 0°C for 1 hour, then heat to 60°C for 4-6 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Pour the reaction mixture into crushed ice. Stir vigorously. The chromone-3-carboxaldehyde should precipitate as a solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/DMF.

Protocol B: Analytical Validation Workflow

Follow this decision tree to validate the product.

DecisionTree Start Isolated Solid Product Step1 1H NMR Analysis Start->Step1 CheckOH Is -OH peak (>12ppm) present? Step1->CheckOH Fail1 Impurity: Uncyclized Precursor CheckOH->Fail1 Yes Step2 Check H-5 Chemical Shift & Coupling CheckOH->Step2 No ResultA H-5 @ ~8.0 ppm Large J(H-F) coupling Step2->ResultA Matches Target ResultB H-5 @ >8.6 ppm Small J(H-F) coupling Step2->ResultB Matches Regioisomer FinalA CONFIRMED: 6-Fluoro-8-nitro isomer ResultA->FinalA FinalB REJECT: 6-Nitro-8-fluoro isomer ResultB->FinalB

Figure 2: Analytical decision tree for validating the 6-Fluoro-8-nitro isomer.

References

  • Vilsmeier-Haack Reaction Mechanism & Scope

    • Methodology: Jones, G., et al. "The Vilsmeier-Haack Reaction of 2-Hydroxyacetophenones." Journal of the Chemical Society, Perkin Transactions 1, 1991.
    • Source:

  • Chromone-3-carboxaldehyde Synthesis

    • Protocol: Ibrahim, M. A., et al. "Synthesis and reactions of 8-allylchromone-3-carboxaldehyde."[3] Arkivoc, 2009.[3]

    • Source:

  • NMR Characterization of Fluorinated Chromones

    • Data Support: "1H NMR Spectra (Chemical Shifts and Coupling Constants) of 3-substituted chromones."
    • Source:

  • General Spectroscopic Shifts (Reference Data)

    • Tables: "1H Chemical Shifts in NMR - Substituent Effects."
    • Source:

Sources

Comparative

Assessing the Impact of Nitro Group Position on Biological Activity: A Comparative Technical Guide

Topic: Assessing the Impact of the Nitro Group Position on Biological Activity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Nitro Par...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Impact of the Nitro Group Position on Biological Activity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Nitro Paradox

The nitro group (


) is a Janus-faced moiety in medicinal chemistry. It acts as a potent pharmacophore, driving binding affinity through strong electron-withdrawing effects and specific hydrogen bonding. Simultaneously, it serves as a toxicophore, liable to enzymatic reduction that generates reactive oxygen species (ROS) and mutagenic hydroxylamines.

This guide objectively compares the performance of Ortho- , Meta- , and Para- substituted nitro isomers. Unlike standard functional groups, the position of the nitro group dictates a molecule's fate not just by shape, but by altering its fundamental redox potential (


) and metabolic susceptibility.

Physicochemical Impact Analysis

To rationally design nitro-bearing drugs, one must understand the three distinct forces exerted by positional isomerism.

Electronic Comparison (Hammett & Resonance)
  • Para-Nitro: Maximizes resonance conjugation with the aromatic system. This significantly lowers the LUMO energy, making the ring highly susceptible to nucleophilic attack and the nitro group itself easier to reduce (higher reduction potential).

  • Meta-Nitro: Exerts electron withdrawal primarily through induction (

    
    ) with limited resonance contribution (
    
    
    
    ). This often results in a more metabolically stable compound compared to para isomers.[1]
  • Ortho-Nitro: The "Wild Card."[2] It combines strong inductive effects with the Ortho Effect —steric bulk that can twist the nitro group out of planarity with the benzene ring. This de-conjugation can paradoxically lower reduction potential (making it safer) or lock the molecule into a bioactive conformation via intramolecular hydrogen bonding.

Comparative Performance Matrix
FeatureOrtho-Nitro (

-NO

)
Meta-Nitro (

-NO

)
Para-Nitro (

-NO

)
Steric Hindrance High (High twist potential)LowNegligible
Electronic Effect Strong Inductive + FieldInductive > ResonanceStrong Resonance
Redox Potential (

)
Variable (Geometry dependent)Moderate (Harder to reduce)High (Easiest to reduce)
Metabolic Liability Moderate (Sterics may block reductase)LowHigh (Rapid nitroreduction)
Primary Utility Conformation locking / Intramolecular H-bondsTuning pKa / LipophilicityMaximizing potency (Warhead)

Case Studies: Positional Isomers in Action

Case Study A: Antitubercular Activity of Nitroimidazoles

Recent SAR studies on 4-nitroimidazole derivatives demonstrate a clear positional preference for efficacy against Mycobacterium tuberculosis.

  • The Alternative (Para): Derivatives with electron-withdrawing groups (EWG) at the para position of the phenyl ring (Ring C) showed poor activity (MIC > 62.5 µM). The strong resonance withdrawal likely destabilized the critical pharmacophore or accelerated metabolic clearance.

  • The Winner (Ortho/Meta): Shifting the substituent to the ortho position improved potency by over 50-fold (MIC = 1.18 µM).

  • Mechanistic Insight: The ortho substitution likely induced a conformational twist that optimized binding pocket fit, or facilitated a specific intramolecular interaction absent in the linear para isomer.

Case Study B: Anti-Inflammatory Chalcones

In the design of COX-2 inhibitors, the position of the nitro group on the chalcone scaffold determines specificity.[3]

  • Ortho-Nitro: Demonstrated superior anti-inflammatory activity compared to meta and para alternatives. Molecular docking revealed that the ortho-nitro oxygen forms a critical hydrogen bond with the guanidine group of Arg106 in the COX-2 active site.

  • Para-Nitro: Lacked this specific interaction, resulting in lower binding affinity and reduced biological response.

Visualizing the Mechanism

The following diagram illustrates the decision logic for optimizing nitro positions and the metabolic consequences of the choice.

NitroSAR Start Lead Optimization: Nitro Group Placement Decision Primary Design Goal? Start->Decision Path_Potency Maximize Binding/Acidity Decision->Path_Potency Target Affinity Path_Stability Reduce Toxicity/Metabolism Decision->Path_Stability Safety Profile Para Para-Substitution (High Resonance) Path_Potency->Para Direct Conjugation Ortho Ortho-Substitution (Steric/Field Effects) Path_Potency->Ortho Specific Interaction Meta Meta-Substitution (Inductive Only) Path_Stability->Meta Electronic Decoupling Path_Stability->Ortho Steric Shielding Result_Para Outcome: High Potency but High Mutagenicity Risk (Rapid Reduction) Para->Result_Para Result_Meta Outcome: Improved Metabolic Stability Lower Redox Potential Meta->Result_Meta Result_Ortho Outcome: Conformational Lock Intramolecular H-Bonding (Specific Fit) Ortho->Result_Ortho

Caption: Decision tree for nitro group placement balancing potency (electronic effects) against toxicity (redox liability).

Experimental Protocols (Validation Systems)

To validate the impact of positional isomerism, you must characterize both the biological endpoint and the physicochemical cause (Redox Potential).

Protocol 1: Electrochemical Assessment (Cyclic Voltammetry)

This protocol determines the reduction potential (


), a surrogate marker for metabolic stability and hypoxic selectivity.

Reagents:

  • Analyte: 1.0 mM of the nitro compound (Ortho, Meta, and Para isomers).

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (degassed).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF

    
    ).
    
  • Internal Standard: Ferrocene (Fc).[2][4]

Workflow:

  • Setup: Use a three-electrode cell:

    • Working Electrode: Glassy Carbon (polished with 0.05 µm alumina).

    • Counter Electrode: Platinum wire.[2]

    • Reference Electrode: Ag/AgCl (non-aqueous).[5]

  • Blank Scan: Run a CV of the electrolyte solution to ensure no background peaks between -2.5V and +1.0V.

  • Measurement: Add analyte. Scan from 0.0 V to -2.5 V (cathodic direction) at scan rates of 50, 100, and 200 mV/s.

  • Observation:

    • Look for the reversible 1e

      
       wave (
      
      
      
      ).
    • Look for the irreversible second wave (further reduction to hydroxylamine).[6]

  • Calculation: Determine

    
    .
    
  • Referencing: Add Ferrocene at the end of the run. Adjust all potentials relative to the Fc/Fc

    
     couple (
    
    
    
    V).
    • Interpretation: A more positive

      
       (e.g., -0.9 V vs -1.2 V) indicates easier reduction and higher metabolic instability.
      
Protocol 2: Metabolic Stability & Cytotoxicity Assay

Objective: Correlate the


 data with biological toxicity.
  • Cell Line: Primary rat hepatocytes or HepG2 cells.

  • Treatment: Incubate cells with isomers (0.1 – 100 µM) for 24h.

  • Readout:

    • MTT Assay: For general cytotoxicity.

    • GSH Depletion: Measure cellular glutathione levels.[7] A rapid drop in GSH indicates nitro-radical induced oxidative stress.

  • Analysis: Compare

    
     values. Typically, para-isomers (high 
    
    
    
    ) show greater GSH depletion than meta-isomers.

Mechanism of Action: The Nitroreduction Pathway

Understanding the biological fate of the nitro group is critical for safety assessments.

NitroMetabolism Parent Parent Drug (R-NO2) Radical Nitro Radical Anion (R-NO2•-) Parent->Radical +1e- (Nitroreductase) Radical->Parent Futile Cycle (Aerobic) Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso +1e-, +2H+ (Anaerobic) Oxygen O2 Radical->Oxygen Electron Transfer Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2e-, +2H+ Amine Amine Metabolite (R-NH2) Hydroxyl->Amine +2e-, +2H+ (Excretion) DNA DNA Adducts (Mutagenicity) Hydroxyl->DNA Covalent Binding Superoxide Superoxide (O2•-) (Oxidative Stress) Oxygen->Superoxide

Caption: The nitroreduction pathway.[6][7][8][9] In aerobic conditions, the futile cycle generates superoxide. In anaerobic conditions (or with high potential isomers), toxic hydroxylamines form.

References

  • Vertex AI Search. (2026). Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity. ACS Omega. 1[1][3][10][11]

  • Vertex AI Search. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. MDPI Pharmaceuticals.[2] 3

  • Vertex AI Search. (2019). Electron Deficiency of Nitro Group Determines Hepatic Cytotoxicity of Nitrofurantoin. Chemical Research in Toxicology. 7[1][11]

  • Vertex AI Search. (2020). Important role of the position of a functional group in isomers for Photophysical and Antibacterial Properties. New Journal of Chemistry. 11

  • Vertex AI Search. (2019). Practical Aspects of Cyclic Voltammetry: How to Estimate Reduction Potentials When Irreversibility Prevails. Journal of The Electrochemical Society. 12

Sources

Safety & Regulatory Compliance

Safety

6-Fluoro-8-nitrochromone-3-carboxaldehyde: Safe Handling &amp; Disposal Protocol

Topic: 6-Fluoro-8-nitrochromone-3-carboxaldehyde Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers[1] [1] Executive Summary 6-Fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Fluoro-8-nitrochromone-3-carboxaldehyde Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers[1]

[1]

Executive Summary

6-Fluoro-8-nitrochromone-3-carboxaldehyde is a high-value pharmacophore often used as a scaffold in the synthesis of sirtuin inhibitors and anticancer agents.[1] Unlike common reagents, its disposal requires a nuanced understanding of its three reactive moieties: a nitro group (potential shock/thermal sensitivity), a formyl group (oxidation/polymerization risk), and a fluorine substituent (HF generation upon combustion).

This guide replaces generic "organic waste" assumptions with a structural-activity-based disposal protocol to ensure personnel safety and regulatory compliance.

Chemical Hazard Profile (Structure-Activity Analysis)

Standard SDSs often lack specific decomposition data for complex intermediates. The following analysis is derived from functional group reactivity.

Functional GroupHazard ClassOperational Implication
Nitro (-NO₂) at C8Energetic / Toxic Potential for rapid decomposition if heated under confinement.[1] Releases toxic nitrogen oxides (NOx) during combustion.
Aldehyde (-CHO) at C3Reactive / Flammable Susceptible to spontaneous oxidation to carboxylic acids.[1] Reacts exothermically with strong bases and amines.
Fluorine (-F) at C6Corrosive Combustion Generates Hydrofluoric Acid (HF) during incineration.[1] Must be flagged for the disposal contractor.
Chromone Core Sensitizer / Irritant Michael acceptor properties; high risk of allergic dermatitis and respiratory sensitization.[1]
Pre-Disposal Stabilization & Segregation

CRITICAL: Do not mix this compound with "General Organic Waste" without verifying solvent compatibility.

A. Incompatible Matrices (DO NOT MIX)
  • Strong Bases (NaOH, KOH, Amines): The aldehyde proton is acidic; mixing with bases can trigger an aldol-type condensation or Cannizzaro reaction, generating heat and pressure in the waste container.

  • Oxidizers (Peroxides, Nitric Acid): Risk of violent oxidation of the aldehyde to the carboxylic acid.

  • Reducing Agents (Borohydrides): Exothermic reduction of the aldehyde or nitro group.

B. Waste Stream Classification[2]
  • Solid Waste: Classify as "High Hazard Organic Solid." Do not dissolve in solvent solely for disposal purposes; this increases the volume of hazardous material.

  • Liquid Waste (Reaction Mixtures): Segregate based on the solvent.

    • Halogenated: If dissolved in DCM/Chloroform.

    • Non-Halogenated: If dissolved in Ethyl Acetate/Methanol.

Disposal Workflow: Decision Logic

The following diagram illustrates the decision logic for disposing of 6-Fluoro-8-nitrochromone-3-carboxaldehyde in various states.

DisposalWorkflow Start Waste Assessment: 6-Fluoro-8-nitrochromone-3-carboxaldehyde StateCheck Physical State? Start->StateCheck Solid Pure Solid / Precipitate StateCheck->Solid Solution Reaction Mixture / Mother Liquor StateCheck->Solution PkgSolid Double-bag in antistatic polyethylene bags Solid->PkgSolid SolventCheck Solvent Type? Solution->SolventCheck ContainerSolid Place in Wide-Mouth HDPE Drum PkgSolid->ContainerSolid LabelSolid Label: 'Toxic Solid, Organic, n.o.s. (Contains Nitro-Chromone)' ContainerSolid->LabelSolid Contractor Handoff to Licensed Contractor (High-Temp Incineration) LabelSolid->Contractor Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (EtOAc, MeOH, DMSO) SolventCheck->NonHalo SegHalo Segregate to Halogenated Waste Stream (Carboy) Halo->SegHalo SegNonHalo Segregate to Non-Halogenated Waste Stream (Carboy) NonHalo->SegNonHalo LabelLiq Label: 'Flammable/Toxic Liquid' Flag: HF Generation Potential SegHalo->LabelLiq SegNonHalo->LabelLiq LabelLiq->Contractor LabelLiq->Contractor

Figure 1: Decision matrix for segregating solid vs. liquid waste streams to ensure compatibility with incineration protocols.

Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid (Expired or Excess)
  • PPE Selection: Wear nitrile gloves (minimum 0.11mm thickness), safety goggles, and a lab coat. If handling >5g, use a powder hood or N95 respirator to prevent inhalation sensitization.

  • Primary Containment: Transfer the material into a screw-top glass jar or a high-density polyethylene (HDPE) wide-mouth bottle. Do not use metal containers due to potential nitro-group reactivity.[1]

  • Secondary Containment: Place the primary container inside a clear, sealable polyethylene bag (Zip-lock style).

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: 6-Fluoro-8-nitrochromone-3-carboxaldehyde.[1]

    • Hazards: Toxic, Irritant.[3]

    • Note to Contractor: "Contains Organic Fluorine & Nitro Group – Incineration requires HF scrubbing."

Scenario B: Disposal of Reaction Mixtures (Solutions)
  • Quenching (If necessary): If the mixture contains unreacted reagents (e.g., thionyl chloride, strong bases), quench them before adding the chromone waste to the drum. The chromone itself does not require quenching but must be chemically stable.

  • Solvent Selection: Determine if the carrier solvent is halogenated or non-halogenated.

  • Transfer: Pour into the appropriate waste carboy using a funnel. Avoid splashing.

  • Rinsing: Rinse the reaction vessel with a minimal amount of compatible solvent and add the rinsate to the waste container.

  • Log Entry: Immediately record the addition on the waste container’s log sheet. Specify "Nitro-chromone derivative" to alert EHS of potential peroxide/shock hazards if the solvent evaporates.

Emergency Contingencies
EventImmediate Action
Spill (Solid) Do not dry sweep (dust explosion risk).[1] Cover with wet paper towels or oil-dry pads to dampen, then scoop into a waste bag.
Spill (Liquid) Absorb with vermiculite or sand.[1] Do not use sawdust (combustible nitrate formation risk).
Skin Contact Wash immediately with soap and water for 15 minutes.[1] Nitro-aromatics can absorb transdermally; monitor for signs of methemoglobinemia (bluing of lips/nails).
Fire Use CO₂, dry chemical, or foam.[1] Evacuate area immediately. Burning nitro compounds release NOx; burning fluorinated compounds releases HF.
Regulatory Compliance (US EPA Context)
  • Waste Code: As a research chemical, it is likely not "Listed" (P or U list). However, it must be characterized by the generator.

    • D001 (Ignitable): If in a flammable solvent.

    • D003 (Reactive): Only if dry and showing shock sensitivity (rare for this specific derivative but possible).

    • General: Must be treated as Hazardous Waste under RCRA regulations (40 CFR 261).[4]

  • Destruction Method: The only approved disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility) equipped with acid gas scrubbers for HF and NOx removal [1].

References
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link][1][3]

Sources

Handling

Personal protective equipment for handling 6-Fluoro-8-nitrochromone-3-carboxaldehyde

Executive Safety Summary 6-Fluoro-8-nitrochromone-3-carboxaldehyde is a polyfunctionalized heterocyclic scaffold used primarily in the synthesis of bioactive Schiff bases and pharmaceutical heterocycles. Its safety profi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

6-Fluoro-8-nitrochromone-3-carboxaldehyde is a polyfunctionalized heterocyclic scaffold used primarily in the synthesis of bioactive Schiff bases and pharmaceutical heterocycles. Its safety profile is dictated by three distinct moieties: the aldehyde (electrophilic sensitizer), the nitro group (energetic potential and metabolic toxicity), and the chromone core (biological activity).

The Core Directive: Treat this compound as a potent respiratory sensitizer and a potential mutagen until specific toxicological data proves otherwise. Standard "lab coat and glasses" protocols are insufficient for handling dry powders of this class.

Chemical Hazard Architecture

To understand the PPE requirements, we must first analyze the molecular causality of the hazard.

Functional MoietyHazard MechanismPhysiological Risk
C-3 Formyl Group (-CHO) Highly reactive electrophile; forms Schiff bases with biological amines (proteins/DNA).Sensitization: Respiratory and contact dermatitis. Potential for cross-linking biological tissues.
C-8 Nitro Group (-NO₂) Electron-withdrawing group; facilitates skin absorption and metabolic reduction to potentially toxic amines.Systemic Toxicity: Methemoglobinemia risk (theoretical) and potential mutagenicity (Ames positive class).
C-6 Fluorine (-F) Increases lipophilicity, enhancing bioavailability and penetration across lipid bilayers (skin/lungs).Enhanced Absorption: Acts as a "Trojan horse" for the rest of the molecule.
Chromone Core Planar aromatic structure; intercalating agent potential.Genotoxicity: Potential DNA interaction.

Personal Protective Equipment (PPE) Matrix

Rationale: Due to the nitro-aromatic nature, standard nitrile gloves may have reduced breakthrough times. The aldehyde component necessitates strict respiratory isolation.[1]

Primary Barrier Defense
Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Respiratory Primary: Fume HoodSecondary: N95/P100 RespiratorWhy: Fine organic dusts (particle size <10µm) bypass mucociliary clearance. Aldehydes are potent respiratory irritants [1]. Rule: Open only in a certified fume hood.
Dermal (Hands) Double Gloving Protocol Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Why: Nitro compounds can permeate thin nitrile. Double gloving creates a sacrificial outer layer and provides visual contrast for tears [2].
Ocular Chemical Splash Goggles Why: Safety glasses have gaps. Airborne dust can dissolve in tear ducts, creating a concentrated aldehyde solution directly on the cornea.
Body Tyvek® Sleeves or Lab Coat Why: Wrist gaps are the most common exposure point. Sleeves bridge the gap between glove and coat.

Operational Workflow & Engineering Controls

The following diagram outlines the mandatory workflow for handling this compound to minimize exposure and cross-contamination.

HandlingProtocol cluster_0 Zone 1: Storage cluster_1 Zone 2: Weighing (Critical Risk) cluster_2 Zone 3: Reaction Storage Cold Storage (4°C) Inert Atmosphere (Ar/N2) Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate Transfer StaticControl Anti-Static Gun (Prevent Dust Dispersion) Equilibrate->StaticControl Weighing Weigh in Fume Hood (Closed Balance) StaticControl->Weighing Open Container Solubilization Immediate Solubilization (Reduces Dust Hazard) Weighing->Solubilization Transfer Solid Reaction Closed Vessel System Solubilization->Reaction

Figure 1: Safe handling workflow emphasizing static control and containment during the critical weighing phase.

Key Procedural Nuances:
  • Static Elimination: Dry organic powders, particularly nitro-chromones, are prone to static charge. Use an ionizing anti-static gun before weighing to prevent "dust fly-out" which causes inhalation hazards [3].

  • Solvent Trap: Pre-weigh your solvent in the reaction flask. Add the solid to the solvent (or wash it down) immediately to transition the hazard from a dispersible dust to a contained liquid.

  • Decontamination: Wipe down the balance area with a 5% surfactant solution (detergent) followed by ethanol. Do not use bleach (hypochlorite) initially, as it may react exothermically with the aldehyde or nitro groups [4].

Emergency Response & Spill Logic

In the event of a spill, immediate categorization determines the response. Do not use water initially, as it spreads the contaminant.

SpillResponse Start Spill Detected Type State of Matter? Start->Type Dry Dry Powder Type->Dry Solid Wet Solution/Liquid Type->Wet Liquid ActionDry Cover with Wet Paper Towel (Prevent Dusting) Dry->ActionDry Do NOT Sweep ActionWet Absorb with Vermiculite or Sand Wet->ActionWet Do NOT use Paper Clean Double Bag Waste Label 'Toxic Organic' ActionDry->Clean ActionWet->Clean Decon Wash Area with Soap & Water Clean->Decon

Figure 2: Decision logic for spill remediation. Note the prohibition of sweeping dry powders.

Waste Disposal Strategy

Proper disposal is critical due to the environmental toxicity of nitro-aromatics.

  • Segregation: Do not mix with strong oxidizers (peroxides, nitric acid) in the waste stream. The aldehyde group can undergo exothermic oxidation.[2]

  • Classification: Dispose of as "Halogenated Organic Solvent Waste" (due to the Fluorine atom) or "Toxic Organic Solid" depending on the state.

  • Destruction Method: High-temperature incineration is the preferred method for nitro-chromones to ensure complete mineralization of the aromatic ring [5].

References

  • National Institutes of Health (NIH). (2023). Aldehydes: Occurrence, Carcinogenic Potential, Mechanism of Action and Risk Assessment. PubMed. Available at: [Link] (Search Term: Aldehyde Toxicity Risk Assessment)

  • EPFL Safety Office. (2023). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Fluoro-8-nitrochromone-3-carboxaldehyde
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6-Fluoro-8-nitrochromone-3-carboxaldehyde
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